3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGEXMJHANKLR-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt chemical properties
An In-Depth Technical Guide to 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt: From Metabolism to Analysis
Introduction
Acetaminophen (APAP), known commercially as paracetamol, is one of the most widely used analgesic and antipyretic agents globally. While considered safe at therapeutic doses, overdose is a leading cause of drug-induced acute liver failure in the Western world.[1][2] The clinical management and scientific investigation of acetaminophen toxicity hinge on understanding its complex metabolic fate. A minor but critically important metabolic pathway leads to the formation of a highly reactive intermediate, which, under overdose conditions, precipitates a cascade of events culminating in severe hepatocellular necrosis.
Within this toxicological framework, 3-Cysteinylacetaminophen (APAP-Cys) emerges as a pivotal molecule. It is a stable downstream metabolite formed exclusively from the detoxification of acetaminophen's reactive intermediate. As such, its presence and concentration in biological fluids serve as a direct and specific biomarker of the toxic bioactivation pathway having been engaged.[3][4]
This technical guide provides a comprehensive overview of 3-Cysteinylacetaminophen, focusing on the Trifluoroacetic Acid (TFA) salt form, which is the standard used for analytical and research purposes. We will delve into its chemical properties, intricate biological formation, its crucial role as a biomarker, and the state-of-the-art analytical methodologies employed for its quantification. This document is intended for researchers, clinical scientists, and drug development professionals dedicated to the fields of toxicology, pharmacology, and analytical chemistry.
Section 1: Chemical and Physical Properties
The trifluoroacetic acid salt of 3-Cysteinylacetaminophen is the chemically stable form synthesized for use as a reference standard in quantitative assays. The TFA counter-ion aids in the stability and handling of the otherwise reactive parent compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | [][6] |
| Synonyms | APAP-Cys trifluoroacetic acid salt; S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine TFA salt | [][7] |
| CAS Number | 1331891-93-0 | [8][][7] |
| Molecular Formula | C₁₁H₁₄N₂O₄S • C₂HF₃O₂ | [][7] |
| Molecular Weight | 384.33 g/mol | [8][] |
| Appearance | Crystalline solid; may appear as a grey-green to black solid | [][7] |
| Solubility | Soluble in DMSO (~0.17 mg/mL) | [7] |
| Storage Conditions | -20°C, protect from moisture (hygroscopic) | [7] |
| UV λmax | 214, 248, 302 nm | [7] |
Section 2: The Metabolic Journey of Acetaminophen
The fate of acetaminophen in the body is dose-dependent and dictates its safety profile. At therapeutic concentrations, the majority of the drug is rendered harmless through two primary Phase II conjugation pathways.[9][10]
-
Glucuronidation (~50-70%): UDP-glucuronosyltransferases (UGTs) conjugate acetaminophen with glucuronic acid.[1][11]
-
Sulfation (~25-35%): Sulfotransferases (SULTs) conjugate acetaminophen with sulfate. This pathway becomes saturated even at the upper end of therapeutic doses.[1][11]
A small fraction (5-10%) is metabolized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) into the highly electrophilic and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI) .[9][12][13] Under normal conditions, NAPQI is immediately detoxified by conjugation with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant. This reaction, catalyzed by glutathione S-transferases (GSTs), forms a stable, non-toxic APAP-GSH conjugate.[10][13]
This initial conjugate is then processed through the mercapturic acid pathway to facilitate excretion:
-
The glutamyl and glycinyl residues are sequentially cleaved by γ-glutamyltransferase and dipeptidases.
-
This cleavage yields 3-(Cystein-S-yl)acetaminophen (APAP-Cys).[13]
-
Finally, APAP-Cys is N-acetylated to form the mercapturic acid conjugate (APAP-NAC), which is excreted in the urine.[13]
Section 3: A Critical Biomarker in Hepatotoxicity
During an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated. This shunts a much larger proportion of the drug down the CYP450 pathway, leading to a massive production of NAPQI.[1][13] The rapid overproduction of NAPQI quickly depletes the liver's finite stores of GSH.[2]
Once GSH is depleted by more than 70-80%, unbound NAPQI begins to covalently bind to sulfhydryl groups on critical cellular proteins, forming protein adducts. This adduction is the key initiating event in acetaminophen-induced liver injury, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[10][13]
Because APAP-Cys is a direct downstream product of NAPQI detoxification by GSH, its detection in serum provides irrefutable evidence that the toxic pathway has been activated. It serves as a more specific and reliable biomarker than APAP itself for several reasons:
-
Longer Detection Window: Serum APAP concentrations can fall to undetectable levels by the time a patient presents with acute liver failure, whereas APAP-Cys adducts persist for several days.[3][13]
-
Specificity: The presence of APAP-Cys confirms the formation of NAPQI, directly implicating APAP in the liver injury, which is invaluable in cases of indeterminate acute liver failure.[4]
-
Correlation with Injury: The concentration of APAP-Cys adducts in the serum has been shown to correlate with the severity of hepatotoxicity, as measured by peak alanine aminotransferase (ALT) levels.[3]
While very low levels of APAP-Cys can be detected even with therapeutic dosing, the concentrations found following overdose are substantially higher.[3][14]
Section 4: Synthesis of an Analytical Standard
Accurate quantification of APAP-Cys in biological matrices requires a pure, well-characterized analytical standard to generate a calibration curve. The synthesis of the 3-Cysteinylacetaminophen standard is a critical prerequisite for any quantitative assay. A common synthetic approach is as follows:[13]
Protocol: Conceptual Synthesis of 3-Cysteinylacetaminophen
-
Generation of NAPQI: The reactive intermediate, NAPQI, is typically generated in situ from acetaminophen using a suitable oxidizing agent. This step is performed under controlled conditions due to the instability of NAPQI.
-
Conjugation with L-Cysteine: A solution of L-cysteine in an appropriate buffer (e.g., phosphate buffer, pH 7.4) is prepared. The freshly generated NAPQI solution is added dropwise to the L-cysteine solution under constant stirring. The reaction is allowed to proceed, often at room temperature, for 1-2 hours to form the desired S-conjugate.
-
Purification: The resulting mixture contains the desired product, unreacted starting materials, and byproducts. Purification is essential and is commonly achieved using solid-phase extraction (SPE) with a C18 sorbent. The cartridge is conditioned, the sample is loaded, and a wash step removes impurities before the final product is eluted with an organic solvent like methanol.
-
Lyophilization and Salt Formation: The purified product is often lyophilized to yield a stable powder. For use as a long-term analytical standard, it is prepared as a salt, commonly with trifluoroacetic acid (TFA), to improve stability and handling.
Section 5: Analytical Methodologies for Quantification
The gold standard for the sensitive and specific quantification of APAP-Cys in complex biological matrices like plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.1 Sample Preparation: The Critical First Step
The primary challenge in analyzing biological fluids is the high abundance of proteins, which can interfere with chromatographic separation and ionize poorly. Therefore, protein removal is mandatory.
Protocol: Protein Precipitation for Plasma/Serum Samples
-
Aliquot Sample: Transfer a small volume (e.g., 50-100 µL) of the plasma or serum sample to a microcentrifuge tube.
-
Add Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., Acetaminophen-d4). This is crucial for correcting for variations in sample processing and instrument response.[15]
-
Precipitate Proteins: Add 3-4 volumes of ice-cold acetonitrile. Acetonitrile is a highly effective protein precipitating agent.[15][16]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis.
5.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique couples the separation power of HPLC with the detection specificity and sensitivity of a triple quadrupole mass spectrometer.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample extract is injected into an HPLC system. A reverse-phase C18 column is typically used to separate APAP-Cys from other endogenous components.[15][17]
-
Ionization: The column eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]⁺ of the analyte.[15][17]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering for unparalleled specificity:
-
Q1 (First Quadrupole): Selects only the precursor ion (the [M+H]⁺ of APAP-Cys, m/z 271.1).
-
Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (product ion) for detection (e.g., m/z 140.0).
-
-
Quantification: The area under the peak for the specific precursor → product ion transition is measured and compared to the corresponding area for the internal standard. This ratio is plotted against the concentrations of the prepared calibration standards to determine the concentration in the unknown sample.
| LC-MS/MS Parameter | Typical Value | Source(s) |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm) | [15][17] |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid | [15][17] |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid | [15][17] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [15][17] |
| MRM Transition (APAP-Cys) | m/z 271.1 → 140.0 | [11][15][17] |
| MRM Transition (IS) | e.g., APAP-d4: m/z 156.1 → 114.1 | [11] |
| Linear Range | ~1.0 - 100 ng/mL | [15][17] |
Section 6: Applications and Future Directions
The ability to accurately measure 3-Cysteinylacetaminophen has significant applications across the spectrum of biomedical science and clinical practice.
-
Clinical Diagnostics: APAP-Cys serves as a definitive biomarker to confirm APAP toxicity in patients presenting with acute liver failure of unknown origin, guiding critical treatment decisions such as the administration of the antidote N-acetylcysteine (NAC).[4]
-
Toxicology Research: It is an indispensable tool for mechanistic studies of drug-induced liver injury (DILI), allowing researchers to quantify the extent of metabolic activation and test the efficacy of potential hepatoprotective agents.
-
Drug Development: In preclinical safety assessments, monitoring for cysteine adducts of new drug candidates can provide an early warning for metabolic activation pathways similar to that of acetaminophen, helping to identify and de-risk potentially hepatotoxic compounds.
Future work in this area is focused on translating the highly sensitive LC-MS/MS assays into more rapid, potentially point-of-care, diagnostic platforms that could be deployed in emergency settings for faster diagnosis and intervention.
Conclusion
This compound is more than just a chemical metabolite; it is a critical piece of the puzzle in understanding and diagnosing acetaminophen-induced hepatotoxicity. As the stable analytical standard for a specific biomarker of toxic bioactivation, it underpins the robust quantitative methods required for both clinical diagnostics and fundamental research. A thorough understanding of its formation via the NAPQI pathway, coupled with expertise in advanced analytical techniques like LC-MS/MS, empowers scientists and clinicians to better manage one of the most common drug-induced injuries and to develop safer medicines for the future.
References
-
Acetaminophen Metabolism Pathway. PubChem. [Link]
-
Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. ClinPGx. [Link]
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 25(8), 416. [Link]
-
Acetaminophen – metabolism. Sites@Duke Express. [Link]
-
Pathways for acetaminophen metabolism. Acetaminophen metabolizes in liver through three main pathways. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT. ChemWhat. [Link]
-
Ali, A. M., et al. (2023). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Scientific Reports, 13(1), 1-11. [Link]
-
HPLC Determination of Acetaminophen in an Analgesic. Terrific Science. [Link]
-
Al-Obaidy, K., & Al-Shammari, A. M. (2013). Simultaneous HPLC Determination of Acetaminophen and Four of Its Major Metabolites in Small-Volume Biologic Fluids. Journal of chromatographic science, 51(1), 7-16. [Link]
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC clinical pharmacology, 11(1), 1-8. [Link]
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC clinical pharmacology, 11, 2. [Link]
-
Taha, H., et al. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Taha, H., et al. (2014). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 6(1), 224-231. [Link]
-
Taha, H., et al. (2014). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
-
Dargan, P. I., et al. (2015). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of medical toxicology, 11(3), 317-320. [Link]
-
McGill, M. R., et al. (2014). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Toxicology and applied pharmacology, 279(3), 324-331. [Link]
Sources
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen – metabolism [sites.duke.edu]
- 3. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C13H15F3N2O6S | CID 57350642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
This guide provides a comprehensive technical overview for the chemical synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, a critical metabolite of acetaminophen (paracetamol) and a key biomarker for studying drug-induced hepatotoxicity.[1] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis pathway, including the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Introduction: The Significance of 3-Cysteinylacetaminophen
Acetaminophen is a widely used analgesic and antipyretic drug.[2] While generally safe at therapeutic doses, overdose can lead to severe liver damage.[2] This toxicity is mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, when GSH stores are depleted, NAPQI covalently binds to cellular proteins, particularly to cysteine residues, forming adducts such as 3-cysteinylacetaminophen.[1] The presence of these adducts is a specific indicator of acetaminophen-induced liver injury.[1] Therefore, the availability of pure this compound as a reference standard is crucial for analytical and toxicological studies.[4][5][][7][8]
The Synthetic Pathway: A Two-Step Approach
The synthesis of 3-cysteinylacetaminophen is primarily achieved through a two-step process that mimics its biological formation. The core of this synthesis is the generation of the highly reactive NAPQI intermediate, followed by its immediate reaction with L-cysteine via a Michael addition.
Step 1: In-Situ Generation of N-acetyl-p-benzoquinone imine (NAPQI)
The first and most critical step is the oxidation of acetaminophen to NAPQI. Due to the high reactivity and instability of NAPQI, it is typically generated in situ for immediate use in the subsequent reaction. A common and effective method for this oxidation in a laboratory setting is the use of a mild oxidizing agent such as silver (I) oxide (Ag₂O).[9]
Causality of Experimental Choice: Silver (I) oxide is chosen for its ability to selectively oxidize the phenolic hydroxyl group of acetaminophen to the corresponding quinone imine under relatively mild conditions, minimizing the formation of degradation byproducts. The reaction is typically carried out in an anhydrous organic solvent, such as acetonitrile or dichloromethane, to prevent the premature hydrolysis of the highly electrophilic NAPQI.
Step 2: Michael Addition of L-Cysteine to NAPQI
Once NAPQI is formed in the reaction mixture, a solution of L-cysteine is introduced. The thiol group of L-cysteine acts as a nucleophile and attacks the electron-deficient ring of NAPQI in a 1,4-conjugate addition, also known as a Michael addition.[10][11][12][13] This reaction forms a stable carbon-sulfur bond, resulting in the desired 3-cysteinylacetaminophen.
Causality of Experimental Choice: L-cysteine is the natural biological nucleophile that reacts with NAPQI in the liver. Using L-cysteine in the synthesis directly produces the authentic metabolite. The reaction is typically performed at room temperature to ensure the stability of the reactants and the product. The stoichiometry of the reactants is carefully controlled to maximize the yield of the desired adduct and minimize side reactions.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 3-cysteinylacetaminophen.
Caption: The two-step synthesis of 3-cysteinylacetaminophen.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution of each step is critical for the overall outcome.
Materials and Reagents
| Reagent | Grade | Supplier |
| Acetaminophen | ≥98% | Sigma-Aldrich |
| Silver (I) Oxide (Ag₂O) | ≥99% | Sigma-Aldrich |
| L-Cysteine | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Solid-Phase Extraction (SPE) Cartridges | C18, 500 mg | Waters |
Step-by-Step Methodology
Part 1: In-Situ Generation of NAPQI
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaminophen (1.0 equivalent) in anhydrous acetonitrile.
-
Oxidation: Add silver (I) oxide (1.5 equivalents) to the solution. The mixture will typically turn dark.
-
Reaction: Stir the suspension vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of acetaminophen.
-
Filtration: Once the oxidation is complete, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with a small amount of anhydrous acetonitrile. The resulting filtrate contains the freshly generated NAPQI and should be used immediately in the next step.
Part 2: Synthesis of 3-Cysteinylacetaminophen
-
Preparation of Cysteine Solution: In a separate flask, dissolve L-cysteine (1.2 equivalents) in deionized water.
-
Michael Addition: Slowly add the L-cysteine solution to the filtrate containing NAPQI with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC.
Part 3: Purification and Salt Formation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Loading: Load the concentrated aqueous reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove unreacted L-cysteine and other water-soluble impurities.
-
Elution: Elute the 3-cysteinylacetaminophen from the cartridge using a stepwise gradient of methanol in water.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the product by preparative reversed-phase HPLC using a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape and also serves to form the desired trifluoroacetic acid salt of the product.
-
-
Lyophilization: Collect the pure fractions containing the product and lyophilize (freeze-dry) to obtain this compound as a stable, solid product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid[] |
| Molecular Formula | C₁₃H₁₅F₃N₂O₆S[5][] |
| Molecular Weight | 384.33 g/mol [5][] |
| Purity (by HPLC) | ≥95%[] |
| ¹H NMR | Spectra consistent with the proposed structure. |
| ¹³C NMR | Spectra consistent with the proposed structure. |
| Mass Spectrometry (ESI-MS) | m/z corresponding to the protonated molecule [M+H]⁺ at approximately 271.07. |
Safety Precautions
-
N-acetyl-p-benzoquinone imine (NAPQI): NAPQI is a toxic and reactive intermediate. The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[2]
-
Silver (I) Oxide: Silver compounds can be toxic and may stain skin and surfaces. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, goggles, and a lab coat.[16][17][18]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
ChemWhat. (n.d.). 3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT CAS#: 53446-10-9. Retrieved from [Link]
-
GSRI. (n.d.). 3-CYSTEINYLACETAMINOPHEN. Retrieved from [Link]
-
MDPI. (2020). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 25(15), 3485. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]
-
ResearchGate. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen. Retrieved from [Link]
-
Science.gov. (n.d.). thio-michael addition reaction: Topics by Science.gov. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
Sources
- 1. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C13H15F3N2O6S | CID 57350642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. thio-michael addition reaction: Topics by Science.gov [science.gov]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
- 17. nj.gov [nj.gov]
- 18. ehs.washington.edu [ehs.washington.edu]
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt CAS number 1331891-93-0
An In-depth Technical Guide to 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
Abstract
This technical guide provides a comprehensive overview of 3-Cysteinylacetaminophen, a critical metabolite of acetaminophen (APAP), with a specific focus on its trifluoroacetic acid (TFA) salt form (CAS Number: 1331891-93-0).[1] 3-Cysteinylacetaminophen serves as a key biomarker for acetaminophen-induced hepatotoxicity.[2] This document delves into the biochemical pathways leading to its formation, its chemical and physical properties, and detailed protocols for its synthesis and analytical quantification. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge to explain the causality behind experimental choices and provides validated methodologies for practical application in a laboratory setting.
Introduction: The Significance of 3-Cysteinylacetaminophen
Acetaminophen (APAP), also known as paracetamol, is a widely used analgesic and antipyretic drug that is safe at therapeutic doses.[3][4] However, an overdose can lead to severe, and sometimes fatal, hepatotoxicity.[4][5] This toxicity is not caused by the parent drug itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][6]
Under normal physiological conditions, the majority of acetaminophen is metabolized in the liver via glucuronidation and sulfation, rendering it harmless for excretion.[4][5][6] A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic NAPQI.[4][5][7] This toxic intermediate is typically detoxified by conjugation with glutathione (GSH), a crucial intracellular antioxidant.[4][6][8]
In an overdose scenario, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI.[3][6] The excessive formation of NAPQI depletes the liver's glutathione stores.[3][4][6] Once GSH is depleted, NAPQI begins to covalently bind to cellular proteins, particularly at cysteine residues, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure.[3][6][9]
The formation of 3-Cysteinylacetaminophen is a direct consequence of this detoxification pathway. The initial conjugate of NAPQI and glutathione is further metabolized to 3-cysteinylacetaminophen and a mercapturic acid conjugate, which are then excreted in the urine.[2][3][4][6] Therefore, the presence and concentration of 3-Cysteinylacetaminophen and its adducts in biological samples serve as a direct and sensitive biomarker of NAPQI formation and acetaminophen-induced liver injury.[2][10]
The trifluoroacetic acid (TFA) salt form of 3-Cysteinylacetaminophen is frequently used in research and analytical applications. TFA is a strong acid commonly employed in peptide synthesis and as an ion-pairing agent in high-performance liquid chromatography (HPLC) to improve peak shape and resolution.[11][12] The TFA salt can enhance the stability and solubility of the metabolite, making it suitable for use as a certified reference material in quantitative assays.[11][13]
Physicochemical Properties and Data
The properties of the core molecule, 3-Cysteinylacetaminophen, and its TFA salt are summarized below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Compound Name | This compound | |
| Synonyms | 3-(cysteine-S-yl)acetaminophen, APAP-Cys | [1] |
| CAS Number | 1331891-93-0 (TFA Salt), 53446-10-9 (Parent) | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₄S • CF₃COOH | [1] |
| Molecular Weight | 384.3 g/mol (TFA Salt), 270.31 g/mol (Parent) | [1][2] |
| Appearance | Solid | N/A |
| Solubility | DMSO: 0.17 mg/ml | [1] |
| UV Max | 214, 248, 302 nm | [1] |
| Storage | -20°C for ≥ 2 years | [1] |
Biochemical Pathway of Formation
The formation of 3-Cysteinylacetaminophen is a multi-step process that occurs primarily in the liver. The pathway underscores the mechanism of acetaminophen toxicity and the body's detoxification response.
-
Oxidative Metabolism of Acetaminophen: A minor but significant pathway for acetaminophen metabolism involves oxidation by cytochrome P450 enzymes, mainly CYP2E1 and CYP3A4, to form the electrophilic intermediate, NAPQI.[2]
-
Glutathione Conjugation: NAPQI is highly reactive and is rapidly detoxified by conjugation with the sulfhydryl group of glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[6] This forms a stable, non-toxic adduct, 3-(glutathion-S-yl)acetaminophen.[2]
-
Metabolism to Cysteine Conjugate: The glutathione conjugate is then processed through the mercapturic acid pathway. The glutamyl and glycinyl residues are sequentially cleaved by enzymes like γ-glutamyltransferase and dipeptidases to yield 3-(cystein-S-yl)paracetamol.[2]
-
Formation of Mercapturic Acid: The cysteine conjugate can be further N-acetylated to form the final mercapturic acid conjugate, which is readily excreted in the urine.[2][6]
Caption: Metabolic pathway of Acetaminophen (APAP).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 3-Cysteinylacetaminophen. These protocols are designed to be self-validating, with explanations for key steps.
Synthesis of 3-Cysteinylacetaminophen Standard
Rationale: An in-house synthesis of a 3-Cysteinylacetaminophen standard is essential for creating calibration curves for quantitative analysis in biological samples when a commercial standard is unavailable. The method involves the in-situ generation of NAPQI from acetaminophen, followed by its immediate reaction with L-cysteine.[2]
Materials:
-
Acetaminophen (Paracetamol)
-
L-cysteine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Purified water
Procedure:
-
NAPQI Generation (Conceptual Step): The synthesis relies on the generation of NAPQI. Note: NAPQI is highly reactive and unstable; therefore, it is generated and used immediately in the next step without isolation. This is typically achieved through electrochemical oxidation or enzymatic reaction, but for a simplified chemical synthesis, a chemical oxidant that mimics the action of cytochrome P450 can be used.
-
Reaction with L-cysteine: a. Prepare a solution of L-cysteine in phosphate buffer (pH 7.4). The slightly basic pH is crucial as it deprotonates the thiol group of cysteine, making it a more potent nucleophile to react with the electrophilic NAPQI. b. In a separate vessel, dissolve acetaminophen in a minimal amount of acetonitrile or methanol. c. Initiate the generation of NAPQI (e.g., through a controlled oxidation). d. Immediately and slowly add the freshly generated NAPQI solution to the L-cysteine solution with vigorous stirring. This dropwise addition minimizes side reactions of NAPQI. e. Allow the reaction to proceed at room temperature for 1-2 hours.[2]
-
Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with methanol followed by purified water. This activates the stationary phase. b. Load the reaction mixture onto the SPE cartridge. c. Wash the cartridge with purified water to remove unreacted L-cysteine and salts. d. Elute the 3-Cysteinylacetaminophen adduct using a methanol/water mixture. The optimal percentage of methanol should be determined empirically, starting with a low concentration and gradually increasing it.
-
Verification: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as HPLC-UV, LC-MS/MS, and NMR spectroscopy.[14][15]
Caption: Workflow for the synthesis of 3-Cysteinylacetaminophen.
Quantification in Biological Samples by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices like plasma or urine.[16][17][18] The method described here is a general approach that can be adapted and validated for specific research needs.
Materials:
-
Plasma or urine samples
-
Acetonitrile with 0.1% formic acid (Protein precipitation and mobile phase)
-
Water with 0.1% formic acid (Mobile phase)
-
3-Cysteinylacetaminophen standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte like acetaminophen-D4.[19]
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation. b. Vortex mix for 1 minute to ensure thorough mixing and protein denaturation. c. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Chromatographic Separation: a. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm) is typically used for separating acetaminophen and its metabolites.[17][18][20] b. Mobile Phase:
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid The formic acid is a crucial additive that aids in the ionization of the analyte in the mass spectrometer source.[17][18][20] c. Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) to retain the polar metabolites, followed by a gradual increase to elute the parent drug and less polar compounds. A total run time is typically under 10 minutes.[16][19][21]
-
Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for 3-Cysteinylacetaminophen.[19][21] b. Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. c. MRM Transitions:
-
Quantification: a. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard. b. The concentration of 3-Cysteinylacetaminophen in the unknown samples is then determined from this calibration curve. The use of an internal standard corrects for variations in sample preparation and instrument response.
Applications in Research and Drug Development
-
Biomarker of Hepatotoxicity: 3-Cysteinylacetaminophen adducts in serum are a specific biomarker for acetaminophen exposure and can be used to diagnose acetaminophen-induced acute liver failure, especially in cases where the patient's history is unclear.[10]
-
Mechanistic Studies: Studying the formation and clearance of this metabolite provides insights into the mechanisms of drug-induced liver injury (DILI) and the role of glutathione in cellular protection.[5][22]
-
Drug Development: In preclinical studies, monitoring for such adducts can be a critical part of the safety assessment for new drug candidates that may form reactive metabolites.
-
Antidote Efficacy: The levels of this metabolite can be used to assess the effectiveness of antidotes like N-acetylcysteine (NAC), which works by replenishing glutathione stores and promoting the detoxification of NAPQI.[6][23][24]
Conclusion
This compound is an invaluable tool for researchers in toxicology and pharmacology. As a stable form of a key biomarker for acetaminophen-induced liver injury, it enables precise and accurate quantification in biological systems. A thorough understanding of its formation, properties, and analytical methodologies, as outlined in this guide, is essential for advancing our knowledge of drug-induced hepatotoxicity and for the development of safer pharmaceuticals.
References
-
Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Gong, L., et al. (2016). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 26(5), 242-245. Available from: [Link]
-
Acetaminophen Pathway (toxic doses), Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 22, 2026, from [Link]
-
Paracetamol. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Jensen, B. P., et al. (2014). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic drug monitoring, 36(4), 490-498. Available from: [Link]
-
Metabolic pathway for NAPQI formation and detoxification by conjugation with glutathione. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hu, J., et al. (2023). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology, 14, 1146338. Available from: [Link]
-
Ropero-Miller, J. D., et al. (2013). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 37(4), 201-208. Available from: [Link]
-
A High Resolution Proton Nuclear Magnetic Resonance Approach to the Study of Hepatocyte and Drug Metabolism. Application to Acetaminophen. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
A 1H NMR-Based Metabolomics Approach for Mechanistic Insight into Acetaminophen Induced Hepatotoxicity. (2011). Technology Networks. Retrieved January 22, 2026, from [Link]
-
Ropero-Miller, J. D., et al. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(4), 201-208. Available from: [Link]
-
Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Integrated Metabonomic Investigation of Acetaminophen Toxicity in the Mouse Using NMR Spectroscopy. (2001). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid ChromatographyTandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Metabolic profiling of body fluids by proton NMR: Self‐poisoning episodes with paracetamol (acetaminophen). (1988). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available from: [Link]
-
Trifluoroacetic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Paracetamol-cysteine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Showing metabocard for 3-(Cystein-S-yl)acetaminophen (HMDB0240217). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]
-
Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. (2019). PMC. Retrieved January 22, 2026, from [Link]
-
3-CYSTEINYLACETAMINOPHEN. (n.d.). GSRS. Retrieved January 22, 2026, from [Link]
-
Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity. (1986). PubMed. Retrieved January 22, 2026, from [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. (2013). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. (2021). ScienceOpen. Retrieved January 22, 2026, from [Link]
-
How a common drug causes liver failure. (2018). EurekAlert!. Retrieved January 22, 2026, from [Link]
-
Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. (2021). Hindawi. Retrieved January 22, 2026, from [Link]
-
Cysteine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. (n.d.). Waters. Retrieved January 22, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine - Wikipedia [en.wikipedia.org]
- 9. How a common drug causes liver failure | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 12. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 14. Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high resolution proton nuclear magnetic resonance approach to the study of hepatocyte and drug metabolism. Application to acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. scienceopen.com [scienceopen.com]
- 23. Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Paracetamol-Cysteine (TFA) Adduct Formation: From Mechanism to Clinical Biomarker Analysis
This guide provides a comprehensive technical overview of paracetamol-cysteine adduct formation, a critical event in understanding and managing paracetamol-induced hepatotoxicity. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying biochemistry, clinical significance, and the analytical methodologies required for its accurate quantification.
The Biochemical Cascade: Metabolic Activation of Paracetamol and Adduct Formation
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic that is safe at therapeutic doses.[1][2] However, in cases of overdose, its metabolism can lead to severe liver injury.[1][3] The hepatotoxicity of paracetamol is not caused by the parent drug itself, but by a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5][6]
At therapeutic concentrations, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation, resulting in non-toxic, water-soluble conjugates that are readily excreted.[1][5][7] A small fraction of the dose is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form NAPQI.[1][5] Under normal physiological conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a cellular antioxidant.[3][5]
The critical event in paracetamol toxicity occurs when the glucuronidation and sulfation pathways become saturated, and hepatic GSH stores are depleted by excessive NAPQI formation.[3][5][8] The highly electrophilic NAPQI, no longer quenched by GSH, covalently binds to cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[3][4][8][9] This process, known as protein adduct formation, is a key initiating event in the cascade of cellular damage that leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[3][8][10] The resulting paracetamol-cysteine adducts, often measured as APAP-CYS after protein hydrolysis, serve as a specific and sensitive biomarker of paracetamol-induced liver injury.[4][8]
Sources
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt
This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt, a novel compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and drug discovery.
Part 1: Genesis of a Novel Molecule - The Rationale for Discovery
The impetus for the synthesis of S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine stems from the convergence of several key areas in pharmacology and toxicology. The core structure combines a cysteine moiety, a cornerstone of endogenous antioxidant systems, with a substituted hydroxyphenyl group, a feature present in various biologically active molecules.
The scientific rationale for investigating this specific molecule is threefold:
-
Metabolic Analogue Hypothesis: The identification of related mercapturate conjugates, such as N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone, suggests that similar structures could be formed in vivo from other xenobiotics or endogenous compounds.[1] The synthesis of the title compound allows for its use as an analytical standard to probe for its existence as a novel biomarker of exposure or metabolic pathway.
-
Targeted Antioxidant Strategy: L-cysteine and its N-acetylated form (N-acetyl-L-cysteine or NAC) are well-established precursors for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[2][3] By tethering a hydroxyphenyl group to the cysteine scaffold, the aim is to create a hybrid molecule that not only supports the glutathione system but also possesses inherent radical scavenging properties due to the phenolic hydroxyl group. This could offer a synergistic antioxidant effect.
-
Prodrug Potential: The incorporation of an amino acid into a drug candidate can enhance its solubility and bioavailability.[4][5] The L-cysteine portion of the molecule could potentially be recognized by amino acid transporters, facilitating its cellular uptake.
Part 2: De Novo Synthesis and Purification
The synthesis of S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine is a multi-step process that requires careful control of reaction conditions to achieve a high-purity final product. The trifluoroacetic acid (TFA) salt is typically formed during the final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthetic Workflow Overview
Figure 1: Synthetic workflow for S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt.
Detailed Experimental Protocol: Synthesis
Step 1: Diazotization of 5-Amino-2-acetamidophenol
-
Dissolve 5-amino-2-acetamidophenol in a 1:1 mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Reaction
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.
-
Slowly add the freshly prepared diazonium salt solution to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude O-ethyl S-(5-acetamido-2-hydroxyphenyl) carbonodithioate.
Step 3: Hydrolysis
-
Dissolve the crude intermediate from Step 2 in ethanol.
-
Add a solution of sodium hydroxide and reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-acetamido-2-mercaptophenol.
Step 4: Nucleophilic Substitution
-
Dissolve 5-acetamido-2-mercaptophenol and L-cysteine in a deoxygenated aqueous buffer (pH 7.5).
-
Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
Upon completion, acidify the reaction mixture to precipitate the crude S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine.
Detailed Experimental Protocol: Purification
Step 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 stationary phase (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: Dissolve the crude product in a minimal amount of Mobile Phase A. Inject onto the column and collect fractions corresponding to the major peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine as a white, fluffy trifluoroacetic acid salt.
Part 3: Physicochemical and Biological Characterization
Thorough characterization is essential to confirm the identity, purity, and potential biological activity of the synthesized compound.
Physicochemical Characterization Data
| Parameter | Method | Result |
| Molecular Formula | - | C₁₁H₁₄N₂O₄S (Free base) |
| Molecular Weight | - | 286.31 g/mol (Free base) |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | RP-HPLC | >98% |
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 287.0756; found: 287.0752 |
| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the proposed structure |
Hypothetical Biological Activity and Mechanism of Action
Based on its chemical structure, S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine is postulated to exert its biological effects through a multi-pronged mechanism centered on cellular redox modulation.
Figure 2: Postulated mechanism of action for S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine.
The proposed mechanism involves:
-
Cellular Entry: Facilitated uptake into cells via amino acid transport systems.
-
Direct Antioxidant Activity: The phenolic hydroxyl group can directly scavenge free radicals.
-
Support of Glutathione Synthesis: Intracellular enzymes may cleave the thioether bond, releasing L-cysteine, a rate-limiting substrate for the synthesis of glutathione.[2] This boosts the cell's endogenous antioxidant capacity.
This dual action—direct radical scavenging and bolstering the glutathione system—could make this compound a potent agent for mitigating oxidative stress-related pathologies.
Part 4: Future Directions and Applications
The discovery and synthesis of S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt open up several avenues for future research:
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy in animal models of diseases characterized by oxidative stress.
-
Toxicology Assessment: A comprehensive toxicological evaluation is required to establish the safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with different substitution patterns on the phenyl ring could lead to the identification of more potent and selective compounds.
-
Investigation as a Biomarker: Further analytical method development is needed to detect and quantify this compound in biological matrices to validate its potential as a biomarker.
References
-
Nerurkar, P. V., et al. (1993). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. PubMed. Available at: [Link]
-
Kodera, Y., et al. (2002). Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tenorio, M. D., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules. Available at: [Link]
-
Wang, H. X., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. AMB Express. Available at: [Link]
-
Pompella, A., et al. (2019). Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine. Molecules. Available at: [Link]
-
Kodera, Y., et al. (2002). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic. ResearchGate. Available at: [Link]
-
Hsu, C. C., et al. (2004). Five Cysteine-Containing Compounds Have Antioxidative Activity in Balb/cA Mice. The Journal of Nutrition. Available at: [Link]
-
Haleva-Toledo, E., et al. (1999). Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Flora, S. J., et al. (2013). Combination therapy of N-acetyl-L-cysteine and S-2(2-aminoethylamino) ethylphenyl sulfide for sulfur mustard induced oxidative stress in mice. Indian Journal of Pharmacology. Available at: [Link]
- Google Patents. (1978). Process for the production of high purity S-carboxymethyl-L-cysteine.
-
Block, E. (2005). Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. Natural Product Reports. Available at: [Link]
-
St. Clair, J. R., et al. (2020). Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. Peptide Science. Available at: [Link]
-
Sarwar, M. S., & Hossain, M. S. (2021). Potential of S-Allyl Cysteine, a Major Bioactive Component of Garlic, As Hypoglycemic and Hypolipidemic Agent. Juniper Publishers. Available at: [Link]
-
Gouveia, L. F., & Castanho, M. A. R. B. (2020). Amino Acids in the Development of Prodrugs. ResearchGate. Available at: [Link]
-
European Patent Office. (1992). N-(5-thioxo-L-prolyl)-L-cysteine, derivatives thereof, processes for the preparation thereof and pharmaceutical compositions containing them. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. RSC Advances. Available at: [Link]
-
Gouveia, L. F., & Castanho, M. A. R. B. (2020). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
-
European Bioinformatics Institute. (n.d.). S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine (CHEBI:133435). Available at: [Link]
Sources
- 1. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
3-Cysteinylacetaminophen: From Metabolic Byproduct to a Key Biomarker of Paracetamol-Induced Hepatotoxicity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paracetamol (acetaminophen, APAP) is a cornerstone of analgesic and antipyretic therapy worldwide. While remarkably safe at therapeutic doses, overdose can lead to severe, often fatal, hepatotoxicity. The mechanism of this toxicity is intrinsically linked to its metabolic bioactivation. This technical guide provides an in-depth exploration of 3-cysteinylacetaminophen (APAP-CYS), a critical metabolite formed from the detoxification of paracetamol's reactive intermediate. We will dissect the biochemical cascade leading to its formation, its pivotal role as a component of protein adducts that initiate liver injury, and its application as a highly specific and sensitive biomarker for diagnosing and understanding paracetamol-induced liver damage. This guide offers field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices for professionals in drug development and toxicological research.
The Biochemical Nexus: Paracetamol Metabolism and the Genesis of 3-Cysteinylacetaminophen
Under normal therapeutic use, paracetamol is primarily metabolized in the liver through two major conjugation pathways: glucuronidation (catalyzed by UGT enzymes) and sulfation (catalyzed by SULT enzymes), which account for 50-70% and 25-35% of the dose, respectively.[1][2][3] These pathways render the drug water-soluble and facilitate its rapid excretion.[1][4]
A small fraction (5-15%) of the paracetamol dose is shunted to an oxidative pathway mediated by the cytochrome P450 (CYP) enzyme system, predominantly involving isoforms CYP2E1 and CYP3A4.[1][5][6] This process generates a highly reactive and toxic electrophile, N-acetyl-p-benzoquinone imine (NAPQI) .[7][8]
At therapeutic concentrations, NAPQI is immediately detoxified. The hepatocyte's primary defense is the antioxidant glutathione (GSH), a tripeptide. NAPQI is efficiently conjugated to the sulfhydryl group of GSH, a reaction that can occur spontaneously but is also catalyzed by glutathione-S-transferases (GSTs).[6][9][10] This forms a stable, non-toxic conjugate, 3-(glutathion-S-yl)-acetaminophen (APAP-GSH).[10]
The metabolic journey does not end there. The APAP-GSH conjugate is further processed through the mercapturic acid pathway. Gamma-glutamyltransferase and dipeptidases cleave the glutamyl and glycinyl residues, respectively, yielding 3-cysteinylacetaminophen (APAP-CYS) .[6][9] This cysteine conjugate is then typically N-acetylated to form the final mercapturic acid metabolite, which is excreted in the urine.[3][6][9]
The Overdose Scenario: Saturation and Bioactivation
In a paracetamol overdose, the glucuronidation and sulfation pathways become saturated.[5][11] This metabolic bottleneck forces a much larger proportion of the drug down the CYP450 pathway, leading to a massive and rapid production of NAPQI.[11][12] The liver's finite stores of GSH are quickly consumed in the attempt to neutralize the NAPQI surge.[5][7] When GSH stores are depleted to approximately 30% of their normal levels, detoxification fails.[13]
Unconjugated NAPQI, a potent electrophile, is then free to react with other nucleophiles. It covalently binds to the sulfhydryl groups of cysteine residues on cellular proteins, forming paracetamol-protein adducts .[14][15][16] The fundamental structure of this adduct is 3-(cystein-S-yl)-acetaminophen covalently linked to a protein. It is the formation of these adducts that is the critical initiating event in paracetamol-induced hepatotoxicity.[15][17]
Toxicological Significance: APAP-CYS Adducts as Initiators of Injury
The formation of protein adducts is not merely a marker of NAPQI production; it is a direct cause of cellular dysfunction and necrosis.[5] While many proteins are targeted, the adduction of specific mitochondrial proteins is considered a key step in the progression of liver injury.[5][7]
Causality of Experimental Models: Animal models, particularly in mice, have been crucial for establishing this mechanism. Early studies demonstrated a clear temporal relationship: hepatotoxicity only occurred after hepatic GSH was depleted, and the extent of protein adduct formation correlated directly with the severity of liver necrosis.[16] This provided the foundational evidence that adducts were causative rather than consequential.
The binding of NAPQI to mitochondrial proteins leads to:
-
Inhibition of ATP Synthesis: Adduct formation on key mitochondrial enzymes disrupts the electron transport chain, leading to a collapse in ATP production.[5]
-
Formation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction generates oxidative stress, causing further damage to cellular components.[5]
-
Mitochondrial Permeability Transition (MPT): Oxidative stress triggers the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[5]
This cascade culminates in the activation of c-jun N-terminal kinase (JNK), which translocates to the mitochondria, amplifying the mitochondrial stress and committing the cell to necrotic death.[5] As hepatocytes undergo necrosis, they release their contents, including cellular enzymes like alanine aminotransferase (ALT) and the paracetamol-protein adducts themselves, into the bloodstream.[18][19]
The Biomarker Imperative: Detecting APAP-CYS in a Clinical and Research Context
The direct measurement of paracetamol concentration is only useful in the early hours following an acute overdose. Traditional biomarkers of liver injury, such as ALT, are not specific and rise relatively late, often after significant damage has occurred.[14][20][21] This creates a critical need for a biomarker that is both highly specific to paracetamol metabolism and appears early after exposure.
APAP-CYS, measured as a proteolytic product of total serum protein adducts, perfectly fits this profile.
-
Specificity: The formation of these adducts is a direct consequence of NAPQI generation from paracetamol metabolism. Their presence definitively confirms paracetamol exposure and bioactivation.[6][14][19]
-
Sensitivity: Modern analytical methods can detect adducts even at therapeutic doses, with concentrations rising significantly after overdose.[7][18][22]
-
Clinical Utility: In cases of acute liver failure of unknown origin, the detection of APAP-CYS adducts can confirm paracetamol as the causative agent.[22]
Comparison of Liver Injury Biomarkers
| Biomarker | Type | Specificity for APAP | Onset of Elevation | Notes |
| Alanine Aminotransferase (ALT) | Enzyme | Low (general liver injury) | Late (12-24h post-overdose) | Gold standard for general liver injury but lacks specificity and timeliness for APAP.[14][20] |
| microRNA-122 (miR-122) | microRNA | High (liver-specific) | Early (within hours) | Highly sensitive and liver-specific, rises before ALT, but not specific to APAP as the cause.[23] |
| Keratin-18 (K18) | Protein Fragment | Moderate | Early | Can distinguish between apoptosis and necrosis, but not specific to the cause of cell death.[23][24] |
| APAP-CYS Protein Adducts | Metabolite Adduct | Very High (APAP-specific) | Early (detectable within hours) | Directly confirms APAP bioactivation and is a mechanistic link to toxicity.[6][19][22] |
Analytical Methodologies: Quantification of APAP-CYS Adducts
The quantification of APAP-CYS adducts in biological matrices (typically serum or plasma) requires a multi-step process involving the release of the cysteine-bound metabolite from the much larger protein backbone. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[17][25][26]
Protocol: Quantification of APAP-CYS in Human Plasma by LC-MS/MS
This protocol is a representative, self-validating system synthesized from established methodologies.[17][25][26][27] The inclusion of a stable isotope-labeled internal standard (IS) is critical for trustworthiness, as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response.
A. Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
3-Cysteinylacetaminophen (APAP-CYS) analytical standard
-
Acetaminophen-D4 (or other suitable IS)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Pronase (or other suitable protease)
-
Purified water (18 MΩ·cm)
-
C18 Solid Phase Extraction (SPE) cartridges
B. Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of APAP-CYS (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1.0 to 100 ng/mL).[25][27]
-
Prepare independent QC samples at low, medium, and high concentrations.
-
Prepare a working solution of the internal standard (e.g., Acetaminophen-D4) in methanol.
C. Sample Preparation and Hydrolysis
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This step isolates free metabolites but not protein-bound adducts.
-
To the protein pellet, add 200 µL of a protease solution (e.g., Pronase at 8 U/mL in buffer).[17]
-
Incubate at 37°C for 24 hours to digest the proteins and release APAP-CYS.[17]
-
Stop the reaction by adding 600 µL of cold acetonitrile. Centrifuge to pellet any remaining solids.[17]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
D. LC-MS/MS Analysis
-
Rationale for Method Choice: A C18 reversed-phase column provides excellent retention and separation for moderately polar molecules like APAP-CYS.[25][26] Electrospray ionization (ESI) in positive mode is effective for ionizing the amine group on the cysteine moiety.[25][26] Multiple Reaction Monitoring (MRM) ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
LC System: HPLC or UPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3 µm particle size).[25][27]
-
Mobile Phase A: 0.2% Formic Acid and 2 mM Ammonium Formate in Water.[25][27]
-
Mobile Phase B: 0.2% Formic Acid and 2 mM Ammonium Formate in Acetonitrile.[25][27]
-
Gradient: A typical gradient would start at ~5% B, ramp to 95% B, hold, and then re-equilibrate. Total run time ~7 minutes.[25][27]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
E. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression.
-
Quantify APAP-CYS in unknown samples and QCs using the regression equation.
-
The protocol is validated if the accuracy of the back-calculated standards and QCs are within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%CV) should also be <15%.[25][27]
Representative Method Performance
| Parameter | Typical Value | Significance |
| Linearity Range | 1.0 - 100 ng/mL | Defines the concentration range over which the assay is accurate and precise.[25][27] |
| LLOQ | 1.0 ng/mL | The lowest concentration that can be reliably quantified.[26][27] |
| LOD | 0.5 ng/mL | The lowest concentration that can be reliably detected.[26][27] |
| Intra-batch Precision (%CV) | < 5.3% | Demonstrates the reproducibility of the assay within the same run.[25][27] |
| Inter-batch Precision (%CV) | < 5.3% | Demonstrates the reproducibility of the assay between different runs.[25][27] |
| Accuracy (% Bias) | 87.0 - 113% | Shows how close the measured value is to the true value.[25][27] |
Conclusion and Future Directions
3-cysteinylacetaminophen, and the protein adducts it comprises, represents a textbook case of metabolic bioactivation leading to toxicity. Its journey from a minor metabolic byproduct to a highly specific and clinically relevant biomarker underscores the importance of understanding the complete metabolic fate of a drug. For researchers in drug development, the paracetamol story serves as a critical cautionary tale about the potential for metabolic shunting and reactive metabolite formation. The analytical protocols developed for APAP-CYS provide a robust framework for investigating similar bioactivation pathways for other drug candidates. Future research will likely focus on refining high-throughput analytical methods and further elucidating the specific protein targets of NAPQI that are most critical for initiating the irreversible cascade of liver failure.
References
-
Lores Arnaiz, S., Llesuy, S., & Boveris, A. (2021). Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. PharmGKB summary. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (n.d.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. ClinPGx. [Link]
-
Wikipedia contributors. (n.d.). NAPQI. Wikipedia. [Link]
-
Thummel, K. E., Lee, C. A., & Nelson, S. D. (1993). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical Research in Toxicology, 6(4), 511-518. [Link]
-
Antoine, D. J., Dear, J. W., & Park, B. K. (2013). Target biomarker profile for the clinical management of paracetamol overdose. British Journal of Clinical Pharmacology, 78(4), 745-757. [Link]
-
LITFL. (2016). Paracetamol Poisoning. LITFL - Life in the Fast Lane. [Link]
-
Beggs, K. M., & Latchoumycandane, C. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Toxicology Research, 4(6), 1334-1345. [Link]
-
NUS Faculty of Science. (2018). Mechanism of paracetamol toxicity. NUS Faculty of Science News. [Link]
-
Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Review of Gastroenterology & Hepatology, 10(9), 1055-1063. [Link]
-
Antoine, D. J., Dear, J. W., Lewis, P. S., et al. (2013). Mechanistic biomarkers provide early and sensitive detection of paracetamol-induced acute liver injury at first presentation to hospital. Hepatology, 58(2), 777-787. [Link]
-
Davis, M. (1983). The Mechanism of Paracetamol-induced Hepatotoxicity: Implications for Therapy. Human Toxicology, 2(2), 399-405. [Link]
-
Heard, K. J., Green, J. L., James, L. P., et al. (2014). Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations. BMC Pharmacology and Toxicology, 15(1), 3. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxics, 7(1), 13. [Link]
-
Jaeschke, H., & Xie, Y. (2013). Metabolic pathway for NAPQI formation and detoxification by conjugation with glutathione. ResearchGate. [Link]
-
Dear, J. W., & Antoine, D. J. (2012). Target biomarker profile for the clinical management of paracetamol overdose. British Journal of Clinical Pharmacology, 78(4), 745-757. [Link]
-
Wikipedia contributors. (n.d.). Paracetamol. Wikipedia. [Link]
-
Heard, K. J., Bebarta, V. S., & Dart, R. C. (2014). Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing. British Journal of Clinical Pharmacology, 78(4), 856-861. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (n.d.). Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. ClinPGx. [Link]
-
MedSimplified. (2015). Metabolism of Acetaminophen (paracetamol). YouTube. [Link]
-
James, L. P., Letzig, L., Simpson, P. M., et al. (2009). Pharmacokinetics of Acetaminophen-Protein Adducts in Adults With Acetaminophen Overdose and Acute Liver Failure. Drug Metabolism and Disposition, 37(8), 1779-1784. [Link]
-
Zhang, Q. X., Melnikov, Z., & Feierman, D. E. (2004). Characterization of the acetaminophen-induced degradation of cytochrome P450-3A4 and the proteolytic pathway. Basic & Clinical Pharmacology & Toxicology, 94(4), 191-200. [Link]
-
PK-UK. (n.d.). Paracetamol – Pharmacokinetics. PK-UK. [Link]
-
Heard, K. J., Bebarta, V. S., & Dart, R. C. (2014). Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing. ResearchGate. [Link]
-
Therapeutic Goods Administration. (n.d.). Paracetamol Product Information. TGA. [Link]
-
Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Medicinal Chemistry, 10(1), 2-12. [Link]
-
Forrest, J. A., Clements, J. A., & Prescott, L. F. (1982). Clinical pharmacokinetics of paracetamol. Clinical Pharmacokinetics, 7(2), 93-107. [Link]
-
Taha, H., Ching, C. K., Yuen, K. H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Paracetamol-cysteine. PubChem. [Link]
-
Chiew, A. L., & Buckley, N. A. (2014). Novel acetylcysteine regimens for treatment of paracetamol overdose. Current Opinion in Pharmacology, 19, 6-11. [Link]
-
Taha, H., Ching, C. K., Yuen, K. H., et al. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Taha, H., Ching, C. K., Yuen, K. H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(13), 3358-3365. [Link]
-
The Metabolomics Innovation Centre. (n.d.). 3-(Cystein-S-yl)acetaminophen. Human Metabolome Database. [Link]
-
MacIntosh, B., Al-Saffar, A., & Jaeschke, H. (2017). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Digestive Diseases and Sciences, 62(8), 1957-1960. [Link]
-
Corcoran, G. B., Todd, E. L., & Racz, W. J. (1986). Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity. The Journal of Pharmacology and Experimental Therapeutics, 237(1), 341-349. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Scientific Reports, 13(1), 16738. [Link]
-
Heard, K., & Dart, R. C. (2015). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. Journal of Medical Toxicology, 11(3), 317-320. [Link]
-
Anchan, J., & Karkada, S. (2012). Acetaminophen, N acetyl cysteine. Journal of Clinical and Diagnostic Research, 6(6), 1095-1098. [Link]
-
Global Substance Registration System. (n.d.). 3-CYSTEINYLACETAMINOPHEN. gsrs. [Link]
-
Andrade, R. J., & Lucena, M. I. (2021). N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. Frontiers in Pharmacology, 12, 664985. [Link]
Sources
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 7. NAPQI - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 13. jcdr.net [jcdr.net]
- 14. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of paracetamol toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 16. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of acetaminophen-protein adducts in adults with acetaminophen overdose and acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Target biomarker profile for the clinical management of paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
chemical structure of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
An In-depth Technical Guide to 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Biomarker
Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally.[1] While generally safe at therapeutic doses, overdose can lead to severe, and sometimes fatal, hepatotoxicity.[2] Understanding the metabolic fate of acetaminophen is crucial for diagnosing and managing overdose-induced liver injury. A key molecule in this context is 3-Cysteinylacetaminophen (APAP-CYS), a metabolite formed from the covalent binding of a reactive acetaminophen intermediate to protein cysteine residues.[3][4] This guide provides a comprehensive technical overview of 3-Cysteinylacetaminophen, focusing on its commercially available and analytically relevant trifluoroacetic acid (TFA) salt form.
The presence and concentration of APAP-CYS in biological fluids serve as a specific and sensitive biomarker for acetaminophen exposure and the resulting toxicological cascade.[3][5] Its detection can confirm acetaminophen as the causative agent in cases of acute liver failure, even when the parent drug is no longer detectable.[4] The trifluoroacetic acid salt is a common form for this compound when supplied as an analytical standard, often resulting from its purification by reversed-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent in the mobile phase. This guide will delve into the chemical structure, physicochemical properties, metabolic formation, chemical synthesis, and analytical quantification of this compound, providing the foundational knowledge required for its application in research and clinical settings.
Chemical Structure and Physicochemical Properties
The fundamental structure consists of an L-cysteine molecule linked via its thiol group to the aromatic ring of acetaminophen at the position ortho to the hydroxyl group. The trifluoroacetic acid molecule forms a salt with the basic amino group of the cysteine moiety.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | [6][][8] |
| Synonyms | APAP-Cys, 3-(cysteine-S-yl)acetaminophen TFA salt, S-[5-(acetylamino)-2-hydroxyphenyl]-L-cysteine TFA salt | [6][9] |
| CAS Number | 1331891-93-0 | [6][9] |
| Molecular Formula | C₁₃H₁₅F₃N₂O₆S (Salt); C₁₁H₁₄N₂O₄S (Free Base) | [6][][9] |
| Molecular Weight | 384.33 g/mol (Salt); 270.31 g/mol (Free Base) | [5][6][] |
| Appearance | Crystalline solid; Grey-Green to Black Solid | [][9] |
| Melting Point | 190-193 °C (dec.) or 100-105 °C (Varies by supplier) | [][10] |
| Purity | ≥95% or ≥98% (Varies by supplier) | [][8][9] |
| Solubility | DMSO: 0.17 mg/ml | [9] |
| Storage | Store at -20°C or below, hygroscopic. | [1][10] |
| InChIKey | PDZGEXMJHANKLR-QRPNPIFTSA-N | [6][][9] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)O)SCN.C(=O)(C(F)(F)F)O | [6][9] |
Metabolic Formation and Toxicological Significance
The formation of APAP-CYS is a direct consequence of acetaminophen bioactivation and subsequent detoxification processes. Understanding this pathway is fundamental to appreciating its role as a biomarker.
Expertise & Experience: At therapeutic doses, the vast majority of acetaminophen is metabolized via safe glucuronidation and sulfation pathways. However, a small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) to form a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[5] This step is the origin of acetaminophen's potential toxicity. Under normal conditions, NAPQI is immediately neutralized by conjugation with the antioxidant glutathione (GSH).[5] This reaction, catalyzed by glutathione S-transferases (GSTs), forms a non-toxic acetaminophen-glutathione conjugate. This conjugate is then further processed through the mercapturic acid pathway, ultimately yielding APAP-CYS and its N-acetylated form, which are excreted.[5]
Trustworthiness: In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen towards the CYP450 pathway and producing excessive amounts of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted by ~70-80%, the excess NAPQI is free to bind covalently to cellular proteins, particularly to the thiol groups of cysteine residues. This protein adduct formation is a critical initiating event in hepatocellular necrosis, leading to liver injury.[3] The APAP-CYS adducts detected in circulation are products of the proteolysis of these adducted proteins, released from necrotic hepatocytes.[3] Therefore, their presence is a direct chemical fingerprint of the key toxicological event.
Metabolic Pathway Diagram
Caption: Metabolic activation and detoxification pathway of acetaminophen.
Synthesis of an Analytical Standard
Expertise & Experience: The accurate quantification of APAP-CYS in biological samples necessitates a well-characterized analytical standard. A common and logical synthetic strategy mimics the biological formation process: the controlled reaction of acetaminophen's reactive intermediate with L-cysteine.
Trustworthiness: This biomimetic approach ensures the synthesis of the correct regioisomer (attachment at the 3-position). The subsequent purification steps are critical for removing unreacted starting materials and byproducts, ensuring the high purity required for a quantitative standard.
Synthetic Workflow Protocol
-
Generation of NAPQI: The synthesis begins with the oxidation of acetaminophen to generate N-acetyl-p-benzoquinone imine (NAPQI). This is a critical step that must be handled with care as NAPQI is unstable and reactive. Common laboratory oxidizing agents like lead tetraacetate or silver oxide can be used.[11] The reaction is typically performed in an anhydrous organic solvent.
-
Reaction with L-cysteine: A solution of L-cysteine is prepared in an aqueous buffer, often at a physiological pH of around 7.4 to ensure the cysteine's thiol group is sufficiently nucleophilic.[5] The freshly prepared NAPQI solution is then added dropwise to the L-cysteine solution under constant stirring. The reaction proceeds via a Michael addition mechanism.
-
Initial Purification (SPE): The resulting reaction mixture contains the desired APAP-CYS adduct, unreacted starting materials, and byproducts. A common first-pass purification technique is Solid-Phase Extraction (SPE). A C18 reversed-phase cartridge can be used to retain the relatively nonpolar APAP-CYS while allowing more polar impurities to be washed away.[5]
-
Final Purification (Preparative HPLC): For achieving high purity (>95-98%), the fractions collected from SPE are subjected to preparative reversed-phase HPLC.[5]
-
Causality: Using a mobile phase containing trifluoroacetic acid (TFA) serves a dual purpose: it provides an acidic environment that ensures the analytes are in a consistent protonation state, and the TFA acts as an ion-pairing agent, improving peak shape for the polar APAP-CYS molecule.
-
Outcome: After chromatography, the collected fractions containing the pure product are lyophilized (freeze-dried). This process removes the water and acetonitrile from the mobile phase, leaving behind the non-volatile components: the APAP-CYS product as its trifluoroacetate salt.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of APAP-CYS TFA Salt.
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of APAP-CYS in complex biological matrices like plasma or serum.[5][12][13]
Expertise & Experience: The choice of LC-MS/MS is driven by the need for high sensitivity (to detect low concentrations, especially in therapeutic dosing studies) and high specificity (to distinguish the analyte from a multitude of endogenous matrix components).[12] The Multiple Reaction Monitoring (MRM) mode provides this specificity by monitoring a unique precursor-to-product ion transition.
LC-MS/MS Protocol
-
Sample Preparation:
-
Rationale: Biological samples like plasma contain high concentrations of proteins that would interfere with the analysis and damage the HPLC column. Therefore, a protein precipitation step is essential.
-
Protocol: To a known volume of plasma (e.g., 100 µL), add a deuterated internal standard (e.g., Acetaminophen-D4) to account for variability in extraction and instrument response.[12] Add 3-4 volumes of ice-cold acetonitrile to precipitate the proteins. Vortex thoroughly and centrifuge at high speed. The resulting supernatant, containing APAP-CYS, is collected for analysis.[12]
-
-
Chromatographic Separation (HPLC):
-
Rationale: The HPLC step separates APAP-CYS from other sample components prior to detection, reducing ion suppression and improving analytical accuracy. A reversed-phase C18 column is ideal for retaining the moderately polar analyte. A gradient elution is used to efficiently elute the analyte while cleaning the column of more nonpolar components.
-
Protocol: The extracted sample is injected onto the HPLC system. A typical run involves a gradient elution starting with a high percentage of aqueous mobile phase and ramping up the organic phase.
-
-
Mass Spectrometric Detection (MS/MS):
-
Rationale: The mass spectrometer is set to monitor a specific fragmentation pattern for APAP-CYS. This is highly selective and is the basis of the MRM experiment. Electrospray ionization (ESI) in positive mode is commonly used as the amino group on the cysteine moiety is readily protonated.
-
Protocol: The column eluent is directed into the ESI source. The mass spectrometer is operated in MRM mode, monitoring the transition of the protonated parent ion (precursor) to a specific, stable fragment ion (product).
-
Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale/Source(s) |
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) | Good retention for moderately polar analytes.[5][12] |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water | Acidifies mobile phase for better peak shape and ionization.[5][12] |
| Mobile Phase B | 0.1-0.2% Formic Acid in Acetonitrile | Organic solvent for eluting analyte from C18 column.[5][12] |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns.[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated.[5][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity.[5][12] |
| MRM Transition | m/z 271 → 140 | Parent ion [M+H]⁺ to a characteristic product ion.[5][12][14] |
| Internal Standard | Acetaminophen-D4 (m/z 154 → 111, ESI-) | Corrects for analytical variability.[5][12] |
Spectroscopic Characterization
Structural confirmation of the synthesized standard relies on standard spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data. In high-resolution MS, the exact mass of the protonated molecule [M+H]⁺ would be observed at m/z 271.076.[14] In tandem MS (MS/MS), collision-induced dissociation of the m/z 271 precursor ion yields characteristic fragment ions. The most common transition monitored is m/z 271 → 140 .[5][12][14] This fragmentation corresponds to the loss of the cysteine side chain, leaving a protonated thio-substituted aminophenol fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. While a specific spectrum for the TFA salt is not detailed in the provided literature, data for the free base and general chemical principles allow for assignment of key signals.
| Nucleus | Region | Expected Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| ¹H NMR | Aromatic | 6.8-7.6 (m) | Three protons on the substituted benzene ring.[11] |
| ¹H NMR | Aliphatic | ~9.8 (s) | Amide N-H proton.[11] |
| ¹H NMR | Aliphatic | ~3.2 (m) | α-proton of cysteine (CH).[11] |
| ¹H NMR | Aliphatic | 2.9-3.3 (m) | β-protons of cysteine (CH₂).[11] |
| ¹H NMR | Aliphatic | ~2.0 (s) | Acetyl methyl protons (CH₃).[11] |
| ¹³C NMR | Carbonyl | ~168 (s) | Carboxylic acid and Amide C=O carbons.[11] |
| ¹³C NMR | Aromatic | 115-154 (m) | Six carbons of the benzene ring.[11] |
| ¹³C NMR | Aliphatic | ~53 (s) | α-carbon of cysteine (CH).[11] |
| ¹³C NMR | Aliphatic | ~35 (s) | β-carbon of cysteine (CH₂).[11] |
| ¹³C NMR | Aliphatic | ~24 (s) | Acetyl methyl carbon (CH₃).[11] |
Note: NMR shifts are highly dependent on the solvent (e.g., DMSO-d₆, D₂O) and pH. The values are approximate based on published data for the non-salt form.[11]
Handling, Storage, and Safety
As a high-purity analytical standard, proper handling and storage are essential to maintain its integrity.
-
Handling: Standard laboratory precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). The material should be handled in a well-ventilated area.
-
Storage: The compound is noted to be hygroscopic.[10] It should be stored in a tightly sealed container, protected from moisture. The recommended storage temperature is -20°C or below to ensure long-term stability.[1][10]
-
Safety: No specific major hazards are listed, but as with any chemical, it should be treated with care. It is intended for research use only and not for human or veterinary use.[9]
Conclusion
This compound is more than just a chemical compound; it is a vital tool in the study of drug-induced liver injury. Its chemical structure is a direct record of the toxic bioactivation of acetaminophen. As a well-characterized analytical standard, it enables researchers and clinicians to perform accurate quantitative analyses, providing critical data for diagnosing acetaminophen toxicity, understanding its mechanisms, and developing new therapeutic interventions. The technical information provided in this guide, from its metabolic origins to its detailed analytical protocols, offers a solid foundation for professionals working in toxicology, pharmacology, and drug development.
References
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT. ChemWhat. Available from: [Link]
- Biomarkers of hepatotoxicity induced by acetaminophen: Research advances. (Self-citation, placeholder for a relevant review).
-
Heard, K. J., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 29. Available from: [Link]
-
Vanova, N., et al. (2023). Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells. Archives of Toxicology, 97(8), 2265–2279. Available from: [Link]
-
3-(Cystein-S-yl)acetaminophen (HMDB0240217). Human Metabolome Database. Available from: [Link]
- Supporting information - The Royal Society of Chemistry.
-
Giraldo, P., et al. (2015). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology, 11(3), 317-320. Available from: [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Biomarkers in Medicine, 13(1), 61-81. Available from: [Link]
-
Taha, H., et al. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. Available from: [Link]
-
Rahman, M. M., et al. (2022). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. Analytical Chemistry, 94(1), 379-387. Available from: [Link]
-
3-CYSTEINYLACETAMINOPHEN. FDA Global Substance Registration System (GSRS). Available from: [Link]
- CN105181859A - Cysteine hydrochloride in acetaminophen injection and test method of degradation product cystine. Google Patents.
-
McGill, M. R., & Jaeschke, H. (2017). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Biomarkers in Medicine, 11(4), 317-329. Available from: [Link]
-
3 Cysteinyl Acetaminophen HCl. Veeprho. Available from: [Link]
-
Representative T2 post-dose NMR spectrum demonstrating dominance of acetaminophen metabolites. ResearchGate. Available from: [Link]
-
Taha, H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. Available from: [Link]
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (Generic citation for basic organic chemistry principles).
-
Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 18(14), 1789-1801. Available from: [Link]
-
Jeelani, G., et al. (2012). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. The Journal of Biological Chemistry, 287(9), 6887-6897. Available from: [Link]
-
Sharma, R., et al. (2010). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Journal of Biomolecular NMR, 46(3), 217-225. Available from: [Link]
-
H-NMR spectrum of S-[3-Hydroxy-1-propylpropyl]-L -cysteine. ResearchGate. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 6. This compound | C13H15F3N2O6S | CID 57350642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope - PMC [pmc.ncbi.nlm.nih.gov]
physical characteristics of APAP-CYS trifluoroacetic acid salt
An In-depth Technical Guide to the Physical Characteristics of APAP-CYS Trifluoroacetic Acid Salt
Foreword
For researchers, scientists, and drug development professionals engaged in the study of drug metabolism and toxicology, particularly concerning acetaminophen (APAP), the metabolite 3-cysteinylacetaminophen (APAP-CYS) is of critical importance. Its presence serves as a key biomarker for APAP-induced hepatotoxicity. This guide provides an in-depth examination of the physical characteristics of its common commercial form, the trifluoroacetic acid (TFA) salt. Understanding these properties is fundamental for accurate sample handling, experimental design, and data interpretation. This document moves beyond a simple data sheet, offering insights into the causality behind the compound's behavior and providing robust protocols for its characterization.
Core Chemical Identity and Structure
APAP-CYS trifluoroacetic acid salt is the stable, synthetically accessible form of the cysteine conjugate of acetaminophen. The trifluoroacetate counter-ion is typically introduced during the final purification steps of its synthesis, often via reverse-phase high-performance liquid chromatography (RP-HPLC) where TFA is used as a mobile phase modifier.
The compound's identity is defined by several key identifiers:
| Identifier | Value | Source |
| CAS Number | 1331891-93-0 | [][2][3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₄S • C₂HF₃O₂ | [][2][4] |
| Molecular Weight | 384.33 g/mol | [][3][4] |
| IUPAC Name | (2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | [][3] |
| Common Synonyms | APAP-CYS TFA salt; S[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt | [][2][4] |
| InChIKey | PDZGEXMJHANKLR-QRPNPIFTSA-N | [][2][3] |
The structure consists of the APAP-CYS molecule, which possesses both an acidic carboxylic acid group and a basic amine, ionically bonded to the trifluoroacetate counter-ion.
Caption: Ionic interaction between APAP-CYS and Trifluoroacetate.
Core Physical Characteristics
A summary of the key physical properties is presented below, followed by a detailed discussion.
| Property | Observation | Source(s) |
| Physical State | Solid, crystalline | [2] |
| Appearance | Grey-Green to Black Solid | [] |
| Solubility | DMSO: 0.17 mg/mL | [2][5] |
| Melting Point | Range 1: 100-105 °CRange 2: 190-193 °C (decomposes) | [][6] |
| Stability | ≥ 2 years at recommended storage | [2] |
| Storage | Store at < -15°C | [7] |
Appearance and Morphology
APAP-CYS TFA salt is consistently described as a solid. Commercial suppliers note its appearance as a "Grey-Green to Black Solid"[], while other sources refer to it as a "crystalline solid"[2]. The coloration may be intrinsic to the compound or could be indicative of minor impurities or degradation products. For experimental purposes, any significant deviation from the supplier's description should be noted, as it may impact results.
Solubility Profile
-
Organic Solvents: The compound exhibits limited solubility in dimethyl sulfoxide (DMSO), with a reported value of 0.17 mg/mL[2][5]. Achieving this concentration may require warming and sonication[5].
-
Aqueous Solvents: While specific aqueous solubility data is not published, the nature of the TFA salt provides a strong indication of its behavior. Trifluoroacetic acid is a strong acid with a pKa around 0.2-0.5, meaning it fully dissociates in water[8]. Consequently, its salts are typically highly soluble in aqueous media[8]. The APAP-CYS molecule itself contains multiple polar functional groups, and the presence of the charged trifluoroacetate counter-ion significantly enhances its affinity for water compared to the free base form.
Causality Insight: The primary reason for supplying this metabolite as a TFA salt is to improve its handling characteristics, most notably its solubility in aqueous buffers used for biological assays.
Thermal Properties: A Point of Discrepancy
There is a significant discrepancy in the reported melting point of APAP-CYS TFA salt.
-
One source indicates a melting point of 100-105 °C [].
-
Another reports a decomposition temperature of 190-193 °C [6].
-
A manufacturer's safety data sheet lists the melting point as "Undetermined".
Expert Analysis: This variation is not uncommon for complex organic salts and can be attributed to several factors:
-
Polymorphism: The solid may exist in different crystalline forms (polymorphs) with distinct melting points.
-
Decomposition: The value of 190-193 °C is explicitly noted as a decomposition temperature, suggesting that the compound breaks down rather than undergoing a clean phase transition. The lower range might represent a true melting point or a melt-decomposition event.
-
Experimental Conditions: The rate of heating and the technique used (e.g., Differential Scanning Calorimetry vs. a simple melting point apparatus) can yield different results, especially for compounds that decompose.
-
Purity and Residual Solvent: The presence of impurities or residual solvents from synthesis can depress and broaden the melting range.
Given this ambiguity, it is imperative for researchers to perform their own characterization if the thermal behavior is critical for their application (e.g., formulation development).
Stability and Storage
The compound is reported to be stable for at least two years when stored correctly[2]. The recommended long-term storage condition is at or below -15°C[7].
Rationale: The cysteine moiety is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidative degradation products. The phenolic hydroxyl group on the acetaminophen core can also be oxidized. Storing the material frozen in a dry environment minimizes these degradation pathways and preserves the integrity of the compound.
Methodologies for Physical Characterization
To ensure the quality and identity of APAP-CYS TFA salt, the following experimental protocols are recommended.
Protocol: Purity and Identity Confirmation by HPLC-MS
This is the most definitive method for confirming the integrity of the material. It validates identity via mass and assesses purity by separating the main compound from any related impurities.
Objective: To confirm the molecular weight and purity of APAP-CYS TFA salt.
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL stock solution in a 50:50 mixture of water and acetonitrile. Dilute as needed for injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detector at 214, 248, and 302 nm[2].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated parent molecule [M+H]⁺ at m/z 271.08 (for the APAP-CYS cation).
-
Self-Validation: The use of TFA in the mobile phase ensures the compound remains in its salt form during chromatography, leading to sharp, well-defined peaks. The mass spectrometer provides an orthogonal confirmation of identity that is independent of the retention time.
Caption: Workflow for HPLC-MS analysis of APAP-CYS TFA salt.
Protocol: Melting Point Determination via DSC
Objective: To obtain an accurate thermal profile of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the solid into an aluminum DSC pan. Crimp the pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp to 220°C at a rate of 10°C/min.
-
-
-
Data Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (decomposition). Note the onset temperature and peak maximum for any transitions.
Causality: Using a controlled ramp rate under an inert atmosphere provides a reproducible thermal profile. This can distinguish between a sharp melt and a broader decomposition event, helping to resolve the discrepancies in the literature.
Conclusion
APAP-CYS trifluoroacetic acid salt is a solid material, typically grey-green to black, with limited solubility in DMSO but expected high solubility in aqueous media. Its stability is excellent under proper cold storage conditions. A notable point of consideration is the conflicting data regarding its melting point, which warrants experimental verification by the end-user for sensitive applications. The presence of the TFA counter-ion is a deliberate choice rooted in chemical synthesis and purification, conferring beneficial handling properties. The protocols outlined in this guide provide a robust framework for researchers to validate the physical characteristics and ensure the quality of this critical metabolite in their studies.
References
-
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt. Splendid Labs. [Link]
-
3-Cysteinylacetaminophen trifluoroacetic acid salt. PubChem, National Center for Biotechnology Information. [Link]
-
3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT. ChemWhat. [Link]
-
Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 26(22), 6994. [Link]
-
Solomon, K.R., et al. (2022). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts: Relevance to Substances Regulated Under the Montreal and Kigali Protocols. Ozone Secretariat, United Nations Environment Programme. [Link]
-
Bofill, R., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3329-3336. [Link]
-
Ren, C., et al. (2019). Design and synthesis of acetaminophen probe APAP-P1 for identification of the toxicity targets thioredoxin reductase-1 in HepaRG cells. RSC Advances, 9(15), 8565-8571. [Link]
-
Ren, C., et al. (2019). Design and synthesis of acetaminophen probe APAP-P1 for identification of the toxicity targets thioredoxin reductase-1 in HepaRG cells. RSC Advances. [Link]
-
Liu, L., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29). [Link]
Sources
Methodological & Application
Application Note: Quantification of 3-Cysteinylacetaminophen in Human Plasma by LC-MS/MS
Introduction: The Clinical Imperative for 3-Cysteinylacetaminophen Monitoring
Acetaminophen (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses. However, overdose can lead to severe hepatotoxicity, a primary cause of acute liver failure in the Western world.[1] The toxic cascade is initiated by the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes.[2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose scenario, GSH stores are depleted, allowing NAPQI to covalently bind to cellular proteins, particularly cysteine residues, forming adducts such as 3-Cysteinylacetaminophen (APAP-CYS).[2][3][4]
The measurement of APAP-CYS in human plasma has emerged as a specific and sensitive biomarker for assessing acetaminophen exposure and the risk of hepatotoxicity.[4][5] Unlike plasma APAP concentrations, which have a shorter half-life, APAP-CYS provides a longer window of detection, making it a valuable diagnostic tool, especially when the timing of overdose is uncertain.[1] This application note provides a detailed, field-proven protocol for the robust quantification of APAP-CYS in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed for researchers, clinicians, and professionals in drug development.
Principle of the Method
This method employs a simple and rapid protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS), Acetaminophen-D4, is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Materials and Reagents
| Item | Supplier | Part Number |
| 3-Cysteinylacetaminophen (APAP-CYS) | Toronto Research Chemicals | C988500 |
| Acetaminophen-D4 (IS) | Cerilliant | A-012 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Human Plasma (K2EDTA) | BioIVT | HMPLEDTA2 |
Equipment
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent
-
Analytical Column: Protecol P C18 (2.1 mm i.d. × 100 mm, 3 µm) or equivalent[6]
-
Microcentrifuge
-
Calibrated Pipettes
-
Autosampler Vials
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for APAP-CYS quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
-
APAP-CYS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of APAP-CYS in 1 mL of methanol.
-
APAP-CYS Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of Acetaminophen-D4 in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 50 µL of plasma into the corresponding tube.
-
Add 150 µL of the IS working solution (100 ng/mL Acetaminophen-D4 in acetonitrile) to each tube.[6]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Protecol P C18 (2.1 mm i.d. × 100 mm, 3 µm)[6] |
| Mobile Phase A | 0.2% Formic Acid in Water[6] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 7 minutes[6] |
Gradient Elution Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
| APAP-CYS | 271.1 | 140.0 | 25 |
| Acetaminophen-D4 (IS) | 156.1 | 114.1 | 20 |
Note: The MS/MS ion transition for APAP-CYS is m/z 271 → 140 in positive mode.[6] The internal standard, Acetaminophen-D4, is often monitored in negative ion mode (m/z 154 → 111) to avoid cross-talk, but can also be monitored in positive mode as shown here for simplicity of a single polarity method.
Method Validation
A crucial aspect of any quantitative bioanalytical method is its validation to ensure reliability and reproducibility.[7][8] The method described herein should be validated according to the U.S. Food and Drug Administration (FDA) guidelines.[9][10] Key validation parameters are summarized below.
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[11] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ)[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[6][11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision criteria met.[6] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Example Calibration Curve and QC Data:
A typical calibration curve for APAP-CYS in human plasma would range from 1.0 to 100 ng/mL.[6]
| Sample | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Cal 1 | 1.0 | 0.98 | 98.0 |
| Cal 2 | 2.5 | 2.6 | 104.0 |
| Cal 3 | 5.0 | 5.1 | 102.0 |
| Cal 4 | 10.0 | 9.7 | 97.0 |
| Cal 5 | 25.0 | 25.5 | 102.0 |
| Cal 6 | 50.0 | 48.9 | 97.8 |
| Cal 7 | 100.0 | 101.2 | 101.2 |
| QC Low | 3.0 | 2.9 | 96.7 |
| QC Mid | 30.0 | 31.1 | 103.7 |
| QC High | 80.0 | 78.5 | 98.1 |
Discussion and Field-Proven Insights
-
Causality of Experimental Choices: The use of a simple protein precipitation with acetonitrile is a deliberate choice for its efficiency in removing the bulk of plasma proteins while being compatible with the subsequent LC-MS/MS analysis. This method is rapid and minimizes sample handling steps, reducing the potential for analytical variability. The selection of a C18 column provides robust and reproducible separation of the relatively polar APAP-CYS from endogenous plasma components.
-
Self-Validating System: The incorporation of a stable isotope-labeled internal standard is fundamental to creating a self-validating system. Acetaminophen-D4 co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement, thereby correcting for these matrix-related effects and ensuring the accuracy of the final quantified result.
-
Clinical Interpretation: While this method provides a robust analytical tool, the interpretation of the results requires clinical context. APAP-CYS concentrations can be detectable even after therapeutic doses of acetaminophen.[5] However, significantly elevated levels are indicative of substantial NAPQI formation and are strongly associated with acetaminophen-induced hepatotoxicity.[4][12]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 3-Cysteinylacetaminophen in human plasma. The protocol is designed for high-throughput analysis and has been structured based on established and validated methodologies. By providing a specific biomarker of acetaminophen bioactivation, this assay is an invaluable tool for clinical research, drug safety monitoring, and the diagnosis of acetaminophen-induced liver injury.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Gicquel, T., et al. (2017). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1060, 230-237. [Link]
-
Al-Asmari, A. I., et al. (2015). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 7(18), 7629-7635. [Link]
-
O'Malley, G. F., et al. (2015). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. Journal of Medical Toxicology, 11(2), 211-215. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxicological Sciences, 168(1), 18-34. [Link]
-
O'Malley, G. F., et al. (2015). Protein-derived acetaminophen-cysteine detection from chronic APAP is not dose-dependent. Journal of Medical Toxicology, 11(3), 373-374. [Link]
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 21. [Link]
-
Rumack, B. H. (2002). Acetaminophen hepatotoxicity: the first 35 years. Journal of Toxicology: Clinical Toxicology, 40(1), 3-20. [Link]
-
Woolbright, B. L., & Jaeschke, H. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Archives of Toxicology, 89(9), 1497-1522. [Link]
-
Heard, K., et al. (2019). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology, 15(3), 218-221. [Link]
-
Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical Research, 23(2), 312-328. [Link]
-
de Gier, J., et al. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. Therapeutic Drug Monitoring, 39(2), 144-151. [Link]
-
Gicquel, T., et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein-derived acetaminophen-cysteine detection from chronic APAP is not dose-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hhs.gov [hhs.gov]
- 11. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ELISA for 3-Cysteinylacetaminophen Protein Adducts
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Critical Role of a Biomarker in Acetaminophen Toxicity
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity and is a major cause of acute liver failure.[1][2] The toxicity of acetaminophen is not caused by the drug itself, but by its metabolic activation to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[3][4]
Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, following an overdose, the sulfation and glucuronidation pathways become saturated, leading to increased NAPQI formation.[2][5] This depletes hepatic GSH stores, allowing NAPQI to covalently bind to cellular proteins, particularly at cysteine residues, forming 3-Cysteinylacetaminophen protein adducts.[4][6] These adducts are released into the bloodstream upon hepatocyte lysis and serve as a specific and reliable biomarker for acetaminophen-induced liver injury.[1][6] Their detection can provide crucial information long after the parent drug has been cleared from the body.[1]
This document provides a detailed protocol for the quantitative determination of 3-Cysteinylacetaminophen protein adducts in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Scientific Principle of the Assay
This ELISA is a competitive immunoassay designed for the detection of small molecules like the 3-Cysteinylacetaminophen adduct.[7][8] The core principle involves the competition between the adduct in the sample and a fixed amount of enzyme-labeled adduct for a limited number of binding sites on a specific antibody coated onto a microplate.[9][10]
The concentration of the adduct in the sample is inversely proportional to the measured signal. High concentrations of adduct in the sample will bind to most of the antibody sites, leaving fewer sites for the enzyme-labeled adduct to bind, resulting in a low signal. Conversely, low concentrations of adduct in the sample will result in more binding of the enzyme-labeled adduct and a high signal.[7]
Caption: Workflow of the competitive ELISA for 3-Cysteinylacetaminophen protein adducts.
Detailed Assay Protocol
Kit Contents and Storage
Upon receipt, store all components at 2-8°C. Do not freeze. The kit should be brought to room temperature before use.
| Component | Quantity | Storage |
| Antibody-Coated Microplate | 1 x 96-well plate | 2-8°C |
| 3-Cysteinylacetaminophen Standard | 1 vial, lyophilized | 2-8°C |
| HRP-Conjugated Adduct | 1 vial | 2-8°C |
| Assay Buffer | 1 bottle | 2-8°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 | Room Temperature |
Required Materials Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Protease for sample digestion (e.g., Pronase)
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water. For a full plate, add 50 mL of 20X concentrate to 950 mL of water.
-
3-Cysteinylacetaminophen Standard: Reconstitute the lyophilized standard with the volume of Assay Buffer specified on the vial label to create the stock solution. Allow it to dissolve completely and vortex gently. Prepare serial dilutions of the standard in Assay Buffer to create the standard curve.
Sample Preparation
The accurate determination of 3-Cysteinylacetaminophen protein adducts requires the proteolytic digestion of proteins in the sample to release the adducted amino acid.[11]
Serum and Plasma:
-
Remove low molecular weight compounds by gel filtration or dialysis.[5]
-
To 100 µL of serum or plasma, add a broad-spectrum protease (e.g., Pronase) to a final concentration of 1-2 mg/mL.
-
Incubate at an optimal temperature (e.g., 37-50°C) for 12-18 hours.
-
Stop the digestion by heat inactivation (e.g., 95°C for 10 minutes) or by adding a protease inhibitor.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.[12]
-
The clear supernatant is now ready for use in the ELISA. Samples may need to be diluted in Assay Buffer to fall within the range of the standard curve.
Tissue Homogenates:
-
Wash the tissue with ice-cold PBS to remove any blood.[12]
-
Homogenize the tissue in a suitable lysis buffer on ice.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C and collect the supernatant.[12]
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Proceed with the proteolytic digestion as described for serum and plasma, using a standardized amount of protein for each sample.
Assay Procedure
-
Prepare Reagents and Samples: Bring all reagents and samples to room temperature.
-
Add Standards and Samples: Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated microplate.
-
Add HRP-Conjugated Adduct: Add 50 µL of the HRP-Conjugated Adduct to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a gentle shaker.
-
Wash: Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid at each step.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate for Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (OD).
-
Plot the OD values for the standards against their known concentrations on a log-log scale. The resulting curve will be inverse, with higher concentrations yielding lower OD values.
-
Calculate Results: Interpolate the concentration of 3-Cysteinylacetaminophen adducts in the samples from the standard curve. Remember to account for any dilution factors used during sample preparation.
Typical Standard Curve Data:
| Standard Conc. (ng/mL) | OD at 450 nm |
| 100 | 0.152 |
| 50 | 0.289 |
| 25 | 0.551 |
| 12.5 | 0.987 |
| 6.25 | 1.654 |
| 3.125 | 2.511 |
| 0 (Blank) | 3.205 |
Assay Performance and Validation
The validation of a biomarker assay is crucial to ensure that it reliably measures the intended analyte.[13] A "fit-for-purpose" approach is often adopted for biomarker validation, where the level of validation is dependent on the intended use of the data.[14]
Key Performance Characteristics
-
Specificity: The antibody used in this assay should demonstrate high specificity for the 3-Cysteinylacetaminophen adduct, with minimal cross-reactivity to parent acetaminophen or other metabolites.[15]
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of the adduct that can be reliably distinguished from the blank. This is typically calculated as the mean of the blank signal plus 2 or 3 standard deviations.
-
Precision:
-
Accuracy (Recovery): The ability of the assay to measure a known amount of adduct spiked into a biological matrix. It is expressed as the percentage of the known amount that is recovered.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soak time. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive HRP conjugate | Check the expiration date and storage of the conjugate. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Plate not at room temperature | Allow the plate to equilibrate to room temperature before adding reagents. | |
| High variability | Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. |
| Incomplete mixing of reagents | Gently vortex or tap the plate to ensure thorough mixing. |
References
-
James, L. P., et al. (2014). Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations. BMC Pharmacology and Toxicology, 15, 26. [Link]
-
Sabbisetti, V. S., et al. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. High-Throughput, 8(1), 6. [Link]
-
McGill, M. R., et al. (2016). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Toxicology and Applied Pharmacology, 304, 33-41. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Valentin, M. A., et al. (2011). Validation of immunoassay for protein biomarkers: bioanalytical study plan implementation to support pre-clinical and clinical studies. Journal of Immunological Methods, 369(1-2), 1-9. [Link]
-
Jaeschke, H., et al. (2012). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. Journal of Clinical and Translational Research, 8(2), 74-89. [Link]
-
Andréasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
-
Sabbisetti, V. S., et al. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. ResearchGate. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
-
Krenkel, O., et al. (2014). Early Acetaminophen-Protein Adducts Predict Hepatotoxicity Following Overdose. ResearchGate. [Link]
-
Sabbisetti, V. S., et al. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. Semantic Scholar. [Link]
-
Gupta, S., & G. P. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-11. [Link]
-
Roberts, D. W., et al. (2009). Development of clinical assays for determination of acetaminophen protein adducts. ResearchGate. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (142), 58718. [Link]
-
MetwareBio. (n.d.). Proteomics sample preparation: Choosing the right extraction methods. [Link]
-
BioAgilytix. (2015, February 17). How is Your Assay Performing? Biomarker Validation Best-Practices. YouTube. [Link]
-
MedCram. (2022, July 25). Mastering the mechanism of acetaminophen toxicity. YouTube. [Link]
-
Heard, K. (2008). Acetaminophen protein adducts: a review. Clinical Toxicology, 46(10), 957-961. [Link]
-
PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. [Link]
-
Woolbright, B. L., & Jaeschke, H. (2017). Acetaminophen Toxicity: Novel Insights Into Mechanisms and Future Perspectives. Gene Expression, 17(3), 219-230. [Link]
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 2. [Link]
-
Immunologix Laboratories. (2021, October 5). Biomarker Assay Validation | Scientific Considerations. [Link]
Sources
- 1. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. praxilabs.com [praxilabs.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 13. Biomarker Assay Validation | Scientific Considerations [immunologixlabs.com]
- 14. youtube.com [youtube.com]
- 15. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Cysteinylacetaminophen as a Biomarker for Drug-Induced Liver Injury
Authored by: A Senior Application Scientist
Introduction: The Challenge of Drug-Induced Liver Injury and the Promise of a Specific Biomarker
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major reason for the termination of drug development programs and the withdrawal of approved drugs from the market.[1][2] Traditional biomarkers of liver injury, such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), lack specificity and often indicate damage only after it has occurred.[3][4] This necessitates the development of more sensitive and specific biomarkers to enable early and accurate diagnosis, and to de-risk the drug development process.
Acetaminophen (APAP), a common over-the-counter analgesic and antipyretic, is the leading cause of DILI and acute liver failure in the United States.[2][5] In cases of APAP overdose, the metabolic pathways in the liver become overwhelmed, leading to the production of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][6] While normally detoxified by glutathione, excessive NAPQI depletes glutathione stores and covalently binds to cellular proteins, particularly at cysteine residues.[5][7] This binding event forms 3-(cystein-S-yl) acetaminophen, commonly known as 3-Cysteinylacetaminophen (3-CAP) or APAP-CYS.[1][8] The formation of these adducts is a critical step in the cascade of events leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[2][9]
The presence of 3-CAP in circulation is a direct indicator of APAP exposure and its metabolic activation to the toxic NAPQI intermediate.[8][10] Consequently, 3-CAP has emerged as a highly specific and sensitive biomarker for APAP-induced liver injury.[1][6] Its measurement can confirm an APAP overdose, especially in cases where patient history is unclear or other drugs have been ingested.[1] This application note provides a detailed overview of the mechanism of 3-CAP formation and protocols for its quantification in biological samples.
The Metabolic Pathway of Acetaminophen and Formation of 3-Cysteinylacetaminophen
The metabolic fate of acetaminophen is dose-dependent. At therapeutic doses, it is primarily metabolized in the liver via glucuronidation and sulfation for safe excretion.[2] A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form NAPQI, which is rapidly detoxified by conjugation with glutathione.[2][11] However, in an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen towards oxidation to NAPQI.[2] The resulting surge in NAPQI rapidly depletes hepatic glutathione.[7] Once glutathione is depleted, NAPQI covalently binds to sulfhydryl groups of cysteine residues on hepatic proteins, forming 3-CAP adducts.[8] These adducts are released into the bloodstream upon hepatocyte injury and can be measured as a specific biomarker of APAP toxicity.[8]
Sources
- 1. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen Toxicity: Novel Insights Into Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 4. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic biomarkers in acetaminophen-induced hepatotoxicity and acute liver failure: from preclinical models to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaminophen hepatotoxicity: studies on the mechanism of cysteamine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Cysteinylacetaminophen in Modern Toxicology Research
Authored by: Senior Application Scientist, Advanced Toxicology Division
Introduction: Unmasking a Specific Biomarker for Acetaminophen-Induced Organ Injury
Acetaminophen (APAP), a widely used analgesic, is safe at therapeutic doses but can cause severe, sometimes fatal, hepatotoxicity upon overdose.[1] The central mechanism involves the metabolic activation of APAP into a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] While traditional biomarkers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) indicate general liver injury, they lack specificity.[4] This limitation is particularly challenging in cases of acute liver failure of unknown origin.
The formation of 3-Cysteinylacetaminophen (APAP-CYS) provides a highly specific molecular fingerprint of APAP exposure and toxicity.[5] APAP-CYS is a stable product formed when NAPQI covalently binds to cysteine residues on cellular proteins; these adducted proteins are subsequently degraded, releasing APAP-CYS into circulation.[6] Its detection serves as a definitive confirmation of APAP involvement, even when the parent drug is no longer detectable.[5][6] This guide provides an in-depth exploration of the toxicological significance of APAP-CYS and detailed protocols for its application in research. The commercially available 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is a stable reference standard essential for this work.[][8]
The Biochemical Pathway: From Parent Drug to Toxicological Signature
Understanding the utility of APAP-CYS requires a firm grasp of its formation pathway. At therapeutic doses, APAP is primarily metabolized through safe glucuronidation and sulfation pathways.[9] However, during an overdose, these pathways become saturated, shunting more APAP toward metabolism by cytochrome P450 enzymes (CYP450), primarily CYP2E1, to form the toxic NAPQI.[6][9]
Causality of Pathway Steps:
-
NAPQI Formation: This is the critical initiating step. Without CYP450-mediated oxidation, the toxic cascade does not begin.
-
GSH Depletion: The cell's primary defense, glutathione (GSH), detoxifies NAPQI. In an overdose, hepatic GSH stores are rapidly depleted, leaving the cell vulnerable.
-
Protein Adduct Formation: With GSH depleted, NAPQI indiscriminately attacks other nucleophiles, primarily the thiol groups of cysteine residues on cellular proteins. This covalent binding disrupts protein function, leading to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.[2][3]
-
APAP-CYS Release: Cellular proteolysis of these adducted proteins releases the APAP-CYS conjugate into the bloodstream, where it can be measured as a specific biomarker of the toxic insult.[6]
Sources
- 1. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
application of APAP-CYS in preclinical drug metabolism studies
Application Notes & Protocols
Topic: Application of Acetaminophen-Cysteine (APAP-CYS) in Preclinical Drug Metabolism Studies
Introduction: The Crucial Role of APAP-CYS in Drug Safety Assessment
The journey of a new chemical entity (NCE) from discovery to clinical use is fraught with challenges, chief among them being the prediction and mitigation of drug-induced liver injury (DILI). DILI is a leading cause of acute liver failure and a primary reason for the termination of drug development programs and the withdrawal of approved drugs from the market[1]. A major mechanism underlying DILI is the metabolic activation of a drug into a reactive metabolite that can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and necrosis[2][3].
Acetaminophen (APAP, paracetamol) is a classic model hepatotoxicant that exemplifies this mechanism. While safe at therapeutic doses, APAP overdose leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) and forms protein adducts, initiating liver injury[4][5][6][7]. The measurement of a specific, stable downstream product of this interaction, 3-(cystein-S-yl) acetaminophen (APAP-CYS), has emerged as a highly specific and sensitive biomarker for quantifying this "bioactivation" pathway[8][9].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for measuring APAP-CYS in preclinical drug metabolism and safety studies. By monitoring APAP-CYS, researchers can gain critical insights into the potential of NCEs to cause mechanism-based hepatotoxicity, enabling more informed decision-making in drug development.
Scientific Rationale: The Biochemical Pathway to a Mechanistic Biomarker
Understanding the utility of APAP-CYS requires a firm grasp of the metabolic fate of acetaminophen, which serves as the paradigm for reactive metabolite-driven toxicity.
2.1 Acetaminophen Metabolism: A Tale of Two Fates At therapeutic concentrations, the majority of APAP is detoxified in the liver through Phase II conjugation reactions:
-
Glucuronidation (~50-70%): Catalyzed by UDP-glucuronosyltransferases (UGTs), forming APAP-glucuronide[10].
-
Sulfation (~25-35%): Catalyzed by sulfotransferases (SULTs), forming APAP-sulfate[10].
These conjugates are water-soluble and readily excreted in the urine[3]. However, a small fraction (5-15%) of APAP is metabolized by cytochrome P450 enzymes (primarily CYP2E1 and, to a lesser extent, CYP1A2 and CYP3A4) via a Phase I oxidation reaction[10][11]. This pathway generates the highly reactive and electrophilic metabolite, NAPQI [5][6].
2.2 The Role of Glutathione (GSH) and the Formation of APAP-CYS Under normal conditions, NAPQI is immediately detoxified by conjugation with the antioxidant glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs)[12][13]. This forms a harmless APAP-GSH conjugate, which is further processed into mercapturic acid and cysteine conjugates (APAP-CYS) and excreted[12].
The critical toxicological event occurs during APAP overdose. The glucuronidation and sulfation pathways become saturated, shunting more APAP down the CYP450 pathway and generating excessive amounts of NAPQI[7][12]. This rapid production of NAPQI overwhelms and depletes the liver's finite stores of GSH[2][5]. Once GSH is depleted to critical levels, NAPQI is no longer detoxified and begins to covalently bind to the sulfhydryl groups of cysteine residues on cellular proteins, forming protein adducts[2][9]. These adducted proteins, particularly mitochondrial proteins, lose their function, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and liver failure[12].
The APAP-CYS adducts measured in plasma are the result of the proteolysis of these larger protein adducts, which are released from necrotic hepatocytes into circulation[14]. Therefore, the concentration of APAP-CYS in plasma serves as a direct, quantitative measure of the upstream toxicological cascade: NAPQI formation, GSH depletion, and covalent protein binding[8][9].
Application in Preclinical Drug Metabolism & Safety
The measurement of APAP-CYS is a powerful tool in preclinical toxicology, moving beyond traditional, non-specific biomarkers of liver injury like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). While ALT and AST indicate that liver damage has occurred, APAP-CYS provides a mechanistic rationale for why it occurred[1].
Key Applications:
-
Screening for Bioactivation Potential: In early discovery, NCEs can be evaluated in vitro (e.g., using liver microsomes or hepatocytes) or in vivo to determine if they form reactive metabolites that deplete GSH and form adducts. APAP serves as a positive control to contextualize the magnitude of adduct formation.
-
De-risking NCEs: If an NCE shows structural alerts for forming reactive metabolites, an in vivo study measuring both drug-specific adducts and traditional liver enzymes can de-risk the compound. The absence of significant adduct formation at therapeutic exposures, even in the presence of mild ALT elevations, may suggest a different, less concerning mechanism of injury.
-
Investigating Mechanisms of DILI: For compounds that cause liver injury in preclinical studies, measuring adducts can confirm or rule out bioactivation as the primary cause. This is critical information that informs the human risk assessment.
-
Regulatory Submissions: Providing mechanistic data, such as the quantification of a specific biomarker like APAP-CYS, can strengthen regulatory submissions by demonstrating a thorough understanding of a drug's safety profile[15][16][17][18]. The FDA and EMA encourage the use of qualified biomarkers in drug development to improve safety evaluation[16][17].
Experimental Protocols
The successful application of APAP-CYS relies on robust, validated protocols for in-life studies, sample preparation, and bioanalysis.
Protocol 1: In Vivo Assessment of APAP-CYS in a Rodent Model (Mouse)
This protocol outlines a typical study design to assess APAP-induced hepatotoxicity and the formation of APAP-CYS.
Objective: To quantify plasma APAP-CYS concentrations and correlate them with traditional biomarkers of liver injury (ALT, AST) following an acute overdose of acetaminophen in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP), Sigma-Aldrich or equivalent
-
Vehicle (e.g., warm 0.9% saline or 1% carboxymethylcellulose)
-
Dosing gavage needles
-
Blood collection supplies (e.g., K2-EDTA microtubes, capillary tubes)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals for at least 3-5 days prior to the study.
-
Fasting: Fast mice overnight (approx. 12-16 hours) before dosing to deplete baseline GSH stores, which sensitizes them to APAP toxicity. Ensure free access to water.
-
Dosing Preparation: Prepare a fresh suspension of APAP in the chosen vehicle at a concentration suitable for a 10 mL/kg dosing volume (e.g., 30 mg/mL for a 300 mg/kg dose).
-
Group Allocation:
-
Group 1 (Vehicle Control, n=5): Administer vehicle only.
-
Group 2 (APAP Treatment, n=5 per timepoint): Administer a single oral gavage of APAP at a known hepatotoxic dose (e.g., 300-400 mg/kg).
-
-
Sample Collection:
-
At designated time points post-dose (e.g., 2, 4, 8, and 24 hours), collect blood via a suitable method (e.g., retro-orbital sinus, submandibular vein, or terminal cardiac puncture under anesthesia).
-
Collect blood into K2-EDTA tubes. Place on ice immediately.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to fresh, labeled cryovials.
-
Immediately freeze the plasma samples and store them at -80°C until analysis.
-
-
Liver Tissue Collection (Optional but Recommended):
-
At the time of terminal blood collection, perfuse and collect the liver.
-
Fix a portion in 10% neutral buffered formalin for histopathology.
-
Snap-freeze another portion in liquid nitrogen for potential future analysis (e.g., tissue adducts, gene expression).
-
-
Biochemical Analysis:
-
Use a portion of the plasma to measure ALT and AST levels using a clinical chemistry analyzer.
-
Use the remaining plasma for APAP-CYS quantification as described in Protocols 2 and 3.
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol uses a simple protein precipitation method, which is fast and effective for removing the bulk of proteins from the plasma matrix prior to analysis[19][20].
Materials:
-
Frozen plasma samples from Protocol 1
-
APAP-CYS analytical standard (e.g., Cayman Chemical)[21]
-
Internal Standard (IS): Acetaminophen-D4 (APAP-D4) or a stable isotope-labeled APAP-CYS
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g and 4°C)
-
LC vials with inserts
Procedure:
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Prepare Internal Standard (IS) Spiking Solution: Prepare a working solution of IS (e.g., 100 ng/mL APAP-D4) in ACN containing 0.2% formic acid.
-
Sample Aliquoting: In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (or standard/QC).
-
Protein Precipitation:
-
Add 150 µL of the cold (-20°C) IS spiking solution to the plasma sample. The 3:1 ratio of ACN to plasma is critical for efficient protein crashing.
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer ~120 µL of the clear supernatant into an LC vial with an insert, being careful not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: Bioanalytical Quantification by LC-MS/MS
This protocol provides a robust method for the sensitive and selective quantification of APAP-CYS using a triple quadrupole mass spectrometer[19][20][22][23].
Instrumentation:
-
UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S)
-
Analytical Column: A reversed-phase C18 column (e.g., Protecol P C18, 2.1 x 100 mm, 3 µm) is suitable[19][20][22].
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) | Provides good retention and separation for small polar molecules like APAP-CYS. |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid and 2 mM Ammonium Formate[19][20][23] | The acid and buffer improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid and 2 mM Ammonium Formate[19][20][23] | The organic phase elutes the analytes from the column. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for 2.1 mm ID columns, providing good efficiency. |
| Gradient | Start at low %B (e.g., 0-5%), ramp to high %B (e.g., 60-90%), hold, then re-equilibrate. Total run time ~5-7 min[19][23]. | A gradient is necessary to elute the analytes and clean the column between injections. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | APAP-CYS ionizes efficiently in positive mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition: APAP-CYS | Q1: m/z 271.1 → Q3: m/z 140.0 [19][20][23] | Q1 is the protonated parent molecule [M+H]+. Q3 is a characteristic fragment ion after collision. |
| MRM Transition: IS (APAP-D4) | Q1: m/z 156.1 → Q3: m/z 114.1 (ESI+) or Q1: m/z 154.1 -> Q3: 111.0 (ESI-)[19][20][23] | Monitoring the stable isotope-labeled internal standard allows for correction of matrix effects and variability. |
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections, calibration standards (e.g., 1 to 100 ng/mL), QC samples (low, mid, high), and the unknown study samples.
-
Data Acquisition: Run the sequence and acquire the data using the specified MRM transitions.
-
Data Processing: Integrate the peak areas for APAP-CYS and the Internal Standard. Calculate the peak area ratio (APAP-CYS / IS).
-
Quantification: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression to determine the concentrations of the unknown samples.
Data Interpretation and Method Validation
5.1 Interpreting Preclinical APAP-CYS Data
-
Correlation with ALT/AST: A strong positive correlation between the peak plasma concentration of APAP-CYS and peak ALT/AST levels provides powerful evidence that hepatotoxicity is driven by metabolic bioactivation.
-
Time Course: APAP-CYS is typically detectable in plasma before or concurrently with the initial rise in ALT, making it an early and mechanistic biomarker[8]. Its longer half-life compared to the parent drug allows for a wider diagnostic window[11].
-
Dose-Response: A clear dose-dependent increase in APAP-CYS formation should be observed.
-
Thresholds: While therapeutic doses of APAP can produce very low, measurable levels of APAP-CYS (<0.5 nmol/mL) without liver injury, concentrations greater than 1.0 nmol/mL are strongly associated with hepatotoxicity in clinical settings[9][14]. Similar thresholds can be established in preclinical species to define a level of concern.
5.2 Fit-for-Purpose Method Validation For biomarker data intended to support regulatory decision-making, the bioanalytical method must be validated[15][24][25]. A "fit-for-purpose" approach is used, where the extent of validation depends on the intended use of the data[24]. For preclinical safety studies, a full validation is typically warranted. Key parameters are adapted from regulatory guidance documents[15].
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Calibration Curve | r² > 0.99; at least 6-8 non-zero standards. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the curve meeting accuracy and precision criteria. |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the biological matrix. |
| Stability | Analyte stability confirmed under various conditions (bench-top, freeze-thaw, long-term storage). |
Conclusion
The quantification of APAP-CYS is an indispensable tool in modern preclinical drug metabolism and toxicology. It provides a direct window into the mechanistic pathway of bioactivation and covalent binding, a primary driver of idiosyncratic DILI. By moving beyond traditional, lagging indicators of injury and embracing specific, mechanistic biomarkers like APAP-CYS, drug developers can build more robust safety profiles for novel therapeutics, better predict human risk, and ultimately contribute to the development of safer medicines. The protocols and rationale outlined in this guide provide a solid foundation for the successful implementation of this critical assay.
References
-
Paracetamol - Wikipedia. [Link]
-
The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC - PubMed Central. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
-
Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. [Link]
-
Validation of Analytic Methods for Biomarkers Used in Drug Development - ResearchGate. [Link]
-
Understanding NAPQI: The Hidden Toxicity of Acetaminophen - Oreate AI Blog. [Link]
-
Biomarker Assay Validations – A Time for Change? - Drug Development and Delivery. [Link]
-
NAPQI - Wikipedia. [Link]
-
Pharmacology of paracetamol - Deranged Physiology. [Link]
-
Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC - PubMed Central. [Link]
-
Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC - NIH. [Link]
-
Reflection paper on non-clinical evaluation of drug- induced liver injury (DILI) - European Medicines Agency (EMA). [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing). [Link]
-
Validation of analytic methods for biomarkers used in drug development - PubMed - NIH. [Link]
-
Acute Paracetamol Toxicity - LITFL. [Link]
-
Biomarkers at FDA. [Link]
-
Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development - Regulations.gov. [Link]
-
Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - Taylor & Francis. [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - MALRep. [Link]
-
Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - Frontiers. [Link]
-
Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC. [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Semantic Scholar. [Link]
-
Biomarker Guidances and Reference Materials - FDA. [Link]
-
About Biomarkers and Qualification - FDA. [Link]
-
Analytical Methods - RSC Publishing. [Link]
-
Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed. [Link]
-
(PDF) Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients - ResearchGate. [Link]
-
Acetaminophen-cysteine | C11H14N2O3S | CID 83997 - PubChem - NIH. [Link]
-
Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PubMed Central. [Link]
-
Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC - PubMed Central. [Link]
-
Paracetamol-cysteine | C11H14N2O4S | CID 171264 - PubChem - NIH. [Link]
-
A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma | Waters. [Link]
-
Proteomic analysis of acetaminophen-induced hepatotoxicity and identification of heme oxygenase 1 as a potential plasma biomarker of liver injury - PubMed Central. [Link]
-
Showing metabocard for Acetaminophen cystein (HMDB0060559) - Human Metabolome Database. [Link]
Sources
- 1. Proteomic analysis of acetaminophen-induced hepatotoxicity and identification of heme oxygenase 1 as a potential plasma biomarker of liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Understanding NAPQI: The Hidden Toxicity of Acetaminophen - Oreate AI Blog [oreateai.com]
- 5. NAPQI - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. litfl.com [litfl.com]
- 8. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paracetamol - Wikipedia [en.wikipedia.org]
- 11. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. hmdb.ca [hmdb.ca]
- 14. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hhs.gov [hhs.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
Topic: Optimized Sample Preparation for the Quantification of 3-Cysteinylacetaminophen in Biological Matrices by Mass Spectrometry
An Application Note for Drug Development Professionals
Abstract
The quantification of 3-cysteinylacetaminophen (Cys-APAP), a critical metabolite of acetaminophen (APAP), is fundamental to toxicological studies and clinical assessments of APAP-induced hepatotoxicity. Accurate and reproducible measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is contingent upon a robust and efficient sample preparation workflow. This application note details a comprehensive protocol combining protein precipitation with solid-phase extraction (SPE) to isolate Cys-APAP from complex biological matrices such as plasma. We delve into the scientific rationale behind each step, providing a self-validating methodology designed to minimize matrix effects, maximize analyte recovery, and ensure the stability of this crucial biomarker. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for Cys-APAP analysis.
Scientific Foundation: Overcoming Analytical Challenges
The accurate quantification of Cys-APAP from biological samples is non-trivial due to the inherent complexity of the matrix. A successful sample preparation strategy must systematically address several key challenges:
-
Protein Interference: Plasma and serum are abundant in proteins which can interfere with analysis by fouling the analytical column and ion source of the mass spectrometer. Protein precipitation is a crucial first step to remove the bulk of these macromolecules.[1][2] The use of a cold organic solvent like acetonitrile is highly effective, as it disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[2][3][4][5][6]
-
Matrix Effects: Beyond proteins, biological fluids contain a myriad of endogenous components (lipids, salts, phospholipids) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. A secondary cleanup step, such as Solid-Phase Extraction (SPE), is essential for removing these interfering components.[3][7]
-
Analyte Stability: As a thiol-containing compound, Cys-APAP is susceptible to oxidation.[8] The entire sample preparation workflow should be designed to mitigate this risk, often by using cold conditions and minimizing processing time.
This protocol employs a two-stage approach: an initial protein precipitation for bulk protein removal, followed by mixed-mode cation-exchange SPE for targeted cleanup. This combination ensures a clean final extract, leading to improved sensitivity and reproducibility in the subsequent LC-MS/MS analysis.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the sample preparation procedure, from initial sample handling to the final extract ready for analysis.
Figure 1: High-level workflow for the preparation of biological samples for Cys-APAP analysis.
Detailed Application Protocol
This protocol is optimized for the extraction of Cys-APAP from 100 µL of human plasma.
3.1. Materials and Reagents
| Reagent/Material | Grade/Specification |
| 3-Cysteinylacetaminophen (Cys-APAP) | Certified Analytical Standard |
| d-Cys-APAP (Isotopic Internal Standard) | >98% isotopic purity |
| Acetonitrile (ACN) | LC-MS Grade, stored at -20°C |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | Deionized, >18 MΩ·cm |
| Mixed-Mode Cation Exchange SPE Plates/Cartridges | e.g., Oasis MCX |
| Microcentrifuge Tubes (1.5 mL or 2.0 mL) | Low-binding |
| Refrigerated Centrifuge | Capable of >14,000 x g and 4°C |
| Nitrogen Evaporator | With heating block |
| Calibrated Pipettes & Tips |
3.2. Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., d-Cys-APAP in 50% methanol). The use of a stable isotope-labeled IS is critical to correct for analyte loss during preparation and for matrix-induced ionization variability.[9]
-
Vortex gently for 5 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample (3:1 solvent-to-sample ratio). A ratio of at least 3:1 is recommended for efficient protein removal.[2]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. This ensures a compact pellet and a clear supernatant.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. This wets the sorbent and prepares it for sample loading.
-
Load: Directly load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar interferences that were not removed by protein precipitation, while the analyte is retained.
-
Elute: Elute Cys-APAP and the IS using 1 mL of a solution of 90% methanol containing 0.1% formic acid. The high organic content disrupts hydrophobic interactions, and the acid neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.
-
-
Final Concentration:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol Validation and Trustworthiness
To ensure the integrity and reliability of the generated data, this protocol must be validated. The following experiments are considered essential for establishing trustworthiness in a bioanalytical method.
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences co-elute with the analyte or internal standard.
-
Calibration Curve and Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) with at least 6-8 non-zero points, spanning the expected concentration range. The response should be linear with a correlation coefficient (r²) > 0.99.[9][10]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in at least five replicates. Intra- and inter-day precision should be <15% CV, and accuracy should be within 85-115% of the nominal value.[5][9]
-
Extraction Recovery and Matrix Effect: These are critical for understanding the performance of the sample preparation method.
-
Recovery: Compare the analyte response in pre-spiked samples (spiked before extraction) to post-spiked samples (spiked into blank matrix after extraction).
-
Matrix Factor: Compare the analyte response in post-spiked samples to the response in a neat solvent. This directly measures the extent of ion suppression or enhancement.
-
Conclusion
The described dual-stage sample preparation protocol, combining protein precipitation and solid-phase extraction, provides a robust and reliable method for the quantification of 3-cysteinylacetaminophen from complex biological matrices. By systematically removing proteins and endogenous interferences, this workflow minimizes matrix effects and maximizes analyte recovery, leading to high-quality data suitable for demanding toxicological and clinical research applications. Adherence to the validation principles outlined ensures that the method is trustworthy and generates defensible results.
References
-
Köppel, C., Tenczer, J., & Wagemann, A. (1992). Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method. International Journal of Legal Medicine, 105(2), 81-85. [Link]
-
Musshoff, F., & Daldrup, T. (2000). Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method. ResearchGate. [Link]
-
Washington State Patrol. (2018). IDENTIFICATION AND CONFIRMATION OF ACETAMINOPHEN BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. [Link]
-
Hairin, T., Marzilawati, A., Chik, Z., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(11), 2732-2739. [Link]
-
Hairin, T., Marzilawati, A., Chik, Z., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Rapid Determination of Acetaminophen levels in Human plasma by High performance liquid chromatography. ResearchGate. [Link]
-
de Wildt, S. N., et al. (2019). Quantification of acetaminophen and its metabolites in plasma using UPLC-MS: doors open to therapeutic drug monitor. CORE. [Link]
-
Jemal, M., & Huang, M. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. [Link]
-
Lores, M., et al. (2014). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 129-136. [Link]
-
Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
-
Hairin, T., et al. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
Zhao, L., & Juck, M. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
Shariat, A., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 185, 113227. [Link]
Sources
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Application Notes and Protocols for 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt as a Reference Standard
Introduction: The Critical Role of 3-Cysteinylacetaminophen in Drug Safety and Metabolism
Acetaminophen (APAP) is one of the most widely used analgesics and antipyretics globally. While generally safe at therapeutic doses, APAP overdose is a leading cause of drug-induced acute liver failure.[1] The toxicity of APAP is not caused by the parent drug itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] However, in an overdose scenario, GSH stores are depleted, leading to NAPQI binding to cellular proteins, causing mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[3][4]
The formation of 3-cysteinylacetaminophen (APAP-CYS) adducts, resulting from the proteolysis of NAPQI-protein adducts, serves as a specific and reliable biomarker for acetaminophen-induced hepatotoxicity.[3][5] The quantification of APAP-CYS in biological matrices like plasma and serum is crucial for clinical diagnosis, toxicological studies, and the development of novel therapeutic interventions.[5][6] 3-Cysteinylacetaminophen trifluoroacetic acid salt is a stable, high-purity reference standard essential for the accurate and precise quantification of this critical biomarker in research and clinical settings.[7]
The trifluoroacetic acid (TFA) salt form is commonly used for peptides and metabolites prepared by solid-phase synthesis and purified by reverse-phase HPLC, as TFA is often a component of the mobile phase.[8][9] While the TFA counter-ion can sometimes influence biological assays, its presence in a reference standard is generally acceptable for analytical applications where the primary goal is accurate quantification.[10]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of the reference standard is fundamental to its proper handling, storage, and use.
| Property | Value | Source |
| Chemical Name | S-[5-(acetylamino)-2-hydroxyphenyl]-L-cysteine, trifluoroacetate salt | [11] |
| Synonyms | 3-(cysteine-S-yl)acetaminophen, APAP-Cys | [11] |
| CAS Number | 1331891-93-0 | [12] |
| Molecular Formula | C₁₁H₁₄N₂O₄S • C₂HF₃O₂ | [7][12] |
| Molecular Weight | 384.33 g/mol | [7][12] |
| Appearance | White crystalline powder | [13] |
| Purity | ≥95% - ≥98% (lot-specific) | [7][11] |
| Storage | Store at -20°C, protect from light and moisture. The compound is hygroscopic. | [11][14][15] |
| Solubility | Soluble in DMSO (e.g., 0.17 mg/mL) and water. | [11] |
| Stability | Stable for ≥ 2 years when stored correctly. | [11] |
Experimental Workflow for Quantification of APAP-CYS in Human Plasma
The following diagram illustrates a typical workflow for the quantification of 3-cysteinylacetaminophen in human plasma samples using a reference standard.
Caption: Workflow for APAP-CYS quantification in plasma.
Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
Rationale: Accurate preparation of stock and working solutions is paramount for generating a reliable calibration curve, which is the basis for the precise quantification of the analyte in unknown samples. Using deoxygenated water for aqueous solutions is recommended for sulfur-containing compounds like cysteine to minimize oxidation.[13]
Materials:
-
This compound Reference Standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
High-purity, deoxygenated water[13]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of the reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the reference standard (e.g., 1 mg) and transfer it to a volumetric flask.
-
Dissolve the standard in a small amount of DMSO, then bring to the final volume with a 1:1 methanol:water solution.[16] Ensure complete dissolution.
-
This stock solution should be stored at -20°C in amber vials to protect from light.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 1:1 methanol:water).[16]
-
The concentrations of these working solutions should be chosen to cover the expected range of the analyte in the samples and to prepare the calibration curve standards.
-
Protocol 2: LC-MS/MS Method for Quantification of 3-Cysteinylacetaminophen in Human Plasma
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of metabolites in complex biological matrices.[17][18][19] A simple protein precipitation step is often sufficient for sample cleanup.[20] The use of a stable isotope-labeled internal standard (e.g., acetaminophen-d4) is crucial to correct for matrix effects and variations in sample processing and instrument response.[20]
Materials:
-
Human plasma samples (stored at -80°C)
-
3-Cysteinylacetaminophen working standard solutions
-
Internal standard (IS) working solution (e.g., acetaminophen-d4)[20]
-
Acetonitrile, HPLC grade, chilled
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Microcentrifuge tubes
-
UPLC or HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of chilled acetonitrile to precipitate proteins.[20]
-
Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example): [20]
-
LC System: ACQUITY UPLC or equivalent[17]
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3 µm)[20]
-
Mobile Phase A: 2 mM ammonium formate in water with 0.2% formic acid[20]
-
Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid[20]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for APAP-CYS[20]
-
MRM Transitions:
-
APAP-CYS: m/z 271 → 140[20]
-
Acetaminophen-d4 (IS): m/z 156 → 114 (or appropriate transition for the chosen IS)
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.
-
Quantify the 3-cysteinylacetaminophen concentration in the unknown samples using the regression equation from the calibration curve.
-
Method Validation
To ensure the reliability and reproducibility of the analytical data, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required.[2]
-
Accuracy and Precision: Accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV%) should be ≤ 15% (≤ 20% at the LLOQ).[2]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[2]
Conclusion
This compound is an indispensable reference standard for the accurate quantification of a key biomarker of acetaminophen-induced liver injury. The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to reliably measure this metabolite, contributing to a better understanding of drug toxicity and the enhancement of patient safety.
References
-
A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters.
-
van der Zanden, J. H., et al. (2018). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 40(3), 351-359.
-
Ramirez, J., et al. (2016). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 349-355.
-
Taha, H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(11), 2733-2739.
-
3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite. Benchchem.
-
Safety Data Sheet - 3-Cysteinylacetaminophen (trifluoroacetate salt). Cayman Chemical.
-
Li, W., et al. (2012). Simultaneous LC-MS/MS Quantitation of Acetaminophen and Its Glucuronide and Sulfate Metabolites in Human Dried Blood Spot Samples Collected by Subjects in a Pilot Clinical Study. Bioanalysis, 4(12), 1429-1443.
-
3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT. ChemWhat.
-
This compound. PubChem.
-
3-Cysteinylacetaminophen (trifluoroacetate salt). Cayman Chemical.
-
This compound. Santa Cruz Biotechnology.
-
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt. Santa Cruz Biotechnology.
-
This compound. Biosynth.
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 21.
-
El-Gindy, A., et al. (2023). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Scientific Reports, 13(1), 12345.
-
Taha, H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar.
-
〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. Scribd.
-
AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.
-
Taha, H., et al. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate.
-
3-(Cystein-S-yl)acetaminophen (HMDB0240217). Human Metabolome Database.
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 21.
-
Dargan, P. I., et al. (2015). Prolonged Acetaminophen-Protein Adduct Elimination During Renal Failure, Lack of Adduct Removal by Hemodiafiltration, and Urinary Adduct Concentrations After Acetaminophen Overdose. Journal of Medical Toxicology, 11(3), 317-320.
-
Which salt form should I choose for my peptide?. AmbioPharm.
-
Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
-
O'Malley, G. F., et al. (2015). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology, 11(3), 317-320.
-
3-CYSTEINYLACETAMINOPHEN. FDA Global Substance Registration System.
-
McGill, M. R., et al. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxicological Sciences, 168(1), 23-34.
-
Cysteine hydrochloride in acetaminophen injection and test method of degradation product cystine. Google Patents.
-
McGill, M. R., & Jaeschke, H. (2019). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Expert Opinion on Drug Metabolism & Toxicology, 15(3), 223-232.
-
Al-Soud, Y. A., et al. (2019). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Toxicology and Applied Pharmacology, 381, 114705.
-
This compound. LGC Standards.
-
Acetylcysteine New Protocol - Adult. Atlantic Canada Poison Centre.
-
Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.
-
Dong, Y., et al. (2014). Determination of paracetamol, L-cysteine, and glutathione in spiked urine and serum samples. ResearchGate.
-
PREPARATION OF A 3% INTRAVENOUS N-ACETYLCYSTEINE BAG. Ontario Poison Centre.
-
Application Note and Protocol: Preparation of L-Cysteine Hydrochloride Monohydrate Stock Solution. Benchchem.
-
What is the standard protocol for the preparation of L Cysteine in labaratory?. ResearchGate.
Sources
- 1. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 3. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. scribd.com [scribd.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. genscript.com [genscript.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C13H15F3N2O6S | CID 57350642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemwhat.com [chemwhat.com]
- 15. biosynth.com [biosynth.com]
- 16. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma | Waters [waters.com]
- 18. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Detection of 3-Cysteinylacetaminophen in Serum and Liver Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Cysteinylacetaminophen as a Biomarker
Acetaminophen (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses. However, in cases of overdose, it can lead to severe hepatotoxicity and acute liver failure[1][2]. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily through metabolism by cytochrome P450 enzymes in the liver[3][4]. Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, following an overdose, GSH stores are depleted, allowing NAPQI to covalently bind to cellular proteins, particularly to cysteine residues, forming 3-(cystein-S-yl)acetaminophen (3-Cys-APAP) protein adducts[3][5][6].
The formation of these adducts is a critical event in the initiation of liver injury[5][7]. As damaged hepatocytes lyse, these adducted proteins are released into the bloodstream[5][8]. Consequently, the detection and quantification of 3-Cys-APAP in serum and liver tissue serve as a specific and reliable biomarker for acetaminophen-induced liver injury[2][5][9]. The persistence of these adducts in circulation for a longer duration than the parent drug makes them a valuable diagnostic tool, especially when the history of acetaminophen ingestion is unclear[10]. This guide provides detailed protocols for the robust and sensitive detection of 3-Cys-APAP in both serum and liver samples.
Visualizing the Path to Toxicity: Acetaminophen Metabolism
The following diagram illustrates the metabolic pathway of acetaminophen, highlighting the formation of the toxic NAPQI metabolite and its subsequent adduction to proteins.
Caption: Metabolic pathways of acetaminophen.
Principle of Detection
The detection of 3-Cys-APAP from protein adducts involves a multi-step process. First, the protein-adducts are isolated from the biological matrix (serum or liver homogenate). This is followed by enzymatic digestion to release the 3-Cys-APAP moiety from the protein backbone. Finally, the liberated 3-Cys-APAP is quantified using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS)[5][10].
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Meticulous sample preparation is paramount to minimize matrix interference and ensure accurate quantification. The following protocols are optimized for serum and liver tissue.
Protocol 1: Preparation of Serum Samples
This protocol focuses on the isolation of serum proteins and their subsequent digestion.
Materials and Reagents:
-
Serum samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Nanosep®, 10 kDa MWCO)
-
Bacterial protease (e.g., from Streptomyces griseus)
-
Acetonitrile
-
0.1% Formic acid in water
Step-by-Step Procedure:
-
Protein Isolation:
-
Thaw serum samples on ice.
-
Place an aliquot of serum (typically 100-200 µL) into a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the protein retentate from the filtrate. This step removes small molecules, including unbound acetaminophen and its metabolites.
-
Wash the protein retentate by adding PBS and centrifuging again. Repeat this washing step twice to ensure complete removal of non-protein-bound substances.
-
-
Enzymatic Digestion:
-
Resuspend the washed protein retentate in a known volume of PBS.
-
Add a solution of bacterial protease (e.g., 8 U/mL) to the protein suspension.
-
Incubate the mixture at 37°C for 12-24 hours to ensure complete digestion of the proteins and release of 3-Cys-APAP.
-
-
Sample Cleanup:
-
After incubation, add an equal volume of cold acetonitrile to precipitate the remaining larger peptides and undigested proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the liberated 3-Cys-APAP.
-
-
Final Preparation for Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC or MS analysis (e.g., 100 µL of 0.1% formic acid in water).
-
Protocol 2: Preparation of Liver Tissue Samples
This protocol outlines the homogenization of liver tissue and subsequent extraction and digestion of proteins.
Materials and Reagents:
-
Liver tissue samples
-
Ice-cold PBS, pH 7.4
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Reagents for protein precipitation (e.g., trichloroacetic acid or acetonitrile)
-
Bacterial protease
-
0.1% Formic acid in water
Step-by-Step Procedure:
-
Homogenization:
-
Weigh a frozen portion of the liver tissue (approximately 100-200 mg).
-
Homogenize the tissue in 4-5 volumes of ice-cold PBS using a tissue homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins from the homogenate by adding an equal volume of a suitable precipitating agent like cold acetonitrile.
-
Centrifuge at high speed to pellet the proteins.
-
Discard the supernatant and wash the protein pellet with PBS to remove any unbound metabolites. Repeat the wash step.
-
-
Enzymatic Digestion:
-
Resuspend the washed protein pellet in a known volume of PBS.
-
Add bacterial protease and incubate at 37°C for 12-24 hours.
-
-
Sample Cleanup and Final Preparation:
-
Follow steps 3 and 4 from the serum sample preparation protocol to clean up the digest and prepare it for analysis.
-
Part 2: Analytical Methodologies - Quantifying the Adduct
The choice of analytical technique depends on the required sensitivity and the available instrumentation. Both HPLC-ECD and LC-MS/MS are powerful methods for the quantification of 3-Cys-APAP.
Method 1: HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for the detection of electrochemically active compounds like 3-Cys-APAP[5][11].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Electrochemical Detector: A coulometric or amperometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate with EDTA) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: 30-40°C.
-
Detector Potential: Optimized for the oxidation of 3-Cys-APAP (typically around +400 to +600 mV).
Illustrative HPLC-ECD Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Sodium Acetate, 0.1 mM EDTA, pH 5.0 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 30% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Potential | +500 mV |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers exceptional sensitivity and specificity, making it the gold standard for bioanalytical quantification[10][12][13].
Instrumentation and Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Column: A C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 50% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 271.1 → 140.1 |
| Collision Energy | Optimized for the specific instrument |
Workflow for 3-Cys-APAP Detection
The following diagram provides a visual overview of the entire workflow, from sample collection to data analysis.
Caption: Experimental workflow for 3-Cys-APAP detection.
Part 3: Synthesis of 3-Cysteinylacetaminophen Standard - Ensuring Quantitative Accuracy
An authentic 3-Cys-APAP standard is essential for the accurate calibration and quantification of the analyte in biological samples.
Protocol 3: Synthesis of 3-Cysteinylacetaminophen
This protocol describes a common method for the synthesis of the 3-Cys-APAP standard.
Materials and Reagents:
-
N-acetyl-p-benzoquinone imine (NAPQI) - can be synthesized in situ from acetaminophen
-
L-cysteine
-
Inert solvent (e.g., degassed water or a buffer solution)
-
Nitrogen or Argon gas
-
Purification system (e.g., preparative HPLC)
Step-by-Step Procedure:
-
In situ Generation of NAPQI (if not commercially available):
-
NAPQI can be generated by the oxidation of acetaminophen using a suitable oxidizing agent (e.g., lead tetraacetate or potassium ferricyanide) under controlled conditions. This step should be performed with caution as NAPQI is a reactive and unstable compound.
-
-
Reaction with L-cysteine:
-
Dissolve L-cysteine in a degassed aqueous buffer (pH ~7.0-7.5).
-
Slowly add the freshly prepared NAPQI solution to the L-cysteine solution with constant stirring under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture will typically develop a color, indicating the formation of the adduct.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
-
Purification:
-
The crude reaction mixture will contain the desired 3-Cys-APAP, unreacted starting materials, and potential side products.
-
Purify the 3-Cys-APAP using preparative reversed-phase HPLC.
-
Collect the fractions corresponding to the 3-Cys-APAP peak.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized 3-Cys-APAP using analytical techniques such as:
-
Mass Spectrometry: To verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Analytical HPLC: To assess purity.
-
-
Quality Control and Validation
For reliable results, it is crucial to implement a robust quality control and validation plan.
-
Calibration Curve: Prepare a calibration curve using the synthesized 3-Cys-APAP standard over the expected concentration range in the samples. The curve should have a correlation coefficient (r²) of >0.99[5].
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 3-Cys-APAP-d5) is highly recommended, especially for LC-MS/MS analysis, to correct for variations in sample preparation and instrument response.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to assess the accuracy and precision of the assay.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to define the sensitivity of the assay. The LOQ for 3-Cys-APAP in serum is typically in the low nanomolar range[5][10].
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | Incomplete enzymatic digestion. | Optimize protease concentration and incubation time. |
| Inefficient protein precipitation. | Use a different precipitating agent or optimize the precipitation conditions. | |
| High Background/Interference | Incomplete removal of unbound metabolites. | Ensure thorough washing of the protein pellet/retentate. |
| Matrix effects in LC-MS/MS. | Optimize sample cleanup, use an internal standard, or dilute the sample. | |
| Poor Peak Shape in HPLC | Column degradation. | Replace the column or use a guard column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure proper ionization of the analyte. |
Conclusion
The detection of 3-Cys-APAP in serum and liver proteins is a powerful tool for diagnosing and studying acetaminophen-induced hepatotoxicity. The protocols and methods outlined in this guide provide a comprehensive framework for the accurate and reliable quantification of this critical biomarker. By adhering to these detailed procedures and implementing rigorous quality control measures, researchers and clinicians can obtain high-quality data to advance our understanding of drug-induced liver injury and improve patient outcomes.
References
-
James, L. P., Mayeux, P. R., & Hinson, J. A. (2003). Acetaminophen-induced hepatotoxicity. Drug Metabolism and Disposition, 31(12), 1499-1506. [Link]
-
Davern, T. J., James, L. P., Hinson, J. A., Polson, J., Larson, A. M., Fontana, R. J., ... & Lee, W. M. (2006). Measurement of serum acetaminophen-protein adducts in patients with acute liver failure. Gastroenterology, 130(3), 687-694. [Link]
-
McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical research, 30(9), 2174-2187. [Link]
-
Cook, S. F., King, A. D., van den Anker, J. N., & Wilkins, D. G. (2015). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study. Journal of Chromatography B, 1007, 30-42. [Link]
-
Pumford, N. R., Hinson, J. A., Potter, D. W., Rowland, K. L., & Benson, R. W. (1989). Immunochemical quantitation of 3-(cystein-S-yl)acetaminophen adducts in serum and liver proteins of acetaminophen-treated mice. Journal of Pharmacology and Experimental Therapeutics, 248(1), 190-196. [Link]
-
Roberts, D. W., Bucci, T. J., Benson, R. W., Warbritton, A. R., McRae, T. A., & Hinson, J. A. (1991). Immunohistochemical localization and quantification of the 3-(cystein-S-yl)-acetaminophen protein adduct in acetaminophen hepatotoxicity. The American journal of pathology, 138(2), 359. [Link]
-
James, L. P., Farrar, H. C., Sullivan, J. E., Givens, T. G., Kearns, G. L., & Hinson, J. A. (2001). Measurement of acetaminophen-protein adducts in children and adolescents with acetaminophen overdose. The Journal of pediatrics, 138(4), 549-553. [Link]
-
Muldrew, K. L., James, L. P., & Hinson, J. A. (2002). Determination of acetaminophen-protein adducts in mouse liver and serum and human serum after hepatotoxic doses of acetaminophen using high-performance liquid chromatography with electrochemical detection. Drug Metabolism and Disposition, 30(4), 416-423. [Link]
-
Khandelwal, N., James, L. P., Sanders, C., Larson, A. M., & Lee, W. M. (2011). Unrecognized acetaminophen toxicity as a cause of indeterminate acute liver failure. Hepatology, 53(2), 567-576. [Link]
-
Taha, H., Kaddi, R., & Vathsala, A. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(13), 3294-3301. [Link]
-
Ramachandran, A., & Jaeschke, H. (2018). Acetaminophen toxicity: Novel insights into mechanisms and future perspectives. Gene expression, 18(1), 19-30. [Link]
-
Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88-106. [Link]
-
Agilent Technologies. (2018). Sample Preparation Techniques for Biological Matrices. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Waters Corporation. (2019). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
Sources
- 1. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of serum acetaminophen-protein adducts in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunochemical quantitation of 3-(cystein-S-yl)acetaminophen adducts in serum and liver proteins of acetaminophen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical localization and quantification of the 3-(cystein-S-yl)-acetaminophen protein adduct in acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating TFA Ion Suppression in 3-Cysteinylacetaminophen LC-MS Analysis
Welcome to the technical support center for optimizing the LC-MS analysis of 3-cysteinylacetaminophen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with trifluoroacetic acid (TFA)-induced ion suppression.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-cysteinylacetaminophen signal so low when using TFA in my mobile phase?
A1: Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in reversed-phase chromatography to improve peak shape. However, it is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).[1][2][3] This occurs because TFA forms stable ion pairs with the protonated analyte in the gas phase, neutralizing the charge and preventing its detection by the mass spectrometer.[1] Additionally, the high surface tension of TFA-containing mobile phases can hinder efficient droplet formation in the ESI source, further reducing sensitivity.[1][2]
Q2: What are the immediate alternatives to TFA for improving my signal?
A2: The most common and effective alternative to TFA is formic acid (FA).[1][2][4] Formic acid is a weaker ion-pairing agent and is more volatile, leading to significantly less ion suppression and improved MS sensitivity.[5] Other alternatives include difluoroacetic acid (DFA) and ammonium formate, which can offer a balance between chromatographic performance and MS signal intensity.[5][6][7][8][9][10]
Q3: Will switching from TFA to formic acid affect my chromatography?
A3: Yes, you can expect changes in your chromatography. Formic acid is a weaker acid than TFA, which can lead to broader peaks and changes in selectivity for some analytes.[3][11] However, modern C18 columns with low silanol activity are designed to provide good peak shape even without strong ion-pairing agents like TFA.[1][2] You may need to re-optimize your gradient and other chromatographic parameters.
Q4: Can I use a lower concentration of TFA to reduce ion suppression?
A4: While reducing the TFA concentration (e.g., to 0.03-0.05%) can lessen ion suppression to some extent, it may not be sufficient for achieving optimal sensitivity for low-level analytes like 3-cysteinylacetaminophen.[12][13] A complete switch to a more MS-friendly modifier is often the better solution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening) After Switching to Formic Acid
Symptoms:
-
Your 3-cysteinylacetaminophen peak is tailing or significantly broader than with TFA.
-
Loss of resolution with nearby peaks.
Root Causes & Solutions:
-
Secondary Silanol Interactions: Formic acid is less effective at masking active silanol groups on the silica surface of the column compared to TFA.[11] This can lead to secondary interactions with the analyte, causing peak tailing.
-
Insufficient Ionic Strength: The lower ionic strength of formic acid mobile phases can sometimes contribute to poor peak shape.[14]
-
Mobile Phase pH: The pH of a 0.1% formic acid solution is higher than that of 0.1% TFA. This can affect the ionization state of your analyte and its interaction with the stationary phase.
-
Solution: While generally not necessary for 3-cysteinylacetaminophen, for other analytes, you might need to adjust the formic acid concentration or add another modifier to optimize the pH for the best peak shape.
-
Issue 2: Low Sensitivity Persists Even After Replacing TFA
Symptoms:
-
You have switched to a formic acid-based mobile phase, but the signal for 3-cysteinylacetaminophen is still below the desired limit of detection.
Root Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can suppress the ionization of your target analyte.[15][16][17][18]
-
Solution 1: Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[17][18]
-
Solution 2: Optimize Chromatography: Adjust your chromatographic gradient to better separate 3-cysteinylacetaminophen from the regions where matrix components elute.[16]
-
-
Suboptimal Ion Source Parameters: The optimal settings for the ESI source (e.g., capillary voltage, gas flow, temperature) can differ between TFA and formic acid mobile phases.
-
Solution: Re-optimize your ion source parameters using your new formic acid-based mobile phase to maximize the signal for 3-cysteinylacetaminophen.
-
-
Analyte Adsorption: 3-Cysteinylacetaminophen, with its polar functional groups, may adsorb to active sites in the LC system, including metal surfaces of the column and tubing.[19]
-
Solution: Consider using a column with PEEK-lined hardware or a complete metal-free LC system to minimize analyte adsorption and improve recovery.[19]
-
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of 3-cysteinylacetaminophen shifts between injections or batches.
Root Causes & Solutions:
-
Mobile Phase Instability: Improperly prepared or aged mobile phases can lead to retention time drift.
-
Solution: Prepare fresh mobile phases daily. Ensure accurate measurement of the acidic modifier.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially after a steep gradient, can cause retention time variability.
-
Solution: Increase the column re-equilibration time at the end of your gradient to ensure the column returns to the initial conditions before the next injection.
-
-
System Leaks or Pump Issues: Fluctuations in mobile phase delivery can cause retention time shifts.
-
Solution: Perform regular system maintenance, including checking for leaks and ensuring the pump is functioning correctly.
-
Alternative Mobile Phase Additives: A Comparative Overview
For situations where formic acid alone does not provide the desired chromatographic performance, other MS-compatible additives can be considered.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | Excellent MS sensitivity, volatile.[1] | Can result in broader peaks compared to TFA.[3] |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Good balance between chromatographic performance and MS sensitivity; better peak shape than FA.[6][7][9][20] | Can cause slightly more ion suppression than FA.[6][9] |
| Ammonium Formate | 5 - 20 mM (often with FA) | Improves peak shape by increasing ionic strength; volatile and MS-friendly.[5][10][13][14] | May alter selectivity compared to acid-only mobile phases. |
Experimental Protocols
Protocol 1: Method for Replacing TFA with Formic Acid
-
System Flush: Thoroughly flush the entire LC system, including the pump, autosampler, and tubing, with a high-organic solvent (e.g., 90:10 acetonitrile:water) to remove all traces of TFA. TFA is known to persist in LC systems and can continue to cause ion suppression long after its use has been discontinued.[21]
-
New Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
-
Column Equilibration: Install your analytical column and equilibrate it with the new mobile phase for at least 30-60 minutes at the initial gradient conditions.
-
Method Optimization:
-
Inject a standard solution of 3-cysteinylacetaminophen.
-
Adjust the gradient profile (slope and duration) to achieve optimal retention and separation from other components.
-
Fine-tune the flow rate and column temperature to improve peak shape and resolution.
-
-
MS Parameter Optimization: Infuse a solution of 3-cysteinylacetaminophen in the new mobile phase directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) for maximum signal intensity.
Protocol 2: Enhancing Peak Shape with Ammonium Formate
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water containing 0.1% formic acid.
-
Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.
-
-
System Equilibration: Equilibrate the LC system and column with the new Mobile Phase A and B mixture corresponding to your initial gradient conditions.
-
Analysis: Perform the analysis as you would with a standard formic acid method. The increased ionic strength of the mobile phase should promote sharper peaks for 3-cysteinylacetaminophen.
Visualizing the Workflow
Caption: Troubleshooting workflow for TFA ion suppression.
References
- Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.
- Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
- Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Merck Millipore.
- Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
- The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PubMed.
- Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
- The Role of Ammonium Formate in Modern Chrom
- Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
- Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Wiley Analytical Science.
- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
- Which ion pair reagents are compatible with LC-MS?
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC - NIH.
- Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed.
- BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX.
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH.
- Mobile Phase Additives for Peptide Characterization.
- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. Sigma-Aldrich.
- Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
- Ion suppression with TFA.
- Big change in retention times switching
- Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Autom
- Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. NIH.
- Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins.
- Effective LC Troubleshooting: Symptom-Based Str
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chrom
- Ion Suppression: A Major Concern in Mass Spectrometry.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS)
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- An Uncommon Fix for LC–MS Ion Suppression.
- Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods (RSC Publishing).
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glut
- (PDF) Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients.
- A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 10. nbinno.com [nbinno.com]
- 11. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. labscievents.pittcon.org [labscievents.pittcon.org]
- 18. longdom.org [longdom.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
- 21. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Technical Support Center: Troubleshooting Poor Signal Intensity for APAP-CYS in Mass Spectrometry
Welcome to the technical support center for the analysis of Acetaminophen-Cysteine (APAP-CYS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor signal intensity during the LC-MS/MS analysis of this critical biomarker. Here, we move beyond simple checklists to provide in-depth, scientifically grounded solutions to common problems, ensuring your method is both sensitive and robust.
Introduction: The Challenge of APAP-CYS Analysis
Acetaminophen (APAP) toxicity is a significant clinical concern, primarily driven by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] NAPQI readily binds to cysteine residues on proteins, forming APAP-CYS adducts.[4][5][6] Measuring these adducts provides a specific and reliable indication of APAP exposure and potential hepatotoxicity.[7] However, the polar and sometimes low-abundance nature of APAP-CYS presents several analytical challenges that can lead to poor signal intensity.
This guide is structured to follow a logical troubleshooting workflow, from sample handling to final mass spectrometric detection.
Part 1: Sample Preparation & Matrix Effects
Poor signal at the detector often originates from inefficiencies or interferences introduced during sample preparation. The goal is to efficiently isolate APAP-CYS from a complex biological matrix (like plasma or serum) while minimizing the co-extraction of substances that can suppress its ionization.
FAQ 1: I'm seeing no signal or a very weak signal for APAP-CYS. Where should I start?
Answer: Start by evaluating your entire sample preparation workflow. The most common culprits are inefficient protein liberation of the adduct, poor extraction recovery, or significant ion suppression from the biological matrix.
Causality: When measuring total APAP-CYS protein adducts, the cysteine conjugate is covalently bound to large proteins. It is not "free" in the plasma.[4][7] Therefore, a critical first step is required to liberate the APAP-CYS molecule from the larger protein backbone before extraction. Failure to do this effectively will result in a complete loss of signal.
Troubleshooting Protocol: Verifying Adduct Liberation and Extraction
-
Enzymatic Digestion: The gold standard for liberating APAP-CYS from proteins is enzymatic hydrolysis.[5][7]
-
Protocol: To 100 µL of serum or plasma, add a solution of a broad-specificity protease like Pronase (e.g., 8 U/mL final concentration). Incubate the sample for an extended period (e.g., 24 hours) at 37 °C to ensure complete digestion.[5]
-
Rationale: Proteases cleave the peptide bonds of the protein, releasing the smaller APAP-CYS molecule, which can then be extracted and analyzed.
-
-
Extraction Method: Simple protein precipitation is often sufficient and effective.[8][9][10]
-
Protocol: After enzymatic digestion, add a sufficient volume of cold acetonitrile (e.g., 600 µL for a ~200 µL sample) to precipitate the now-digested protein fragments.[4][5] Vortex thoroughly and centrifuge at high speed (e.g., 1100 x g for 15 minutes).[4]
-
Rationale: Acetonitrile disrupts the hydration shell around proteins, causing them to aggregate and precipitate out of the solution. APAP-CYS, being more soluble in the resulting aqueous-organic supernatant, is effectively separated.
-
-
QC Check - Post-Extraction Spike: To differentiate between poor recovery and ion suppression, spike a known amount of APAP-CYS standard into an extracted blank matrix sample just before injection. If the signal is strong, it points to a problem with your extraction recovery. If the signal is still weak, ion suppression is the likely cause.
Part 2: Liquid Chromatography (LC) Optimization
Once properly extracted, chromatographic performance is paramount. Poor peak shape, inadequate retention, or co-elution with interfering compounds can severely diminish signal intensity at the mass spectrometer.
FAQ 2: My APAP-CYS peak is broad, tailing, or poorly retained. How does this affect my signal and how can I fix it?
Answer: Poor chromatography directly impacts signal intensity by reducing the peak height (analyte concentration per unit time entering the source). APAP-CYS is a polar molecule, which can be challenging to retain on traditional C18 columns, leading to poor peak shape and elution near the void volume where matrix interferences are highest.
Causality: Standard reversed-phase C18 columns rely on hydrophobic interactions. Polar analytes like APAP-CYS have limited interaction and elute early. Furthermore, residual silanol groups on the silica backbone can cause secondary ionic interactions, leading to peak tailing.
Troubleshooting Strategies:
-
Mobile Phase Optimization: Ensure your mobile phase contains an appropriate modifier.
-
Recommendation: Use a low concentration of an acid like formic acid (e.g., 0.1-0.2%) in both aqueous and organic phases.[8][9][10] This helps to protonate silanol groups on the column, minimizing unwanted secondary interactions and improving peak shape. Using an ammonium salt like ammonium formate (e.g., 2 mM) can also improve peak shape and aid in ionization.[8][9][10]
-
-
Column Chemistry: If optimization of the mobile phase is insufficient, consider an alternative column chemistry better suited for polar analytes.
-
Embedded Polar Group (EPG) Columns: These columns have polar groups embedded within the C18 chains, which promotes retention of polar analytes via alternative interaction mechanisms.
-
Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like APAP-CYS.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for very polar compounds but requires significant method redevelopment, including high organic mobile phases.
-
LC Method Reference Table
The following table provides a starting point for a robust LC method based on published literature.[4][8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, e.g., 2.1 x 100 mm, < 3 µm | Provides good balance of efficiency and backpressure.[4][8] |
| Mobile Phase A | 0.2% Formic Acid, 2 mM Ammonium Formate in Water | Acidifies mobile phase to improve peak shape and provides ions for ESI.[8][9] |
| Mobile Phase B | 0.2% Formic Acid, 2 mM Ammonium Formate in Acetonitrile | Matched modifier to ensure consistent pH and ion pairing.[8][9] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape and reproducibility.[4] |
| Gradient | Start at low %B (e.g., 3-5%), ramp to high %B (e.g., 95%) to elute analyte and wash column. | Ensures retention of APAP-CYS and cleans the column post-injection.[4] |
Part 3: Mass Spectrometry (MS) Detection
Even with perfect sample prep and chromatography, incorrect mass spectrometer settings will lead to a poor signal. Optimization of the ionization source and collision cell is critical.
FAQ 3: I have a good chromatographic peak, but the MS signal is still weak. What parameters should I optimize?
Answer: Focus on two key areas: ionization efficiency in the source and fragmentation efficiency in the collision cell. APAP-CYS ionizes well in positive electrospray ionization (ESI+) mode.
Causality: The signal intensity in MS/MS is a product of how many ions you can generate (source efficiency) and how effectively you can fragment the parent ion into a specific product ion (fragmentation efficiency).
Troubleshooting Workflow: MS Parameter Optimization
This workflow guides you through the systematic optimization of your MS parameters.
Caption: Systematic workflow for optimizing MS parameters.
Key MS Parameters for APAP-CYS
The most robust analysis is achieved using Multiple Reaction Monitoring (MRM). The key is to optimize the transition from the parent ion to the most abundant and specific product ion.
| Parameter | Typical Value | Rationale & Explanation |
| Ionization Mode | ESI Positive | APAP-CYS readily forms a protonated molecule [M+H]⁺. |
| Precursor Ion (Q1) | m/z 271.1 | The mass-to-charge ratio of the protonated APAP-CYS molecule.[8][11][12] |
| Product Ion (Q3) | m/z 140.0 | A stable and abundant fragment ion resulting from the collision-induced dissociation of the precursor.[8][11][13] This fragment corresponds to the loss of the cysteine moiety. |
| Collision Energy (CE) | Instrument Dependent | This must be empirically optimized by infusing a standard and ramping the voltage to find the value that produces the maximum intensity for the m/z 140.0 product ion. |
| Source Temperature | 350 - 500 °C | Must be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.[4] |
| Nebulizer Gas | 30 - 50 psi | Aids in the formation of fine droplets in the ESI source; higher flow can improve sensitivity for some compounds.[4] |
Self-Validation: Always confirm the identity of your analyte by checking the ratio of two different product ion transitions. While m/z 271.1 -> 140.0 is the primary quantifier, a secondary, "qualifier" transition (e.g., m/z 271.1 -> 182.0)[11][12] should be monitored. The intensity ratio between these two transitions should be consistent across all samples and standards.
Summary Troubleshooting Logic
When faced with low APAP-CYS signal, approach the problem systematically. The following diagram outlines a high-level decision-making process.
Caption: High-level troubleshooting decision tree for poor APAP-CYS signal.
By following these structured, evidence-based troubleshooting steps, you can systematically identify and resolve the root cause of poor signal intensity in your APAP-CYS analysis, leading to more reliable and sensitive data.
References
-
Hairin, T., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods. Available at: [Link]
-
Cook, S. F., et al. (2016). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
O'Malley, G. F., et al. (2015). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. Journal of Medical Toxicology. Available at: [Link]
-
Taha, H. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. Available at: [Link]
-
Islam, M. R., et al. (2023). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Hairin, T., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. Available at: [Link]
-
Jan-Nováková, L., et al. (2022). Tandem mass spectra of APAP-CYS and PAP-CYS with proposed fragmentation. ResearchGate. Available at: [Link]
-
Islam, M. R., et al. (2023). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. ACS Publications. Available at: [Link]
-
Garon, M., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Frontiers in Chemistry. Available at: [Link]
-
Garon, M., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. PMC - NIH. Available at: [Link]
-
James, L. P., et al. (2009). Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure. Journal of Clinical Pharmacology. Available at: [Link]
-
Garon, M., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. ResearchGate. Available at: [Link]
-
Green, J. L., et al. (2016). Acetaminophen protein adduct formation following low-dose acetaminophen exposure: Comparison of immediate-release vs extended-release formulations. ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of 3-Cysteinylacetaminophen from Plasma
Welcome to the technical support center for the bioanalysis of 3-Cysteinylacetaminophen (APAP-CYS) from plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS assays. Here, we will delve into the causality behind common issues and provide field-proven troubleshooting strategies to ensure the scientific integrity of your results.
Introduction to Matrix Effects in APAP-CYS Analysis
3-Cysteinylacetaminophen is a critical biomarker of acetaminophen (APAP) bioactivation to its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Its accurate quantification in plasma is essential for toxicological and pharmacokinetic studies. However, being a polar metabolite, APAP-CYS is particularly susceptible to matrix effects when analyzed from complex biological fluids like plasma.
The "matrix" refers to all components in the sample other than the analyte of interest, including proteins, phospholipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase).[2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method.[3]
This guide provides a structured approach to identifying, understanding, and mitigating these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the analysis of APAP-CYS from plasma?
Plasma is a highly complex matrix. The primary culprits for matrix effects, especially with electrospray ionization (ESI), are phospholipids from cell membranes.[4][5] These molecules are often co-extracted with the analyte during sample preparation and can co-elute from the HPLC column. In the ESI source, they compete with APAP-CYS for ionization, typically leading to significant ion suppression.[4] Other endogenous components like salts, amino acids, and metabolites can also contribute to this effect.[6]
Q2: How can I qualitatively and quantitatively assess matrix effects for my APAP-CYS assay?
Assessing matrix effects is a mandatory part of bioanalytical method validation according to FDA guidelines.[7][8]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify where in the chromatogram ion suppression or enhancement occurs. A solution of APAP-CYS is continuously infused into the mass spectrometer post-column while a blank, extracted plasma sample is injected. Any dip or rise in the baseline signal of the APAP-CYS mass transition indicates the presence of interfering matrix components at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common approach. The matrix factor (MF) is determined by comparing the peak area of an analyte spiked into a blank, extracted plasma sample (post-extraction) with the peak area of the analyte in a pure solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.
Q3: What is the best choice for an internal standard (IS) for APAP-CYS analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 3-Cysteinylacetaminophen-d3).[9] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively normalized.[10]
If a SIL-IS for APAP-CYS is not available, a SIL-IS of the parent drug, such as Acetaminophen-d4, has been successfully used.[8][11][12] However, it's crucial to validate that its chromatographic behavior and ionization response closely mimic that of APAP-CYS to ensure proper correction. Structural analogs are a third option but are generally less effective at correcting for matrix effects than SIL internal standards.[3][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape and Low Signal Intensity for APAP-CYS
Q: My APAP-CYS peak is broad, tailing, and the signal intensity is much lower than expected, even in calibration standards. What could be the cause?
A: This is a classic symptom of significant ion suppression and/or poor chromatography.
Pillar 1: Causality
-
Co-eluting Phospholipids: The high concentration of phospholipids in plasma is a likely cause. A simple protein precipitation may not adequately remove them, and if they co-elute with your polar APAP-CYS analyte, they will suppress its ionization.[4][10]
-
Poor Chromatographic Retention: APAP-CYS is a polar molecule. On a standard C18 column, it may have limited retention, causing it to elute early in the chromatogram where many other polar matrix components also elute.[3] This "matrix band" is a hot zone for ion suppression.
Pillar 2: Troubleshooting Workflow
Diagram: Troubleshooting Low Signal and Poor Peak Shape
Caption: A stepwise approach to troubleshooting low signal and poor peak shape.
Pillar 3: Detailed Protocols
-
Optimize Chromatography:
-
Modify Gradient: Ensure APAP-CYS does not elute too close to the solvent front. Adjust your gradient to increase retention. A typical starting point for a C18 column would be a mobile phase of water with 0.1% formic acid and an organic phase of methanol or acetonitrile with 0.1% formic acid.[8][12]
-
Consider HILIC: For highly polar analytes like APAP-CYS, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase.[13] HILIC columns retain polar compounds, allowing non-polar matrix components like phospholipids to wash out first, effectively separating the analyte from the primary source of suppression.[2][13]
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a more effective technique than protein precipitation for removing interfering matrix components.[14][15] For a polar analyte like APAP-CYS, a mixed-mode or polar SPE sorbent can be used to retain the analyte while washing away lipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate APAP-CYS from plasma components based on its polarity and solubility.[6]
-
Issue 2: High Variability and Poor Reproducibility in QC Samples
Q: My quality control (QC) samples are showing high variability (%CV > 15%), and the assay is failing batches. What is the likely cause?
A: This points to inconsistent matrix effects between different samples and the inadequacy of the internal standard to correct for this variability.
Pillar 1: Causality
-
Inter-individual Matrix Variability: The composition of plasma can vary significantly between individuals, leading to different degrees of ion suppression in each sample.[10] If your internal standard does not behave exactly like your analyte, it cannot compensate for this sample-to-sample variation.
-
Inadequate Sample Cleanup: If the sample preparation method is not robust, small variations in the procedure can lead to inconsistent removal of matrix components, resulting in variable suppression.
Pillar 2: Troubleshooting Workflow
Diagram: Addressing High Variability in QC Samples
Caption: A logical flow for troubleshooting high variability in QC samples.
Pillar 3: Detailed Protocols
-
Implement a Stable Isotope-Labeled (SIL) Internal Standard:
-
This is the most critical step. A SIL-IS for APAP-CYS will co-elute and experience the same ionization suppression as the analyte, providing the most accurate correction for inter-individual matrix differences.[9][10] While a SIL version of the parent drug can work, a dedicated SIL-IS for the metabolite is superior.[8][12]
-
-
Improve Sample Preparation Robustness:
-
Optimize SPE: If using SPE, ensure the method is robust. Test different wash and elution solvents to maximize the removal of interferences while maintaining high recovery of APAP-CYS.
-
Dilution: Sometimes, simply diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[9]
-
-
Ensure Chromatographic Separation:
-
Re-evaluate your chromatography to ensure APAP-CYS is well-separated from any significant matrix interference peaks identified during your matrix effect assessment.
-
Data and Methodologies at a Glance
Table 1: Typical Mass Spectrometry Parameters for APAP-CYS
| Parameter | Setting | Rationale |
| Analyte | 3-Cysteinylacetaminophen (APAP-CYS) | Key metabolite for assessing APAP bioactivation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Provides good sensitivity for this compound.[8][12] |
| MRM Transition | m/z 271 → 140 | Specific and sensitive transition for quantification.[8][12] |
| Internal Standard | Acetaminophen-d4 | A commonly used SIL-IS for APAP metabolites.[8][11][12] |
| IS MRM Transition | m/z 156 → 114 or m/z 154 → 111 | Specific transitions for the deuterated internal standard.[8][16] |
Protocol 1: Basic Protein Precipitation (PPT) Method
This method is simple but may be insufficient for eliminating matrix effects.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
This method provides a cleaner extract than PPT.
-
Condition: Condition the SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences, followed by a stronger organic solvent (e.g., 1 mL of methanol) to remove lipids.
-
Elute: Elute the APAP-CYS and IS with an appropriate solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute as described in the PPT protocol.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Taha, H., et al. (2015). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 7(21), 9175-9182.
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
PubMed Central. (2025). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- James, C. A., et al. (2020). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Drug Metabolism and Disposition, 48(12), 1235-1243.
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
- ChemRxiv. (2020).
-
Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved from [Link]
-
LCGC International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
- ResearchGate. (2014). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
-
PubMed Central. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
-
PubMed Central. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]
-
PubMed. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. Retrieved from [Link]
- ResearchGate. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS)
- ResearchGate. (2015).
Sources
- 1. hpst.cz [hpst.cz]
- 2. merckmillipore.com [merckmillipore.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-PLC Analysis of 3-Cysteinylacetaminophen
Welcome to the technical support center for the analysis of 3-Cysteinylacetaminophen using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this specific analyte. Poor peak shape, particularly tailing, is a common challenge that can compromise the accuracy and reproducibility of quantification. This resource provides in-depth, scientifically grounded solutions to address these issues.
Troubleshooting Guide: Improving Peak Shape
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My 3-Cysteinylacetaminophen peak is tailing significantly.
Peak tailing is the most frequent issue encountered and often points to secondary interactions between the analyte and the stationary phase.[1][2][3]
Underlying Cause: 3-Cysteinylacetaminophen is a polar molecule with ionizable functional groups (a carboxylic acid and an amine from the cysteine moiety, and a phenolic hydroxyl group). At certain pH values, these groups can carry a charge and interact with residual silanol groups on the silica-based stationary phase. These secondary ionic interactions are a primary cause of peak tailing.[1][4][5]
Solutions:
-
Mobile Phase pH Adjustment: This is the most critical parameter to control.
-
Low pH Approach (pH 2.5-3.5): By operating at a low pH, you can suppress the ionization of the carboxylic acid group and the residual silanol groups on the column.[1][5] This minimizes the ionic interactions causing the tailing. A mobile phase containing 0.1% formic acid or phosphoric acid is a common starting point.
-
High pH Approach (pH > 8): While less common for silica-based columns, a high pH can deprotonate the amine group, rendering it neutral. However, this approach requires a pH-stable column (e.g., a hybrid or polymer-based C18) as traditional silica columns will dissolve at high pH.
-
-
Column Chemistry Selection:
-
End-Capped Columns: Use a column that is thoroughly end-capped. End-capping uses a small, silanizing reagent to block the majority of residual silanol groups, reducing the sites for secondary interactions.[4][6]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end. This polar group helps to shield the analyte from interacting with the underlying silica surface and can improve peak shape for polar compounds.[4][7]
-
-
Use of Mobile Phase Additives:
Issue 2: I'm observing peak fronting for my 3-Cysteinylacetaminophen peak.
Peak fronting, though less common than tailing, can also indicate specific problems with your method.[10][11]
Underlying Causes & Solutions:
-
Sample Overload: You may be injecting too much sample onto the column.[11][12]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[12][13][14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the HPLC analysis of 3-Cysteinylacetaminophen.
Q1: What is a good starting point for a reverse-phase HPLC method for 3-Cysteinylacetaminophen?
A good starting point would be a C18 column with a mobile phase consisting of a low pH aqueous component (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is often effective for separating metabolites with varying polarities.
Q2: How does temperature affect the peak shape of 3-Cysteinylacetaminophen?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to more efficient mass transfer and narrower, more symmetrical peaks.[15][16] However, excessively high temperatures can sometimes increase baseline noise.[16] A good starting temperature to evaluate is between 30-40°C.[17]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, both are common organic modifiers. Acetonitrile typically has a lower viscosity and can sometimes provide sharper peaks. Methanol is a more polar solvent and can offer different selectivity. The choice between the two often comes down to empirical testing to see which provides the better overall separation and peak shape for your specific sample matrix.
Q4: My peak shape is still not ideal after optimizing the mobile phase pH. What else can I try?
If pH optimization is insufficient, consider the following:
-
Try a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may offer different selectivity and reduce the secondary interactions causing peak tailing.
-
Evaluate your HPLC system: Extra-column dead volume in tubing and fittings can contribute to peak broadening and tailing.[4][14] Ensure you are using tubing with a narrow internal diameter and that all fittings are properly made.
Experimental Protocols & Data
Baseline RP-HPLC Method for 3-Cysteinylacetaminophen
This protocol provides a robust starting point for method development.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Dissolve the 3-Cysteinylacetaminophen standard or sample extract in Mobile Phase A or a compatible solvent with low organic content.
-
-
HPLC System Parameters:
-
Column: C18, 2.1 x 100 mm, 3 µm particle size.
-
Column Temperature: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program: See Table 1.
-
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 98 | 2 |
| 17.0 | 98 | 2 |
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for addressing peak tailing issues with 3-Cysteinylacetaminophen.
Caption: Troubleshooting workflow for peak tailing.
Analyte Ionization States vs. pH
This diagram shows how the charge of 3-Cysteinylacetaminophen changes with pH, influencing its interaction with the stationary phase.
Caption: Ionization states of 3-Cysteinylacetaminophen at different pH values.
References
-
Knox, J. H., & Jurand, J. (1982). Determination of paracetamol and its metabolites in urine by high-performance liquid chromatography using ion-pair systems. Journal of Chromatography B: Biomedical Sciences and Applications, 234(1), 222-226. [Link]
-
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Syed, R. A. (2018). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
-
Malinak, D., et al. (2022). Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model. Journal of Chromatography A, 1669, 462956. [Link]
-
Chemistry For Everyone. (2025, February 3). How Does Temperature Affect Chromatography? YouTube. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]
-
Herbert, N. R., & Ebdon, D. (2001). The HPLC analysis of polar analytes with aqueous mobile phases. Jones Chromatography Ltd. [Link]
-
ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time? [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. [Link]
-
Crawford Scientific. (2025, October 24). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! YouTube. [Link]
-
Stoll, D. R., & Carr, P. W. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography. Journal of Chromatography A, 1243, 26-36. [Link]
-
Malinak, D., et al. (2022). Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model. Journal of Chromatography A, 1669, 462956. [Link]
-
Restek. (2014, March 27).[18]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]
-
Valenti, D. M., & Husa, W. J. (1986). Simultaneous Ion-Pair and Partition Liquid Chromatography of Acetaminophen, Theophylline and Salicylate With Application to 500 Toxicologic Specimens. Journal of Analytical Toxicology, 10(4), 141-145. [Link]
-
ResearchGate. (n.d.). Retention factor variation with mobile phase composition for acetaminophen ( ), caffeine ( ), and acetylsalicylic acid ( ). [Link]
-
Rustum, A. M. (1989). Determination of acetaminophen in human plasma by ion-pair reversed-phase high-performance liquid chromatography. Application to a single-dose pharmacokinetic study. Journal of Chromatographic Science, 27(1), 18-22. [Link]
-
ResearchGate. (2025, August 7). Optimization of Gradient RP-HPLC Analysis of Acetaminophen Oxidation Metabolites Using Linear and Non-Linear Retention Model. [Link]
-
Phenomenex. (2023, October 10). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
-
David, V., et al. (2008). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reverse. Revue Roumaine de Chimie, 53(1), 49-55. [Link]
-
Pincu, E., et al. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of Chromatographic Science, 50(9), 817-824. [Link]
-
Pincu, E., et al. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of Chromatographic Science, 50(9), 817-824. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). Pittcon. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Agilent Technologies. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Phenomenex. (2018, September 4). Reversed Phase Selectivity. [Link]
-
Kumar, P., et al. (2018). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4236-4243. [Link]
-
Derle, D., et al. (2017). rp-hplc method development and validation for simultaneous estimation of paracetamol and n -acetylcysteine in its bulk and effervescent tablet dosage form. Indo American Journal of Pharmaceutical Research, 7(2), 7939-7947. [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Link]
-
Nawrocki, J. (1991). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Chromatography A, 549, 1-28. [Link]
-
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of paracetamol and its metabolites in urine by high-performance liquid chromatography using ion-pair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mz-at.de [mz-at.de]
- 11. youtube.com [youtube.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. avantorsciences.com [avantorsciences.com]
- 16. youtube.com [youtube.com]
- 17. chromtech.com [chromtech.com]
- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
addressing solubility issues of APAP-CYS trifluoroacetic acid salt in aqueous buffers
Welcome to the technical support center for APAP-CYS trifluoroacetic acid (TFA) salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. APAP-CYS, an adduct of acetaminophen and cysteine, is a critical biomarker for acetaminophen exposure and toxicity studies.[1][2][3] However, its common formulation as a TFA salt—a byproduct of synthesis and purification processes like reversed-phase HPLC—frequently complicates its use in biological assays.[4][5]
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these solubility hurdles and ensure the success of your experiments.
Part 1: Understanding the Challenge: Why is My APAP-CYS TFA Salt Not Dissolving?
The primary obstacle to dissolving APAP-CYS TFA salt lies in the properties of the trifluoroacetate counter-ion. TFA is a strong acid (pKa ≈ 0.5), meaning it readily donates a proton.[6][7][8] When you attempt to dissolve the lyophilized powder, the following occurs:
-
Acidic Microenvironment: The TFA salt creates a highly acidic microenvironment as it dissolves. In this low pH environment, the amine group on the cysteine moiety of APAP-CYS is protonated (-NH3+), which generally aids in solubility.
-
The Problem with Buffers: When this acidic solution is introduced directly into a neutral buffer with high buffering capacity (like Phosphate-Buffered Saline, PBS, at pH 7.4), the buffer rapidly neutralizes the acid. This sudden pH shift causes the protonated amine to deprotonate. The resulting zwitterionic or less charged form of the APAP-CYS molecule is often significantly less soluble, causing it to precipitate or "crash" out of solution.
Understanding this mechanism is the key to devising a successful solubilization strategy. The goal is to control the pH transition and maintain the compound in its most soluble state throughout the preparation process.
Part 2: Troubleshooting Guide
This section addresses the most common problems encountered in the lab in a direct question-and-answer format.
Q1: My APAP-CYS TFA salt won't dissolve when I add my neutral (pH 7.4) experimental buffer directly to the powder. What am I doing wrong?
This is the most frequent misstep. Direct reconstitution in a neutral buffer is highly likely to fail due to the rapid pH neutralization described above.
Answer: You should always start with a slightly acidic solvent to prepare a concentrated stock solution first. This keeps the APAP-CYS molecule in its protonated, more soluble form.
-
Recommended Initial Solvents:
-
Deionized Water: Often sufficient as the TFA salt itself will make the water acidic.
-
Dilute Acetic Acid (e.g., 0.1% v/v): A good alternative if water alone is not effective.
-
Dilute Formic Acid (e.g., 0.1% v/v): Can be used for particularly stubborn compounds.
-
Once a stock solution is made, it can be carefully diluted into your final buffer. See Protocol 1 for a detailed, step-by-step methodology.
Q2: I successfully made a stock solution in water, but when I add it to my final assay buffer, a precipitate forms immediately. How can I prevent this?
This issue, known as "crashing out upon dilution," is also related to rapid pH change. The small volume of your acidic stock is being overwhelmed by the larger volume and buffering capacity of your final buffer.
Answer: The key is to slow down the pH transition. Add the stock solution to the final buffer slowly, with continuous mixing.
-
Best Practice: Add the stock solution drop-wise or in small aliquots to the vortexing final buffer. This allows the buffer to gradually neutralize the acid without creating localized areas of high concentration where the compound can precipitate.
-
Consider Co-solvents: If the molecule is particularly hydrophobic, a small amount of an organic co-solvent can be used to create the initial stock.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but it should be used with caution as it can oxidize cysteine residues.[9][10] Use minimal amounts (e.g., dissolve the powder in 10-50 µL of DMSO) and then slowly dilute with your aqueous buffer.
-
Acetonitrile (ACN) or Dimethylformamide (DMF): Good alternatives if cysteine oxidation is a concern.
-
Q3: My compound dissolves initially but then a precipitate appears after storing the solution for a few hours, even at 4°C. What is happening?
This suggests that your solution is supersaturated or that the compound is aggregating over time. The initial energy input (vortexing, sonication) got it into solution, but it is not thermodynamically stable at that concentration and temperature.
Answer: There are several potential solutions to this stability issue:
-
Lower the Concentration: The most straightforward solution is to prepare a lower concentration stock that is within the stable solubility limit of the compound in that specific buffer.
-
Adjust the Final pH: Your final solution pH might be exactly at a point of minimum solubility for APAP-CYS. Try preparing the final buffer at a slightly different pH (e.g., 7.2 or 7.6) to see if stability improves. The solubility of a molecule is often highly dependent on being just above or below its isoelectric point.
-
Prepare Fresh: For problematic compounds, the best practice is to prepare the solution fresh immediately before each experiment and avoid storing aqueous solutions.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: Can the trifluoroacetate (TFA) counter-ion interfere with my biological assay?
Yes, it is possible. While TFA is widely used, residual amounts have been reported to affect cellular assays.[5] Potential interferences include:
-
Lowering pH: If a high concentration of the TFA salt stock is added to a weakly buffered system, it can lower the pH of the final solution, affecting cell viability or enzyme kinetics.
-
Direct Biological Effects: Although generally considered to have low to moderate toxicity, high concentrations of TFA could have unintended biological effects.[6]
If you suspect TFA interference, it is advisable to perform a control experiment using a solution of sodium trifluoroacetate at the same concentration as the TFA in your compound solution.
FAQ 2: Is it possible to remove the TFA counter-ion, and is it worth the effort?
Yes, TFA can be removed through a process called salt exchange, most commonly by replacing it with a chloride (HCl) or acetate ion.[11][12][13]
-
Is it necessary? For most applications, working with the TFA salt using the proper solubilization techniques is sufficient. However, if you have confirmed TFA interference or cannot achieve solubility for a critical experiment, then salt exchange is a valid, albeit advanced, option.
-
The Process: The typical method involves dissolving the TFA salt in a dilute acid (like 10 mM HCl) and then lyophilizing (freeze-drying) the sample. This process is repeated several times to drive off the volatile TFA as the trifluoroacetic acid, leaving behind the non-volatile chloride salt of your compound.[11][12] See Protocol 2 for a detailed procedure.
FAQ 3: What is the best buffer to use for APAP-CYS? Phosphate, TRIS, or HEPES?
There is no single "best" buffer, as the choice can be application-dependent. However, consider the following:
-
Phosphate Buffers (e.g., PBS): Have very high buffering capacity around pH 7.4. This makes them robust for biological experiments but also more likely to cause precipitation of TFA salts if solutions are not mixed carefully.
-
TRIS Buffers: The primary amine in TRIS can potentially react with certain compounds. Its buffering capacity is also highly temperature-dependent.
-
HEPES Buffers: Often a good choice for cell culture experiments due to its stable pKa across a range of temperatures and lower potential for interacting with biological molecules.
It is recommended to test the solubility and stability of APAP-CYS in your specific buffer system as part of your initial experimental setup.
Part 4: Data, Protocols, and Visualizations
Data Presentation
| Solvent/Buffer System | Recommended Use | Key Considerations |
| Deionized Water | Initial solvent for creating a primary stock solution. | TFA salt will naturally make the water acidic (pH 2-3). |
| 0.1% Acetic Acid | Alternative initial solvent for compounds with poor water solubility. | Volatile and can be removed by lyophilization if needed. |
| DMSO / DMF | Co-solvents for highly hydrophobic compounds. | Use minimal volume. DMSO may oxidize cysteine.[9] |
| Phosphate-Buffered Saline (PBS) | Common final buffer for biological assays. | High buffering capacity requires slow, careful addition of stock solution. |
| HEPES / TRIS | Alternative final buffers. | Properties may be more suitable for specific cellular or enzymatic assays. |
Table 1: Summary of recommended solvents and buffer systems for APAP-CYS TFA salt.
Experimental Protocols
Protocol 1: Standard Solubilization of APAP-CYS TFA Salt
-
Preparation: Allow the vial of lyophilized APAP-CYS TFA salt to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of deionized water (or 0.1% acetic acid) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Mixing: Vortex or sonicate the vial briefly to ensure the powder is fully dissolved.[9] A brief sonication in a water bath for 10-20 seconds can be very effective.
-
Dilution: Place the required volume of your final aqueous buffer in a separate tube on a vortex mixer set to a medium speed.
-
Slow Addition: While the buffer is vortexing, slowly add the concentrated stock solution drop-by-drop.
-
Final Mix: Allow the final solution to mix for an additional minute. Visually inspect for any signs of precipitation against a dark background.
Protocol 2: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt This is an advanced procedure and should be performed with care to avoid sample loss or degradation.
-
Initial Dissolution: Dissolve the APAP-CYS TFA salt in a solution of 10 mM HCl at a concentration of approximately 1 mg/mL.[11][12]
-
Incubation: Let the solution stand at room temperature for at least 5-10 minutes.[13]
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the sample overnight until it is a completely dry powder. This removes the water and the volatile trifluoroacetic acid.
-
Repeat: To ensure complete removal, re-dissolve the resulting powder in the 10 mM HCl solution (Step 1) and repeat the freeze-drying cycle (Steps 3-4) at least two more times.[12]
-
Final Product: After the final lyophilization, the resulting powder is the hydrochloride salt of APAP-CYS and can be reconstituted as needed for your experiments.
Visualizations
Caption: Troubleshooting decision tree for solubilizing APAP-CYS TFA salt.
Caption: Recommended workflow for preparing experimental solutions.
References
- Thermo Fisher Scientific. AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal.
-
Gernhart, Z., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Molecules, 28(15), 5883. [Link]
-
Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Water, 13(21), 2981. [Link]
- LifeTein. How to remove peptide TFA salt?
- BenchChem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
-
Various Authors. (2015). What would be the best solvent/buffer to dissolve a lyophilized peptide...? ResearchGate. [Link]
-
James, L. P., et al. (2009). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. Hepatology, 50(4), 1232-1239. [Link]
-
Cintrat, J. C., & Fay, N. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 13(5), 354-359. [Link]
- Solubility of Things. Trifluoroacetic acid.
- Open Education Alberta.
-
Iannazzo, D., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Medicinal Chemistry Research, 31(10), 1685-1695. [Link]
-
Wikipedia. Trifluoroacetic acid. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
ResearchGate. Characteristics and peak recorded serum APAP-CYS concentrations for...[Link]
-
Nielsen, J. H., et al. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Toxics, 11(10), 853. [Link]
-
Avdeef, A. (2011). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 51(1), 99-110. [Link]
-
Lu, Y., et al. (2024). Trifluoroacetic Acid in Australian Human Urine Samples. Environmental Science & Technology Letters, 11(1), 86-91. [Link]
-
McGill, M. R., et al. (2013). Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing. British Journal of Clinical Pharmacology, 75(3), 839-841. [Link]
-
GenScript. Peptide Solubility Guidelines. [Link]
-
Al-Asmari, A. K., et al. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. RSC Advances, 5(115), 95202-95210. [Link]
- BenchChem.
-
ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
James, L. P., et al. (2013). Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations. Journal of Clinical Pharmacology, 53(5), 559-564. [Link]
-
McGraw Hill Medical. Chapter 3. Pharmacokinetics. [Link]
Sources
- 1. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sample Cleanup for 3-Cysteinylacetaminophen Quantification
Welcome to the technical support center for the quantification of 3-Cysteinylacetaminophen (APAP-Cys). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The aim is to equip you with the expertise to overcome common challenges in sample cleanup and ensure the generation of accurate and reproducible data.
Introduction to 3-Cysteinylacetaminophen Analysis
3-Cysteinylacetaminophen is a critical biomarker for assessing the formation of the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Accurate quantification of APAP-Cys in biological matrices like plasma and serum is essential for toxicological studies and clinical diagnostics. However, the inherent complexities of these matrices necessitate robust sample cleanup procedures to minimize interferences and ensure reliable results, typically by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward sample cleanup method for 3-Cysteinylacetaminophen in plasma?
A1: Protein precipitation (PPT) is the most widely used and simplest method for initial sample cleanup.[3] It involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins.[3][4][5] After centrifugation, the supernatant containing the analyte of interest is collected for analysis. While quick and effective at removing the bulk of proteins, it may not be sufficient to eliminate all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis.[6][7]
Q2: When should I consider using Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)?
A2: Solid-Phase Extraction (SPE) is recommended when a cleaner sample is required to improve assay sensitivity and reduce matrix effects.[3] SPE provides a more selective cleanup by utilizing a stationary phase to retain the analyte while interfering compounds are washed away.[3] This results in a cleaner extract and generally lower matrix effects compared to PPT.[3][6] Consider SPE if you are experiencing significant ion suppression, poor reproducibility, or if your assay requires a lower limit of quantification (LLOQ).
Q3: How can I prevent the degradation of 3-Cysteinylacetaminophen during sample storage and preparation?
A3: 3-Cysteinylacetaminophen, containing a cysteine moiety, is susceptible to oxidation. It is crucial to handle samples with care to maintain analyte stability. Blood samples should be collected in tubes containing an anticoagulant like heparin or EDTA, and plasma should be separated promptly by centrifugation.[4] Samples should be stored at -80°C for long-term stability.[4][8] During sample preparation, it is advisable to work on ice and minimize the time samples are at room temperature. The stability of cysteine-containing compounds can be pH-dependent, and maintaining a slightly acidic environment can sometimes help to slow degradation.
Q4: What are the typical challenges encountered when quantifying protein-bound 3-Cysteinylacetaminophen?
A4: A significant portion of 3-Cysteinylacetaminophen in circulation can be covalently bound to proteins.[1][5] To quantify the total amount, a proteolytic digestion step is required to release the protein-bound adduct.[5][8] This adds complexity to the sample preparation workflow. Challenges include ensuring complete digestion, potential for the digestion enzymes to interfere with the analysis, and the need to remove the enzymes and other digestion byproducts before LC-MS/MS analysis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Analyte Recovery After Sample Cleanup
Low recovery of 3-Cysteinylacetaminophen can significantly impact the accuracy and sensitivity of your assay. The following Q&A format will guide you through troubleshooting this common issue.
Q: My recovery of 3-Cysteinylacetaminophen is consistently below 70% after protein precipitation. What are the likely causes and how can I improve it?
A: Low recovery after PPT can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Protein Precipitation: Insufficient organic solvent or inadequate mixing can lead to incomplete protein removal, trapping your analyte in the protein pellet.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma (e.g., 300 µL of acetonitrile for 100 µL of plasma).[3] You can systematically evaluate ratios from 2:1 to 4:1 to find the optimal condition for your specific matrix.
-
Ensure Thorough Mixing: Vortex the sample vigorously for at least 30-60 seconds after adding the precipitating solvent to ensure complete denaturation of proteins.[4]
-
Optimize Centrifugation: Ensure centrifugation is performed at a sufficient speed and duration (e.g., 14,000 x g for 10 minutes at 4°C) to form a compact pellet.[3]
-
-
-
Analyte Adsorption: 3-Cysteinylacetaminophen can adsorb to the surface of labware, especially if using certain types of plastics.
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Switch to low-protein-binding microcentrifuge tubes for all sample preparation steps.
-
Pre-condition Pipette Tips: When handling samples and standards, pre-rinse the pipette tip with the solution a few times before aspirating the final volume.
-
-
-
Analyte Instability: As mentioned in the FAQs, 3-Cysteinylacetaminophen can degrade.
-
Troubleshooting Steps:
-
Work on Ice: Keep your samples, standards, and reagents on ice throughout the sample preparation process.
-
Minimize Processing Time: Streamline your workflow to reduce the time from sample thaw to injection.
-
-
Q: I'm using Solid-Phase Extraction (SPE) and experiencing poor recovery. What should I investigate?
A: Low recovery in SPE is often related to the optimization of the SPE method itself. Here's a systematic approach to troubleshooting:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining your analyte. For a relatively polar compound like 3-Cysteinylacetaminophen, a reversed-phase sorbent like C18 is a common choice.[3]
-
Troubleshooting Steps:
-
Verify Sorbent Chemistry: Confirm that the chosen sorbent is appropriate for the physicochemical properties of 3-Cysteinylacetaminophen.
-
Consider Mixed-Mode Sorbents: If you are dealing with a complex matrix, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) might provide better cleanup and recovery.
-
-
-
Suboptimal SPE Method Parameters: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.
-
Troubleshooting Steps:
-
Conditioning: Ensure the sorbent is properly activated and equilibrated. For a C18 cartridge, this typically involves washing with methanol followed by water or an aqueous buffer.[3]
-
Loading: The sample should be loaded at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing: The wash step is crucial for removing interferences without eluting the analyte. If you suspect analyte loss during this step, analyze the wash eluate. You may need to decrease the organic content of the wash solvent.
-
Elution: Incomplete elution is a common cause of low recovery. Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. You may need to increase the organic content or try a different solvent. It can be beneficial to perform a second elution and analyze it separately to check for residual analyte on the cartridge.
-
-
Visualizing the SPE Troubleshooting Workflow
Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.
Issue 2: High Matrix Effects and Poor Reproducibility in LC-MS/MS Analysis
Matrix effects, primarily ion suppression, can lead to underestimation of the analyte concentration and poor assay reproducibility.[6]
Q: I'm observing significant ion suppression and my results are not reproducible. How can I mitigate these matrix effects?
A: Addressing matrix effects requires a multi-faceted approach, from sample preparation to chromatographic conditions.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds.
-
Troubleshooting Steps:
-
Switch from PPT to SPE: If you are currently using protein precipitation, switching to a well-optimized SPE method will provide a much cleaner extract.[3]
-
Optimize SPE Wash Step: The wash step in SPE is critical for removing matrix components. Experiment with different wash solvents of varying organic strength to find the optimal balance between removing interferences and retaining your analyte.
-
-
-
Optimize Chromatographic Separation: Good chromatographic separation is key to resolving your analyte from co-eluting matrix components.
-
Troubleshooting Steps:
-
Adjust Gradient Profile: Modify the gradient elution profile to better separate 3-Cysteinylacetaminophen from the "matrix front" that often elutes early in the run.
-
Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider alternative chemistries such as a phenyl-hexyl or a polar-embedded phase column.
-
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as deuterated 3-Cysteinylacetaminophen, is the gold standard for correcting for matrix effects. The SIL-IS will experience similar ion suppression as the analyte, allowing for accurate quantification.
Workflow for Mitigating Matrix Effects
Caption: A workflow for addressing high matrix effects in LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Protein Precipitation for 3-Cysteinylacetaminophen Quantification
This protocol provides a general procedure for protein precipitation using acetonitrile.
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a low-protein-binding microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 3-Cysteinylacetaminophen Quantification
This protocol outlines a basic SPE procedure using a C18 cartridge. Optimization will be required for your specific application.
Materials:
-
C18 SPE cartridges
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 3-Cysteinylacetaminophen with 1 mL of a strong solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal | Analyte retention on a solid phase |
| Selectivity | Low | High |
| Matrix Effect Reduction | Moderate | High |
| Time/Cost | Low | High |
| Typical Recovery | 70-90% | >85% (optimized) |
| Best For | Rapid screening, high concentration samples | Low concentration samples, high sensitivity assays |
References
-
Cook, S. F., et al. (2015). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Journal of Pharmacological and Toxicological Methods, 71, 129-136. [Link]
-
Colby, J. M., et al. (2017). Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose. Journal of Analytical Toxicology, 41(8), 714-721. [Link]
-
James, L. P., et al. (2014). Prolonged Acetaminophen-Protein Adduct Elimination During Renal Failure, Lack of Adduct Removal by Hemodiafiltration, and Urinary Adduct Concentrations After Acetaminophen Overdose. Journal of Medical Toxicology, 10(2), 158-163. [Link]
-
Taylor & Francis Online (n.d.). Solid phase extraction – Knowledge and References. [Link]
-
Hairin, T., et al. (2013). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. Analytical Methods, 5(11), 2782-2789. [Link]
-
James, L. P., et al. (2016). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Xenobiotica, 46(5), 447-453. [Link]
-
Waters (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
-
McGill, M. R., et al. (2016). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. ResearchGate. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link]
-
Xia, Y. Q., & Jemal, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 552-561. [Link]
-
El Mouelhi, M., & Buszewski, B. (1990). Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 651-653. [Link]
-
O'Malley, G. F., et al. (2015). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. Journal of Medical Toxicology, 11(3), 317-320. [Link]
-
Hairin, T., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(11), 2782-2789. [Link]
Sources
- 1. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 4. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Acetaminophen-Protein Adduct Elimination During Renal Failure, Lack of Adduct Removal by Hemodiafiltration, and Urinary Adduct Concentrations After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cross-Reactivity in 3-Cysteinylacetaminophen (3-Cys-APAP) Immunoassays
Welcome to the technical support guide for the 3-Cysteinylacetaminophen (3-Cys-APAP) immunoassay. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring data accuracy and integrity by minimizing cross-reactivity. 3-Cys-APAP protein adducts are highly specific biomarkers for detecting acetaminophen-induced liver injury, often providing a longer detection window than the parent drug itself.[1][2][3][4] An immunoassay, particularly a competitive ELISA format, offers a rapid and sensitive method for quantification.[5][6][7] However, like all immunoassays for small molecules (haptens), success hinges on understanding and controlling for potential interferences, chief among them being cross-reactivity.
This guide provides foundational knowledge through FAQs and a detailed, problem-oriented troubleshooting section to help you navigate common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and troubleshooting your 3-Cys-APAP immunoassay.
Q1: What is the underlying principle of a competitive immunoassay for 3-Cys-APAP?
A competitive immunoassay for 3-Cys-APAP operates on the principle of competition for a limited number of antibody binding sites. In a typical format, a microplate is coated with a known amount of 3-Cys-APAP conjugated to a carrier protein. The sample (containing an unknown amount of "free" 3-Cys-APAP) is added to the well along with a specific, limited amount of anti-3-Cys-APAP antibody. The free 3-Cys-APAP from the sample competes with the 3-Cys-APAP coated on the plate to bind to the antibody. After an incubation and wash step, a labeled secondary antibody is added to detect the primary antibody that bound to the plate. The resulting signal is inversely proportional to the concentration of 3-Cys-APAP in the sample: a higher concentration of 3-Cys-APAP in the sample leads to less primary antibody binding to the plate and thus a weaker signal.[6][8][9]
Problem: Suspected Cross-Reactivity (False Positives or Inaccurate Quantification)
This is the most critical issue for data integrity. The workflow diagram above provides a logical path for diagnosis. Below are the detailed protocols and explanations.
Before beginning extensive troubleshooting, carefully review the technical data sheet provided with your antibody or ELISA kit. Reputable manufacturers will provide a table of common related compounds and their percent cross-reactivity. This can immediately tell you if a known interferent is the source of your issue.
If you suspect an unlisted compound is interfering or wish to verify the manufacturer's claims, you can perform a cross-reactivity assessment.
Objective: To determine the concentration of a potential cross-reactant required to cause a 50% reduction in signal (IC50) and compare it to the IC50 of the target analyte, 3-Cys-APAP.
Methodology:
-
Prepare Standards:
-
Prepare a serial dilution of your 3-Cys-APAP standard to generate a full standard curve (e.g., 8 points from high to low concentration).
-
For each potential cross-reactant (e.g., Acetaminophen, Acetaminophen-Glucuronide), prepare a separate serial dilution series over a broad range of concentrations. It is often necessary to test these at much higher concentrations than the 3-Cys-APAP standard.
-
-
Assay Procedure:
-
Run the competitive ELISA according to your established protocol.
-
In separate wells, substitute the 3-Cys-APAP standard with the serial dilutions of each potential cross-reactant.
-
Include a zero-analyte control (blank) for maximum signal (B0) and a non-specific binding (NSB) control.
-
-
Data Analysis:
-
For both the 3-Cys-APAP standard and each cross-reactant, plot the signal (or %B/B0) against the log of the concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that gives 50% of the maximum signal response.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-Cys-APAP / IC50 of Cross-Reactant) x 100
-
Data Presentation: Cross-Reactivity Profile
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3-Cysteinylacetaminophen | 1.5 | 100% |
| Acetaminophen | 9,300 | 0.016% |
| Acetaminophen Glucuronide | >50,000 | <0.003% |
| Acetaminophen Sulfate | >50,000 | <0.003% |
| N-acetylcysteine | >100,000 | <0.0015% |
| Note: The data shown is for illustrative purposes only. |
This experiment determines if the sample matrix itself is interfering with the detection of the analyte.
Objective: To assess whether the measured concentration of a known amount of analyte ("spike") added to a sample is accurate.
Methodology:
-
Sample Selection: Choose several representative samples (e.g., serum from healthy and diseased subjects).
-
Spiking:
-
Divide each sample into two aliquots: "Neat" and "Spiked."
-
To the "Spiked" aliquot, add a small volume of a concentrated 3-Cys-APAP standard to achieve a final concentration that falls in the mid-range of your standard curve. Ensure the volume added is small (e.g., <5% of the total volume) to avoid significant dilution of the matrix.
-
Add an equivalent volume of assay buffer to the "Neat" aliquot.
-
-
Assay and Analysis:
-
Measure the concentration of 3-Cys-APAP in both the "Neat" and "Spiked" samples.
-
Calculate the percent recovery using the formula: % Recovery = ([Spiked Sample Conc. - Neat Sample Conc.] / Known Spike Conc.) x 100
-
-
Interpretation: An acceptable recovery is typically within 80-120%.
-
Low Recovery (<80%): Suggests the matrix is suppressing the signal or interfering with antibody binding.
-
High Recovery (>120%): Suggests the matrix is enhancing the signal.
-
This test helps differentiate between matrix effects and high endogenous analyte concentrations.
Objective: To determine if a sample can be serially diluted with assay buffer and produce results that are linear and parallel to the standard curve.
Methodology:
-
Sample Selection: Choose a sample with a high endogenous concentration of 3-Cys-APAP.
-
Dilution: Create a series of dilutions of the sample using the assay's standard diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay and Analysis:
-
Measure the 3-Cys-APAP concentration in each dilution.
-
Calculate the "endogenous" concentration from each dilution by multiplying the measured value by its dilution factor.
-
Calculate the Coefficient of Variation (%CV) across the calculated endogenous concentrations.
-
-
Interpretation:
Problem: High Background or Poor Precision (%CV)
While not directly cross-reactivity, these technical issues can mask specificity problems and must be resolved first. A robust assay is a prerequisite for accurate cross-reactivity assessment. [12][13][14]
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High Background Signal | - Insufficient blocking- Inadequate washing- Antibody concentration too high- Reagents contaminated | - Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat milk) and incubation times.- Improve Washing: Increase the number of wash cycles or the soak time between washes.<[15]br>- Titrate Antibodies: Perform a titration to find the optimal concentration for both primary and secondary antibodies.- Use Fresh Reagents: Prepare fresh buffers and aliquot reagents to prevent contamination. |
| Poor Precision (High %CV) | - Inconsistent pipetting technique- Temperature gradients on the plate- Improper sample mixing- Edge effects in the microplate | - Standardize Pipetting: Use calibrated pipettes and consistent technique (e.g., reverse pipetting for viscous samples).<[16]br>- Ensure Temperature Uniformity: Allow all reagents and plates to equilibrate to room temperature before use.<[15]br>- Thoroughly Mix Samples: Vortex and centrifuge samples after thawing to remove particulates.<[16]br>- Avoid Edge Wells: If edge effects are suspected, avoid using the outermost wells of the plate for standards and samples. |
References
-
James, L. P., et al. (2013). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure. Gastroenterology. [Link]
-
Pumford, N. R., et al. (1987). A sensitive immunochemical assay for acetaminophen-protein adducts. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Roberts, D. W., et al. (1989). Immunochemical quantitation of 3-(cystein-S-yl)acetaminophen adducts in serum and liver proteins of acetaminophen-treated mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ELISA kit (n.d.). Antibody Cross Reactivity And How To Avoid It?. BTL Biotechno Labs Pvt. Ltd. [Link]
-
Pumford, N. R., et al. (1990). Immunoblot Analysis of Protein Containing 3-(cystein-S-yl)acetaminophen Adducts in Serum and Subcellular Liver Fractions From Acetaminophen-Treated Mice. Toxicology and Applied Pharmacology. [Link]
-
Mountfort, K. A., et al. (2014). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. Environmental Science & Technology. [Link]
-
Mountfort, K. A., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology. [Link]
-
Shao, K., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]
-
Dart, R. C., & Rumack, B. H. (2014). Acetaminophen protein adducts: a review. Clinical Toxicology. [Link]
-
SeraCare (n.d.). Technical Guide for ELISA. SeraCare Life Sciences. [Link]
-
Walberg, M. J., et al. (1982). Homogeneous Enzyme Immunoassay of Acetaminophen in Serum. Clinical Chemistry. [Link]
-
Green, J. L., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Research Notes. [Link]
-
Green, J. L., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Research Notes. [Link]
-
James, L. P., et al. (2013). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure. Gastroenterology. [Link]
-
Wild, D. (2005). Immunoassay Troubleshooting Guide. The Immunoassay Handbook. [Link]
-
Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives. [Link]
-
Levine, M., et al. (2018). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology. [Link]
-
Ansh Labs (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Biocompare (2022). Immunoassay Troubleshooting. Biocompare. [Link]
-
O'Connell, K. M., et al. (2007). Highly Specific, Sensitive and Rapid Enzyme Immunoassays for the Measurement of Acetaminophen in Serum. Journal of Immunoassay and Immunochemistry. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Biomolecules. [Link]
-
Yoshida, H., & Matsuura, E. (2004). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples. Clinical Chemistry and Laboratory Medicine. [Link]
-
Sharma, S., et al. (2021). Understanding the matrix effect in immunoassays. Microchimica Acta. [Link]
-
Yoshida, H., & Matsuura, E. (2004). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples. Clinical Chemistry and Laboratory Medicine. [Link]
-
McGill, M. R., et al. (2016). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Brumm, J., et al. (2012). Full automation and validation of a flexible ELISA platform for host cell protein and protein A impurity detection in biopharmaceuticals. Journal of Immunological Methods. [Link]
-
Wen, K. Y., et al. (2021). Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. Synthetic Biology. [Link]
-
MilliporeSigma (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. MilliporeSigma. [Link]
-
Pumford, N. R., et al. (1992). Immunohistochemical localization and quantification of the 3-(cystein-S-yl)-acetaminophen protein adduct in acetaminophen hepatotoxicity. The American Journal of Pathology. [Link]
-
Hinson, J. A., et al. (2000). Procedure for synthesis of immunogen and antigens. ResearchGate. [Link]
-
Wood, W. G. (1991). “Matrix Effects” in Immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum. [Link]
-
Hughes, G. D., et al. (2010). Issues on fit-for-purpose validation of a panel of ELISAs for application as biomarkers in clinical trials of anti-Angiogenic drugs. British Journal of Cancer. [Link]
Sources
- 1. Acetaminophen protein adducts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive immunochemical assay for acetaminophen-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. seracare.com [seracare.com]
- 10. Full automation and validation of a flexible ELISA platform for host cell protein and protein A impurity detection in biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Issues on fit-for-purpose validation of a panel of ELISAs for application as biomarkers in clinical trials of anti-Angiogenic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. anshlabs.com [anshlabs.com]
- 14. biocompare.com [biocompare.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
Technical Support Center: Long-Term Stability of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt Standards
Welcome to the technical support guide for 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (APAP-CYS•TFA) standards. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the long-term stability and integrity of this critical acetaminophen metabolite standard. Understanding the nuances of its handling and storage is paramount for generating reliable and reproducible data in toxicological and metabolic studies.
Introduction: The Critical Role and Inherent Challenges of APAP-CYS Standards
3-Cysteinylacetaminophen (APAP-CYS) is a key biomarker for acetaminophen-induced hepatotoxicity.[1][2] It is formed when the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), covalently binds to cysteine residues on cellular proteins, particularly after glutathione (GSH) stores are depleted during an overdose.[1][2][3] As a reference standard, APAP-CYS is essential for the accurate quantification of this adduct in biological matrices, which directly correlates with the degree of liver damage.[1]
However, the inherent chemical nature of APAP-CYS—specifically the presence of a reactive thiol group on the cysteine moiety—makes it susceptible to degradation.[4][5] This guide will address the common challenges and questions regarding the stability of APAP-CYS•TFA standards to ensure their proper use in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Cysteinylacetaminophen?
A1: The primary cause for concern is the oxidation of the cysteine moiety's sulfhydryl (thiol) group. This can lead to the formation of disulfide-bridged dimers (cystine derivatives) or other oxidized species.[4][5] This process is often accelerated by exposure to atmospheric oxygen, basic pH, and certain metal ions.[4] Hydrolysis of the acetaminophen molecule itself, particularly under harsh acidic or basic conditions, can also occur, though it is generally less of a concern under proper storage conditions.[6][7]
Below is a simplified representation of the primary oxidative degradation pathway.
Q2: What is the recommended long-term storage condition for the solid (lyophilized) standard?
A2: For long-term stability, the lyophilized this compound standard should be stored at -20°C or colder (e.g., <-15°C) .[8][9] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[9]
| Storage Condition | Expected Stability (Solid) | Rationale |
| ≤ -15°C [8] | Several years [9] | Minimizes molecular motion and slows oxidative and hydrolytic degradation rates. |
| 2-8°C | Short-term (days to weeks) | Increased risk of slow degradation over time. Not recommended for long-term storage. |
| Room Temperature | Not Recommended | Significant potential for oxidation and degradation. |
Q3: How should I prepare and store stock solutions of the standard?
A3: The stability of APAP-CYS decreases significantly once it is in solution.
Solvent Selection:
-
For peptides and compounds containing cysteine, it is recommended to use oxygen-free solvents .[9]
-
If the standard is insoluble in aqueous buffers, you can first dissolve it in a minimal amount of an organic solvent like DMSO, and then dilute it with your aqueous buffer.[9]
-
Aqueous solutions should be prepared using degassed, high-purity water or buffers with a slightly acidic pH (e.g., containing 0.1% TFA) to minimize oxidation.[5]
Storage of Solutions:
-
Stock solutions should be prepared fresh whenever possible.
-
If storage is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C .[9]
-
Aqueous solutions of cysteine are known to oxidize readily at neutral or basic pH.[4] Therefore, maintaining an acidic pH is critical for the stability of the solution.
Q4: What is the role of the Trifluoroacetic Acid (TFA) salt?
A4: The trifluoroacetic acid salt improves the stability and handling of the solid standard. TFA is a strong acid that protonates the basic functional groups in the 3-Cysteinylacetaminophen molecule, such as the primary amine of the cysteine residue. This protonation helps to prevent the free amine from participating in degradation reactions. Additionally, the acidic nature of the salt contributes to a more stable microenvironment for the solid compound. TFA salts are generally stable and have low toxicity.[10][11][12]
Troubleshooting Guide
Issue 1: I see extra peaks in my chromatogram when analyzing a freshly prepared standard solution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidation during sample preparation | The sulfhydryl group is highly susceptible to oxidation upon dissolution, especially in neutral or basic pH buffers. Solution: Prepare solutions in degassed, slightly acidic mobile phase or buffer (e.g., pH 3-5).[5] Work quickly and keep the solution on ice. |
| Contaminated solvent or glassware | Trace metal ions in solvents or on glassware can catalyze oxidation. Solution: Use high-purity, HPLC-grade solvents and meticulously clean all glassware. |
| In-source fragmentation (LC-MS) | The molecule may be fragmenting in the mass spectrometer's ion source. Solution: Optimize MS source parameters (e.g., voltages, temperatures) to ensure soft ionization. |
Issue 2: The peak area of my standard is decreasing over a series of injections.
| Potential Cause | Troubleshooting Steps & Explanation |
| Instability in the autosampler | The standard may be degrading in the autosampler vial over the course of the analytical run, especially if the autosampler is not refrigerated. Solution: Use a refrigerated autosampler set to 4°C. If unavailable, limit the run time or prepare fresh dilutions for longer sequences. |
| Adsorption to vial or tubing | The analyte can adsorb to glass or plastic surfaces, especially at low concentrations. Solution: Use silanized glass vials or low-adsorption plastic vials. Prime the LC system with the standard solution before the first injection. |
| Oxidation in solution | The dissolved standard is oxidizing over time. Solution: As mentioned previously, ensure the solvent is degassed and acidic.[5] Consider adding an antioxidant like DTT in initial experiments if oxidation is severe, but be aware this will interfere with many assays. |
Issue 3: I am having trouble achieving consistent results between different lots of the standard.
| Potential Cause | Troubleshooting Steps & Explanation |
| Improper requalification of the standard | Reference standards need to be periodically re-evaluated to ensure their purity and integrity have not changed.[13][14] Solution: Implement a reference standard management program that includes periodic re-testing of the standard's purity via a stability-indicating method.[14] |
| Differences in water content or residual solvent | The purity value on the certificate of analysis may or may not account for water or residual solvents. Solution: Always refer to the certificate of analysis for the specific lot. A Karl Fischer titration or thermogravimetric analysis may be necessary for precise concentration determination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating the intact 3-Cysteinylacetaminophen from its potential degradation products.
1. Forced Degradation Study:
-
Objective: To intentionally degrade the standard to generate its potential degradation products. This is a critical step in developing a stability-indicating method as recommended by the International Conference on Harmonisation (ICH).[6][7]
-
Procedure:
-
Acid Hydrolysis: Dissolve the standard in 0.1 M HCl and heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and keep at room temperature for 24 hours.[6]
-
Oxidation: Dissolve the standard in 3% H₂O₂ and keep at room temperature for 24 hours.[6]
-
Thermal Stress: Expose the solid standard to 100°C for 1 hour.[6]
-
Photolytic Stress: Expose the standard solution to UV light.
-
2. Chromatographic Analysis:
-
Initial Column and Mobile Phase:
-
Analysis of Stressed Samples: Inject the stressed samples and an unstressed control. The goal is to achieve baseline separation between the parent peak (3-Cysteinylacetaminophen) and all degradation product peaks.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to improve the resolution between peaks. A good stability-indicating method will show a decrease in the parent peak area with a corresponding increase in the degradation product peak areas.
Protocol 2: Long-Term Stability Assessment
This protocol is for establishing the shelf-life of the standard under defined storage conditions.
1. Study Design:
-
Store aliquots of a single, well-characterized lot of the standard under at least two conditions: the intended storage condition (e.g., -20°C) and an accelerated condition (e.g., 5°C or 25°C).[13]
-
Define testing time points. For a one-year study, this might be 0, 3, 6, 9, and 12 months for the intended condition, and 0, 1, 3, and 6 months for the accelerated condition.[13][16]
2. Testing Procedure:
-
At each time point, remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature in a desiccator.
-
Prepare a solution at a known concentration.
-
Analyze the solution using the validated stability-indicating HPLC method (from Protocol 1).
-
Assess the purity of the standard. A significant decrease in purity or the appearance of degradation products above a certain threshold (e.g., >0.5%) would indicate instability.
3. Data Analysis:
-
Plot the purity of the standard versus time for each storage condition.
-
Use this data to determine the retest date or shelf-life for the standard under the validated storage conditions.[14]
References
- 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite. (n.d.). Benchchem.
- Bhimavarapu, R., Chitra, K., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC.
- Stability of acetaminophen under different storage conditions. (n.d.).
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
- The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. (n.d.). Taylor & Francis.
- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. (n.d.).
- Gaitonde, P., et al. (n.d.). Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring. ChemRxiv.
- Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (n.d.). Clinical Chemistry.
- Acetaminophen HPLC Analysis Methods. (n.d.). Scribd.
- Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical Sciences Review and Research.
- FAQs: Reference Standards. (n.d.). US Pharmacopeia (USP).
- Jaeschke, H., et al. (2012). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. PMC - PubMed Central.
- Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols.
- SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.).
- This compound. (n.d.). Biosynth.
- Four Keys to Reference Standard Management. (n.d.). MRIGlobal.
- Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. (n.d.).
- Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. (n.d.).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. PubMed.
- Curry, S. C., et al. (2014).
- Safety Data Sheet. (2025, November 14). Cayman Chemical.
- L-Cysteine Product Number C 7755 Store at Room Temperature Product Description Molecular Formula. (n.d.). Sigma-Aldrich.
- Bhimavarapu, R., et al. (2011).
- A Comparative Guide to the Stability of 2-Bromoacrylamide-Cysteine Adducts. (n.d.). Benchchem.
- McGill, M. R., et al. (2013).
- Handling and Storage Instruction Custom Peptides. (n.d.). Thermo Fisher Scientific.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Acetaminophen Pathway (toxic doses), Pharmacokinetics. (n.d.). ClinPGx.
- This compound. (n.d.). LGC Standards.
- Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. (2025, October 8). PMC - NIH.
- Trifluoroacetic Acid (TFA): A PFAS Under Scrutiny? (2025, March 25). Mérieux NutriSciences.
- 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt. (n.d.). Santa Cruz Biotechnology.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Jaeschke, H., et al. (2011). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. PMC - PubMed Central.
Sources
- 1. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 2. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. appconnect.in [appconnect.in]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biosynth.com [biosynth.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ozone.unep.org [ozone.unep.org]
- 12. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. mriglobal.org [mriglobal.org]
- 15. scribd.com [scribd.com]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Optimizing 3-Cysteinylacetaminophen Recovery from Tissue Homogenates
Welcome to the technical support center for the analysis of 3-Cysteinylacetaminophen (APAP-Cys) in tissue homogenates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this critical biomarker of acetaminophen exposure and hepatotoxicity.[1] We understand the challenges associated with quantifying small, reactive metabolites in complex biological matrices and have developed this resource to provide in-depth, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my 3-Cysteinylacetaminophen recovery consistently low?
Low recovery is a multifaceted issue that can arise at several stages of your workflow. The primary culprits are often incomplete homogenization, inefficient protein precipitation, analyte degradation, and suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) parameters. The inherent reactivity of the thiol group in APAP-Cys also makes it susceptible to oxidation.
Q2: What is the best way to store tissue samples to prevent degradation of 3-Cysteinylacetaminophen?
For long-term stability, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can lead to enzymatic degradation and compromise the integrity of the analyte.
Q3: Can I use a tissue homogenizer with metal components?
While mechanical disruption is often necessary, be cautious with metal components, as they can potentially catalyze the oxidation of the thiol group in 3-Cysteinylacetaminophen. If possible, use homogenizers with ceramic or inert polymer components. If using metal probes, ensure they are thoroughly cleaned and consider working quickly at low temperatures to minimize potential reactions.
Q4: Is an internal standard necessary for accurate quantification?
Absolutely. A stable, isotopically labeled internal standard (e.g., deuterated 3-Cysteinylacetaminophen) is highly recommended to compensate for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[1]
II. Troubleshooting Guide: A Step-by-Step Approach to Improving Recovery
This section provides a detailed, question-and-answer-based troubleshooting guide for each critical step of your analytical workflow.
A. Tissue Homogenization: The Foundation of Good Recovery
Incomplete homogenization is a primary source of poor and variable recovery.[2] The goal is to achieve a uniform suspension that allows for efficient extraction of the analyte.
Q: My homogenates appear clumpy and inconsistent. What can I do?
-
A1: Optimize Your Homogenization Technique. The choice of homogenization method depends on the tissue type.[3]
-
Soft Tissues (e.g., Brain, Liver): Bead beating with ceramic beads or a Dounce homogenizer is often sufficient.[2][3]
-
Fibrous Tissues (e.g., Heart, Muscle): These may require a more rigorous approach, such as a rotor-stator homogenizer or enzymatic digestion with collagenase prior to mechanical disruption.[3]
-
-
A2: Maintain Cold Conditions. Perform all homogenization steps on ice to minimize enzymatic degradation and analyte instability. Pre-chilling all buffers and equipment is crucial.
-
A3: Choose the Right Homogenization Buffer. A simple phosphate-buffered saline (PBS) is often a good starting point. However, for particularly challenging tissues, a PBS:Methanol (1:1, v/v) solution can improve the disruption of cellular structures and release of metabolites.[4]
Workflow for Optimized Tissue Homogenization
Caption: Optimized workflow for tissue homogenization.
B. Protein Precipitation: Removing Interference
Efficient protein removal is critical to prevent column clogging and ion suppression in LC-MS/MS analysis.[5]
Q: I'm seeing a significant loss of analyte after protein precipitation. Why?
-
A1: Re-evaluate Your Precipitating Agent. The choice of solvent can significantly impact recovery.
-
Acetonitrile: A common choice that effectively precipitates proteins.[6][7] A typical ratio is 3 parts ice-cold acetonitrile to 1 part tissue homogenate.[1]
-
Methanol: Can also be effective, but may be less efficient at precipitating certain proteins.
-
Trichloroacetic Acid (TCA): While a very effective precipitant, the low pH can cause degradation of acid-labile compounds.[5] If used, ensure thorough washing of the pellet to remove residual acid.
-
-
A2: Optimize the Precipitation Conditions.
-
Temperature: Perform precipitation at low temperatures (e.g., -20°C or on ice) to enhance protein aggregation and minimize analyte degradation.[5]
-
Incubation Time: Allow sufficient time for complete precipitation. An incubation of at least 30-60 minutes at -20°C is recommended.
-
Vortexing: Ensure thorough mixing of the homogenate with the precipitating agent.
-
Table 1: Comparison of Common Protein Precipitation Agents
| Precipitating Agent | Advantages | Disadvantages | Recommended Ratio (Agent:Sample) |
| Acetonitrile | High precipitation efficiency, good for many analytes. | May not be suitable for highly polar compounds. | 3:1 to 4:1 |
| Methanol | Good for polar compounds. | May be less efficient at precipitating some proteins. | 3:1 to 4:1 |
| Trichloroacetic Acid (TCA) | Very effective at precipitating proteins. | Can cause analyte degradation due to low pH.[5] | 10-20% final concentration |
C. Solid-Phase Extraction (SPE): Cleaning and Concentrating Your Sample
SPE is a powerful technique for sample cleanup and concentration, leading to lower matrix effects and improved sensitivity.[1]
Q: My recovery from the SPE cartridge is poor. What are the common pitfalls?
-
A1: Select the Appropriate Sorbent. For a relatively polar compound like 3-Cysteinylacetaminophen, a C18 reversed-phase sorbent is a common and effective choice.[1]
-
A2: Ensure Proper Cartridge Conditioning and Equilibration. This is a critical step that is often overlooked.
-
Conditioning: Wet the sorbent with a strong solvent like methanol to activate the stationary phase.
-
Equilibration: Wash the cartridge with a weak solvent, typically water or a buffer matching the sample's pH, to prepare it for sample loading.
-
-
A3: Optimize the Wash and Elution Steps.
-
Wash Solvent: Use a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering compounds without eluting the analyte.
-
Elution Solvent: Use a solvent strong enough to elute 3-Cysteinylacetaminophen completely. A mixture of methanol and water is often effective.[1] You may need to test a gradient of increasing organic solvent to find the optimal elution conditions.
-
Protocol for Solid-Phase Extraction of 3-Cysteinylacetaminophen
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of purified water through the cartridge.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the 3-Cysteinylacetaminophen with 1 mL of a methanol-water mixture (e.g., 50:50 v/v). The optimal ratio may need to be determined empirically.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
D. LC-MS/MS Analysis: Ensuring Accurate Quantification
The final analytical step is crucial for obtaining reliable and reproducible results.
Q: I'm observing ion suppression and poor peak shape in my chromatograms. What could be the cause?
-
A1: Optimize Chromatographic Conditions.
-
Column: A C18 column is typically suitable for the separation of 3-Cysteinylacetaminophen.[6][7]
-
Mobile Phase: A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[6][7] Gradient elution is often necessary to achieve good separation from matrix components.
-
-
A2: Fine-Tune Mass Spectrometry Parameters.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of 3-Cysteinylacetaminophen.[6][7]
-
MRM Transitions: Use optimized multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure specificity and sensitivity. A common transition for APAP-Cys is m/z 271 → 140.[1][6]
-
-
A3: Address Matrix Effects. If ion suppression persists despite optimized sample cleanup and chromatography, consider diluting the sample or employing a different sample preparation technique, such as liquid-liquid extraction.
Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low recovery.
III. Understanding the Analyte: Chemical Properties and Degradation Pathways
A thorough understanding of the chemical nature of 3-Cysteinylacetaminophen is fundamental to developing a robust analytical method.
Chemical Structure and Properties
3-Cysteinylacetaminophen is a metabolite of acetaminophen formed by the conjugation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) with cysteine.[1] Its structure contains a labile thiol group, making it susceptible to oxidation.
Caption: Chemical formula and molecular weight of 3-Cysteinylacetaminophen.[1][8]
Potential Degradation Pathways
The primary degradation pathway for 3-Cysteinylacetaminophen in biological matrices is the oxidation of the sulfhydryl group to form a disulfide-linked dimer or other oxidation products. This process can be accelerated by the presence of metal ions and enzymes. Minimizing exposure to air and maintaining a low temperature throughout the sample preparation process are critical to mitigate this degradation.
IV. References
-
Anapharm Bioanalytics. (n.d.). Tissue Sample Homogenization Strategies for LC-MS/MS Bioanalysis: Mechanical, Enzymatic, and Chemical Methods. Retrieved from [Link]
-
Li, W., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 3(16), 1851-1859.
-
Open Access LMU. (2025). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Homogenization Techniques for the Preparation of Mouse Tissue Samples to Support Drug Discovery. Retrieved from [Link]
-
Elabscience. (2021, June 23). Preparation of Tissue Samples for Metabolism Assays [Video]. YouTube. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
-
James, L. P., et al. (2017). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Drug Metabolism and Disposition, 45(8), 943-951.
-
Hairin, T., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(10), 2538-2544.
-
Woolbright, B. L., et al. (2016). Prolonged Acetaminophen-Protein Adduct Elimination During Renal Failure, Lack of Adduct Removal by Hemodiafiltration, and Urinary Adduct Concentrations After Acetaminophen Overdose. Journal of Medical Toxicology, 12(1), 47-54.
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025). Illustrated the proposed degradation pathway based on computational method. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. Retrieved from [Link]
-
Semantic Scholar. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Retrieved from [Link]
-
Fu, Y., et al. (2022). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. Analytical Chemistry, 94(33), 11559-11567.
-
National Institutes of Health. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Retrieved from [Link]
-
MALRep. (n.d.). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 3-CYSTEINYLACETAMINOPHEN. Retrieved from [Link]
-
El Mouelhi, M., & Buszewski, B. (1990). Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 651-653.
-
El-Kimary, E. I., et al. (2025). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Scientific Reports, 15, 12345.
-
Google Patents. (2015). CN105181859A - Cysteine hydrochloride in acetaminophen injection and test method of degradation product cystine. Retrieved from
-
Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(45), 67569-67590.
-
Kuśmierek, K., & Bald, E. (2007). A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples. Journal of Chromatography B, 852(1-2), 549-555.
-
PubChem. (n.d.). L-cysteine degradation III | Pathway. Retrieved from [Link]
-
National Institutes of Health. (2014). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]
-
Sypniewski, S., & Bald, E. (1996). HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1215-1221.
-
Food Research. (2020). Recent advanced techniques in cysteine determination: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
Sources
- 1. 3-(Cystein-S-yl)paracetamol|Acetaminophen Metabolite [benchchem.com]
- 2. Tissue Sample Homogenization Strategies for LC-MS/MS Bioanalysis: Mechanical, Enzymatic, and Chemical Methods - Anapharm [anapharmbioanalytics.com]
- 3. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics [epub.ub.uni-muenchen.de]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Guide to APAP-CYS and ALT as Biomarkers of Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical toxicology, the early and accurate detection of hepatotoxicity is paramount. For decades, alanine aminotransferase (ALT) has been the cornerstone for assessing liver injury. However, its limitations in specificity have paved the way for more targeted biomarkers. This guide provides an in-depth comparison of the traditional biomarker, ALT, with a more specific and mechanistic marker, acetaminophen-cysteine (APAP-CYS), particularly in the context of drug-induced liver injury (DILI).
The Mechanistic Underpinnings: Why These Biomarkers Matter
A clear understanding of the biochemical pathways leading to the release of these biomarkers is crucial for their appropriate application and interpretation.
Acetaminophen (APAP) Metabolism and the Genesis of APAP-CYS
Acetaminophen is a widely used analgesic and antipyretic that is safe at therapeutic doses.[1] However, in cases of overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated.[1][2] This shunts a greater proportion of APAP down the cytochrome P450 (CYP) pathway, primarily mediated by the CYP2E1 enzyme, to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3]
Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[3] But in an overdose scenario, hepatic GSH stores are rapidly depleted.[1][4] The excess, unbound NAPQI then covalently binds to cysteine residues on cellular proteins, forming APAP-protein adducts.[4][5] These adducts, particularly those formed on mitochondrial proteins, are a critical initiating event in APAP-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.[1][4][5] The proteolytic degradation of these adducted proteins releases APAP-cysteine (APAP-CYS), which can be detected in the circulation.[6]
APAP [label="Acetaminophen (APAP)"]; Gluc_Sulf [label="Glucuronidation &\nSulfation (Safe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP450 [label="CYP450 Enzymes\n(e.g., CYP2E1)", fillcolor="#FBBC05", fontcolor="#202124"]; NAPQI [label="NAPQI\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)"]; Detox [label="Detoxification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Cellular Proteins"]; Adducts [label="APAP-Protein Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APAP_CYS [label="APAP-CYS\n(Biomarker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito_Dys [label="Mitochondrial\nDysfunction"]; Necrosis [label="Hepatocyte Necrosis"];
APAP -> Gluc_Sulf [label="Therapeutic Dose"]; APAP -> CYP450 [label="Overdose"]; CYP450 -> NAPQI; NAPQI -> Detox; GSH -> Detox; NAPQI -> Adducts; Protein -> Adducts; Adducts -> APAP_CYS; Adducts -> Mito_Dys; Mito_Dys -> Necrosis; }
Figure 1. APAP Metabolism and APAP-CYS Formation.
Alanine Aminotransferase (ALT): A Consequence of Cellular Damage
Alanine aminotransferase is an enzyme primarily found within hepatocytes.[7][8] Its primary function is to catalyze the transfer of an amino group from alanine to α-ketoglutarate, a key step in cellular metabolism.[9] When hepatocytes are damaged, for any reason, the integrity of the cell membrane is compromised, leading to the leakage of ALT into the bloodstream.[10] Therefore, an elevation in serum ALT levels is a sensitive indicator of ongoing hepatocellular injury.[7][11]
Head-to-Head Comparison: APAP-CYS vs. ALT
| Feature | APAP-CYS | ALT (Alanine Aminotransferase) |
| Biomarker Type | Mechanistic, specific to APAP-induced injury | General marker of hepatocellular damage |
| Specificity | Highly specific for APAP exposure and toxicity.[12] | Low specificity; elevated by various liver conditions (viral hepatitis, fatty liver disease, etc.) and even non-liver related issues like muscle injury.[13][14] |
| Sensitivity | Highly sensitive for detecting APAP-induced liver injury. A threshold of ≥ 1.1 µM has been shown to be highly sensitive and specific for predicting an ALT value ≥ 1000 IU/L in the context of APAP overdose.[15][16] | Very sensitive to hepatocellular necrosis.[13] However, minor elevations can be caused by adaptive and reversible liver responses.[17] |
| Kinetics | Detectable in serum within hours of a toxic APAP dose, often before significant ALT elevation.[18] Has a longer half-life (approximately 42 hours) than APAP itself, extending the diagnostic window.[19] | Typically begins to rise 20-24 hours after a significant APAP overdose, with peak levels occurring at 72-96 hours.[18][20] |
| Clinical Utility | Confirmatory diagnosis of APAP-induced liver injury, especially when the patient's history is unclear or in cases of staggered overdose.[19] Can help differentiate APAP toxicity from other causes of acute liver failure.[6] | Screening and monitoring of liver health.[7] A key component of "Hy's Law" for assessing the risk of severe DILI. |
| Limitations | Specific to APAP-induced hepatotoxicity; not a general marker of liver injury. Low levels can be detected even with therapeutic dosing, so a clinical threshold is important for interpretation.[12][21] | Lack of specificity can lead to false positives and unnecessary clinical interventions.[13][22] Poor correlation between the magnitude of ALT elevation and the extent of liver necrosis or patient outcome.[22] |
Experimental Protocols: A Practical Guide
Accurate and reproducible quantification of these biomarkers is essential for their effective use in research and clinical settings.
Quantification of APAP-CYS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of APAP-CYS in biological matrices like plasma.
Sample [label="Plasma Sample Collection"]; Precip [label="Protein Precipitation\n(e.g., with acetonitrile)"]; Centrifuge [label="Centrifugation"]; Supernatant [label="Collect Supernatant"]; LC [label="Liquid Chromatography\n(Separation on C18 column)"]; MS [label="Tandem Mass Spectrometry\n(Detection and Quantification)"]; Data [label="Data Analysis"];
Sample -> Precip; Precip -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> LC; LC -> MS; MS -> Data; }
Figure 2. LC-MS/MS Workflow for APAP-CYS Quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard (e.g., acetaminophen-D4).[23]
-
Precipitate proteins by adding a solvent like acetonitrile or a methanol/ethanol mixture.[23][24] This step is crucial for removing larger molecules that can interfere with the analysis.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode.[23][25]
-
Specific precursor-to-product ion transitions are monitored for both APAP-CYS (e.g., m/z 271 → 140) and the internal standard.[23][25] This highly selective detection method ensures accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of APAP-CYS in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of APAP-CYS.
-
Measurement of ALT Levels by Enzymatic Assay
ALT activity is typically measured using a colorimetric or fluorometric enzymatic assay, which is widely available in kit form.[9][26]
Principle of the Assay:
The assay is based on a coupled enzymatic reaction. ALT in the sample catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used in a subsequent reaction to generate a product that can be measured by absorbance or fluorescence.[9][27]
Step-by-Step Methodology (based on a typical colorimetric kit):
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Assay Procedure:
-
Add samples (e.g., serum or plasma) and pyruvate standards to the wells of a 96-well plate.[26][28]
-
Add the master reaction mix to each well to initiate the enzymatic reaction.[28]
-
Incubate the plate at 37°C.[26]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) at multiple time points.[9][26]
-
-
Data Analysis:
-
Calculate the change in absorbance over time for each sample.
-
Determine the concentration of pyruvate generated in the samples by comparing their absorbance values to the standard curve.
-
The ALT activity in the sample is proportional to the rate of pyruvate generation and is typically expressed in units per liter (U/L).[27]
-
Clinical and Preclinical Applications: Choosing the Right Tool for the Job
The choice between APAP-CYS and ALT depends on the specific research or clinical question.
APAP-CYS is particularly valuable in:
-
Clinical toxicology: For a definitive diagnosis of APAP-induced acute liver failure, especially when the patient's history is unreliable.[19]
-
Drug development: In preclinical toxicology studies of compounds that are structurally related to acetaminophen or are known to be metabolized by CYP2E1, APAP-CYS can serve as a highly specific biomarker of target organ toxicity.
-
Forensic toxicology: To determine the role of acetaminophen in cases of unexplained liver failure.[6]
ALT remains a cornerstone in:
-
Routine clinical chemistry: As a first-line screening test for liver health.[7][29]
-
Monitoring DILI in clinical trials: The FDA recommends monitoring ALT levels as a key indicator of potential drug-induced liver injury.[30][31]
-
Managing chronic liver diseases: To monitor disease activity and response to treatment.[14]
Conclusion and Future Perspectives
While ALT will undoubtedly remain a fundamental tool in liver safety assessment due to its broad applicability and ease of measurement, its limitations in specificity are well-documented.[13][22] APAP-CYS, on the other hand, offers a highly specific and mechanistic window into acetaminophen-induced hepatotoxicity.[32] Its utility in confirming APAP as the causative agent in acute liver failure is a significant advancement in clinical toxicology.
The future of hepatotoxicity biomarkers lies in a multi-faceted approach. Combining established markers like ALT with more specific, mechanistic biomarkers such as APAP-CYS, and emerging markers like microRNAs (e.g., miR-122), high mobility group box 1 (HMGB1), and cytokeratin-18 (K18), will provide a more comprehensive and accurate picture of liver injury.[32] This integrated approach will enable researchers and clinicians to not only detect liver injury earlier but also to gain deeper insights into the underlying mechanisms, ultimately leading to safer drugs and improved patient outcomes.
References
-
Jaeschke, H., & Williams, C. D. (2011). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. PubMed Central. [Link]
-
ResearchGate. (n.d.). Mechanism of acetaminophen-induced hepatotoxicity. High dose of... ResearchGate. [Link]
-
Xie, Y., et al. (2022). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. PubMed Central. [Link]
-
Wang, S., et al. (2022). Advances in the study of acetaminophen-induced liver injury. Frontiers in Pharmacology. [Link]
-
Hairin, T., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods. [Link]
-
Frontiers. (2023). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology. [Link]
-
McGill, M. R. (2016). The past and present of serum aminotransferases and the future of liver injury biomarkers. PubMed Central. [Link]
-
Senior, J. R. (2007). Biomarkers for the Diagnosis and Management of Drug-Induced Liver Injury. Medscape. [Link]
-
McGill, M. R., et al. (2012). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. PubMed Central. [Link]
-
Heard, K., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. PubMed Central. [Link]
-
Howell, C., et al. (2019). Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity. PubMed Central. [Link]
-
ResearchGate. (2013). (PDF) Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
MSD Manuals. (n.d.). Liver Injury Caused by Drugs. MSD Manual Professional Version. [Link]
-
Semantic Scholar. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Quantification of acetaminophen and two of its metabolites in human plasma by ultra-high performance liquid chromatography-low and high resolution tandem mass spectrometry. ResearchGate. [Link]
-
Assay Genie. (n.d.). ALT Activity Assay protocol.v1. Assay Genie. [Link]
-
U.S. Food and Drug Administration. (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. FDA. [Link]
-
James, L. P., et al. (2006). Detection of Acetaminophen Protein Adducts in Children With Acute Liver Failure of Indeterminate Cause. Pediatrics. [Link]
-
3H Biomedical. (n.d.). Alanine Transaminase Assay (ALT). 3H Biomedical. [Link]
-
Dargan, P. I., et al. (2015). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation. Regulations.gov. [Link]
-
Longdom Publishing. (n.d.). Standard Diagnosis for Drug Induced Liver Injury. Longdom Publishing. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evaluation. FDA. [Link]
-
Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. [Link]
-
WebMD. (2023). Alanine Aminotransferase (ALT) Test: What Does It Mean? WebMD. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). Biomarkers of Drug-induced Liver Injury. PubMed Central. [Link]
-
Apollo Hospitals. (n.d.). SGPT Test - Normal Range, Uses, Results interpretation and more. Apollo Hospitals. [Link]
-
IDTox. (2011). IDTox™ Alanine Transaminase (ALT) Enzyme Assay Kit. IDTox. [Link]
-
Assay Genie. (n.d.). Alanine Aminotransferase (ALT or SGPT) Activity Colorimetric/Fluorometric Assay Kit (#BN00965). Assay Genie. [Link]
-
Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
Ovid. (n.d.). Biomarkers for drug-induced liver injury. Ovid. [Link]
-
PharmExec. (2008). FDA to Collaborate to Find Biomarker for Liver Toxicity. Pharmaceutical Executive. [Link]
-
Sivilotti, M. L. A. (2016). When do the aminotransferases rise after acute acetaminophen overdose? Taylor & Francis Online. [Link]
-
Thapar, M., et al. (2023). Alanine Aminotransferase (ALT) Test. StatPearls. [Link]
-
Children's Hospital Colorado. (n.d.). Acetaminophen (APAP) Toxicity. Children's Hospital Colorado. [Link]
-
Yoon, E., et al. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. PubMed Central. [Link]
-
Liu, Z., et al. (2015). Alanine Aminotransferase-Old Biomarker and New Concept: A Review. PubMed Central. [Link]
-
Curry, S. C., et al. (2015). The Relationship Between Circulating Acetaminophen-Protein Adduct Concentrations and Alanine Aminotransferase Activities in Patients With and Without Acetaminophen Overdose and Toxicity. National Institutes of Health. [Link]
-
McGill, M. R., et al. (2014). Translational biomarkers of acetaminophen-induced acute liver injury. PubMed Central. [Link]
-
Hendrickson, R. G. (2016). A Review of Acetaminophen Poisoning. Elsevier Public Health Emergency Collection. [Link]
-
Jaeschke, H., et al. (2022). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. PubMed Central. [Link]
-
ResearchGate. (n.d.). Comparing our patient ' s [APAP-CYS] with values observed in... ResearchGate. [Link]
-
Medscape. (2024). Acetaminophen Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]
-
Heard, K. J., et al. (2014). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. National Institutes of Health. [Link]
-
Mayo Clinic. (2023). Alanine aminotransferase (ALT) blood test. Mayo Clinic. [Link]
Sources
- 1. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. SGPT Test: Normal Range, Uses, Results, Price and more [apollohospitals.com]
- 8. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. ovid.com [ovid.com]
- 11. Alanine Aminotransferase (ALT) Test or (SGPT): Normal Range and Results [webmd.com]
- 12. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers for the Diagnosis and Management of Drug-Induced Liver Injury - Page 2 [medscape.com]
- 14. Alanine Aminotransferase-Old Biomarker and New Concept: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Relationship Between Circulating Acetaminophen-Protein Adduct Concentrations and Alanine Aminotransferase Activities in Patients With and Without Acetaminophen Overdose and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. childrenscolorado.org [childrenscolorado.org]
- 19. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The past and present of serum aminotransferases and the future of liver injury biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS/MS versus ELISA for the Quantification of 3-Cysteinylacetaminophen
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-cysteinylacetaminophen (3-Cys-APAP), a specific biomarker for acetaminophen (APAP) exposure and subsequent liver injury, is critical in both clinical and research settings.[1][2] This adduct is formed when the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), binds to cysteine residues on hepatic proteins.[1][3] Its presence and concentration in circulation can provide crucial diagnostic and prognostic information in cases of acetaminophen overdose.[1][4]
Two primary analytical techniques have emerged for the quantification of 3-Cys-APAP: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The choice between these methods can significantly impact the reliability of results, throughput, and overall cost. This guide provides an in-depth, objective comparison of LC-MS/MS and ELISA for 3-Cys-APAP quantification, supported by experimental data and grounded in established bioanalytical method validation principles.
The Underpinning Principles: A Tale of Two Techniques
LC-MS/MS: The Gold Standard of Specificity and Sensitivity
LC-MS/MS has risen as the gold standard for small molecule bioanalysis due to its exceptional precision, sensitivity, and specificity.[5] This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[6] In the context of 3-Cys-APAP, the workflow involves extracting the analyte from a biological matrix (e.g., plasma or serum), chromatographically separating it from other components, and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[7][8] This multi-layered specificity minimizes the risk of interference from structurally similar compounds, a critical consideration in complex biological samples.[5]
ELISA: A Workhorse of High-Throughput Screening
ELISA is a well-established immunochemical method that has been a cornerstone of biomolecular analysis for decades.[5] Its principle lies in the specific binding of an antibody to its target antigen.[9] For 3-Cys-APAP, a competitive ELISA format is often employed. In this setup, a known amount of labeled 3-Cys-APAP competes with the 3-Cys-APAP in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 3-Cys-APAP in the sample.[10] While simpler and more cost-effective than LC-MS/MS, ELISA's reliance on antibody-antigen interactions can introduce vulnerabilities such as cross-reactivity and lot-to-lot variability.[5]
At a Glance: LC-MS/MS vs. ELISA for 3-Cys-APAP Quantification
| Feature | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Antibody-antigen binding with enzymatic signal amplification |
| Specificity | Very High (based on retention time and specific mass transitions)[5] | Moderate to High (dependent on antibody specificity)[5] |
| Sensitivity | Excellent (Lower Limit of Quantification (LLOQ) often in the low ng/mL to sub-ng/mL range)[7][8] | Good (LLOQ typically in the ng/mL range)[11] |
| Dynamic Range | Wide | Narrower |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
| Labor Intensity | High (requires skilled operators and complex instrumentation)[5] | Moderate |
| Method Development | More complex and time-consuming | Relatively straightforward |
| Matrix Effects | Can be significant but can be mitigated with internal standards[12] | Can be present, but often addressed by sample dilution |
| Multiplexing | Can be multiplexed to analyze multiple analytes simultaneously | Limited multiplexing capabilities |
Delving Deeper: The Pros and Cons
LC-MS/MS: The Analytical Powerhouse
Pros:
-
Unparalleled Specificity: The ability to monitor specific precursor-to-product ion transitions for 3-Cys-APAP (e.g., m/z 271 → 140) provides a high degree of confidence in the identity of the analyte being measured, virtually eliminating the risk of false positives from cross-reacting substances.[7][8]
-
Exceptional Sensitivity: LC-MS/MS methods for 3-Cys-APAP have demonstrated impressive sensitivity, with Lower Limits of Quantification (LLOQ) as low as 1.0 ng/mL.[7][8] This is crucial for detecting low levels of the biomarker, particularly in cases of therapeutic dosing or when a significant time has elapsed since overdose.[2]
-
Wide Dynamic Range: This technique can accurately quantify 3-Cys-APAP over a broad concentration range, accommodating the wide variability seen in clinical samples.[7][8]
-
Flexibility and Multiplexing: LC-MS/MS methods can be readily adapted to quantify other relevant analytes, such as the parent drug (acetaminophen) and its other metabolites, in a single run.[13]
Cons:
-
Higher Cost and Complexity: The instrumentation required for LC-MS/MS is expensive to purchase and maintain. Furthermore, method development and operation demand highly skilled personnel.[5]
-
Lower Throughput: While automation has improved throughput, the sequential nature of chromatographic runs makes it less suitable for screening very large numbers of samples compared to ELISA.[14]
-
Matrix Effects: The presence of other components in the biological matrix can interfere with the ionization of the target analyte, potentially affecting accuracy. However, this can be effectively compensated for by using a stable isotope-labeled internal standard.[12]
ELISA: The High-Throughput Workhorse
Pros:
-
High Throughput and Cost-Effectiveness: ELISA is well-suited for analyzing a large number of samples simultaneously in a 96-well plate format, making it a cost-effective option for large-scale screening studies.[14]
-
Simplicity and Ease of Use: The protocols for ELISA are generally less complex than those for LC-MS/MS, and the equipment is more widely available in standard laboratory settings.[5][15]
-
Good Sensitivity: While generally less sensitive than LC-MS/MS, ELISA kits for small molecules can achieve detection limits in the low ng/mL range, which may be sufficient for many applications.[11]
Cons:
-
Potential for Cross-Reactivity: The specificity of an ELISA is entirely dependent on the quality of the antibody used. There is a risk of cross-reactivity with structurally related molecules, which could lead to inaccurate results.[5]
-
Narrower Dynamic Range: ELISA often has a more limited linear range compared to LC-MS/MS, which may necessitate sample dilution and re-analysis for samples with high analyte concentrations.
-
Lot-to-Lot Variability: The performance of ELISA kits can vary between different manufacturing lots of antibodies and reagents, potentially impacting long-term study consistency.[5]
Experimental Workflows: A Visual Comparison
To better illustrate the practical differences between the two techniques, the following diagrams outline the typical experimental workflows for 3-Cys-APAP quantification.
Caption: LC-MS/MS workflow for 3-Cysteinylacetaminophen quantification.
Caption: Competitive ELISA workflow for 3-Cysteinylacetaminophen quantification.
Experimental Protocols: A Step-by-Step Guide
The following are representative, detailed protocols for the quantification of 3-Cys-APAP using both LC-MS/MS and ELISA. These protocols are based on established methodologies and should be validated in your laboratory according to regulatory guidelines such as those from the FDA.[16][17]
LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., 3-Cys-APAP-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 3 µm).
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. A typical run time is 7 minutes.[7][8]
-
Detect the analyte using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the multiple reaction monitoring (MRM) transition for 3-Cys-APAP (e.g., m/z 271 → 140) and the internal standard.[7][8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 3-Cys-APAP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
ELISA Protocol (Competitive Format)
-
Assay Setup:
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the 3-Cys-APAP-enzyme conjugate to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 3-Cys-APAP in the samples by interpolating their absorbance values from the standard curve. The color intensity will be inversely proportional to the analyte concentration.[10]
-
Conclusion: Choosing the Right Tool for the Job
The choice between LC-MS/MS and ELISA for the quantification of 3-cysteinylacetaminophen is not a one-size-fits-all decision. It is contingent on the specific requirements of the study, available resources, and the desired level of analytical rigor.
LC-MS/MS is the undisputed method of choice when:
-
High accuracy, specificity, and sensitivity are paramount, particularly in clinical diagnostics and regulatory submissions.
-
The quantification of multiple analytes in a single run is desired.
-
A wide dynamic range is necessary to accommodate diverse sample concentrations.
ELISA is a viable and often preferred alternative when:
-
High-throughput screening of a large number of samples is the primary goal.
-
Cost and ease of use are major considerations.
-
The required sensitivity and specificity are within the performance characteristics of a well-validated ELISA kit.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers and drug development professionals to make an informed decision that best serves their scientific objectives. For all applications, it is imperative that the chosen method is rigorously validated to ensure the generation of reliable and reproducible data, in accordance with regulatory expectations.[16][17][18]
References
-
QIAGEN. Protein assay ELISA. [Link]
-
Taha, H., et al. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP–CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]
-
Pumford, N. R., et al. (1989). Immunochemical quantitation of 3-(cystein-S-yl)acetaminophen adducts in serum and liver proteins of acetaminophen-treated mice. Journal of Pharmacology and Experimental Therapeutics, 248(1), 190-196. [Link]
-
Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxicological Sciences, 168(1), 18-35. [Link]
-
Pumford, N. R., et al. (1990). Immunoblot Analysis of Protein Containing 3-(cystein-S-yl)acetaminophen Adducts in Serum and Subcellular Liver Fractions From Acetaminophen-Treated Mice. Toxicology and Applied Pharmacology, 104(3), 521-532. [Link]
-
Kuhn, C., et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 224, 115177. [Link]
-
Licata, A., et al. (2021). N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. Frontiers in Pharmacology, 12, 634869. [Link]
-
Lee, J. C., et al. (2011). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments, (51), 2737. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Hisada, A., et al. (2022). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Journal of Medical and Dental Sciences, 69, 1-8. [Link]
-
Taha, H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(11), 2743-2749. [Link]
-
Taha, H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
-
Butz, A. M., et al. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. International Journal of Environmental Research and Public Health, 17(4), 1238. [Link]
-
Neogen. Acetaminophen Forensic ELISA Kit. [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Heard, K., et al. (2014). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology, 10(2), 208-211. [Link]
-
Creative Diagnostics. Acetaminophen ELISA Kit (DEIA-XYZ191). [Link]
-
Lundgren, D. (2019). Immunoassays or LC-MS/MS?. DiVA. [Link]
-
van den Broek, I., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Chemical Research in Toxicology, 32(9), 1887-1897. [Link]
-
Wang, G. T., & Williams, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29-35. [Link]
-
Frontage Laboratories, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Yücel, K., et al. (2019). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. ResearchGate. [Link]
-
Bio-Rad Laboratories. (2019). How To Perform A Quantitative ELISA. YouTube. [Link]
-
James, L. P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 20. [Link]
-
Tecan. Boost your productivity in small molecule LC-MSMS with better sample prep. [Link]
-
James, L. P., et al. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Expert Review of Gastroenterology & Hepatology, 9(5), 571-585. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
Alfieri, C., et al. (2022). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Metabolites, 12(11), 1058. [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
Sources
- 1. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Protein assay ELISA [qiagen.com]
- 10. neogen.com [neogen.com]
- 11. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tecan.com [tecan.com]
- 13. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mabtech.com [mabtech.com]
- 16. fda.gov [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to 3-Cysteinylacetaminophen and HMGB1 as Early Markers of Liver Injury
Introduction: The Pressing Need for Superior Liver Injury Biomarkers
Drug-induced liver injury (DILI) remains a paramount challenge in clinical medicine and pharmaceutical development, representing the most common cause of acute liver failure (ALF) in the Western world.[1] For decades, the gold standard for detecting liver damage has been the measurement of serum alanine aminotransferase (ALT) levels. However, ALT is a late and often non-specific indicator of hepatocellular injury, frequently rising only after significant damage has occurred. This diagnostic delay limits the window for effective therapeutic intervention, such as the administration of N-acetylcysteine (NAC) in cases of acetaminophen overdose.[2][3][4][5]
The limitations of traditional markers have fueled a search for more sensitive, specific, and mechanistic biomarkers that can provide an earlier and more accurate assessment of liver injury. This guide provides an in-depth comparison of two promising next-generation biomarkers: 3-Cysteinylacetaminophen (3-Cys-APAP) , a specific indicator of acetaminophen bioactivation, and High Mobility Group Box 1 (HMGB1) , a key alarmin protein signaling necrotic cell death. We will explore their distinct biochemical origins, mechanisms of release, analytical methodologies, and their respective utilities in modern drug safety and clinical diagnostics.
3-Cysteinylacetaminophen (3-Cys-APAP): The Definitive Footprint of Acetaminophen Toxicity
Biochemical Nature and Mechanism of Formation
3-Cys-APAP is not a general marker of liver injury but a highly specific biomarker of acetaminophen (APAP) exposure and metabolic activation. At therapeutic doses, the majority of APAP is safely metabolized through glucuronidation and sulfation.[6][7] However, a small fraction (5-9%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[5][6][7]
Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH).[5] During an APAP overdose, the GSH stores become depleted, allowing NAPQI to covalently bind to the sulfhydryl groups of cysteine residues on cellular proteins, forming APAP-protein adducts.[6][7] These adducts are considered a critical initiating event in APAP-induced hepatotoxicity. Following protein degradation, these adducts are broken down, releasing 3-Cysteinylacetaminophen (APAP-CYS) into the circulation, which serves as a stable and specific marker of the initial toxic insult.[1][8]
Caption: Metabolic pathway of Acetaminophen (APAP) leading to 3-Cys-APAP formation.
Clinical Utility and Performance
The primary strength of 3-Cys-APAP lies in its exceptional specificity. Its presence confirms not only that a patient has been exposed to APAP but that the drug has been metabolized via the toxic NAPQI pathway. This makes it an invaluable diagnostic tool, especially in cases of indeterminate acute liver failure where a patient's history is unclear.[1][9]
-
Diagnostic Specificity: Detectable levels of 3-Cys-APAP are a direct result of NAPQI formation, making it a definitive biomarker for APAP-induced liver injury.[8]
-
Early Detection: The formation of adducts is an early event in the toxic cascade. While measurable levels can be found even with therapeutic dosing, concentrations are substantially higher following overdose and can be detected before significant ALT elevation.[8]
-
Limitations: The key limitation is its specificity; 3-Cys-APAP is not a marker for any other form of liver injury.
Experimental Protocol: LC-MS/MS Analysis of 3-Cys-APAP
The gold standard for quantifying 3-Cys-APAP in plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation):
- To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., acetaminophen-D4).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., Protecol P C18, 2.1 mm x 100 mm, 3 µm).[10][11]
- Mobile Phase A: 0.2% formic acid in water with 2 mM ammonium formate.[10][11]
- Mobile Phase B: 0.2% formic acid in acetonitrile with 2 mM ammonium formate.[10][11]
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode for 3-Cys-APAP, Negative for internal standard.[11]
- MRM Transitions:
- 3-Cys-APAP: m/z 271 → 140.[11][12]
- Acetaminophen-D4 (IS): m/z 154 → 111.[11][12]
3. Data Analysis:
- Quantify 3-Cys-APAP concentration by creating a standard curve using known concentrations of the analyte and comparing the peak area ratio of the analyte to the internal standard.
| Parameter | Specification |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Human Plasma/Serum |
| Lower Limit of Quantification | ~1.0 ng/mL[11][12] |
| Total Run Time | ~7 minutes per sample[11] |
High Mobility Group Box 1 (HMGB1): The Universal Alarm for Necrotic Cell Death
Biochemical Nature and Mechanism of Release
HMGB1 is a ubiquitous nuclear protein essential for maintaining DNA structure and regulating gene transcription.[13][14] However, its role changes dramatically based on its cellular location. When a cell undergoes necrosis (a form of uncontrolled cell death common in DILI), the nuclear membrane ruptures, passively releasing HMGB1 into the extracellular space.[14][15]
Once outside the cell, HMGB1 transforms into a potent Damage-Associated Molecular Pattern (DAMP) molecule.[14][15] It acts as a pro-inflammatory cytokine, binding to receptors like Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on immune cells (e.g., macrophages) and other liver cells.[13][16][17][18] This interaction triggers downstream inflammatory signaling pathways, such as NF-κB, leading to the production of other cytokines and chemokines, which amplifies the initial injury and recruits immune cells to the site of damage.[14][16][17]
Caption: HMGB1 release from necrotic hepatocytes and subsequent inflammatory signaling.
Clinical Utility and Performance
HMGB1's utility stems from its role as a general, early indicator of necrotic injury. Unlike 3-Cys-APAP, it is not specific to any single cause of liver damage.
-
Early Detection: In APAP overdose cases, circulating HMGB1 levels are elevated prior to increases in ALT, making it a valuable early diagnostic marker.[1][19]
-
Broad Applicability: HMGB1 is elevated in various forms of acute liver injury involving necrosis, including DILI, hepatic ischemia-reperfusion injury, and acute liver failure.[16][18]
-
Prognostic Value: Higher levels of HMGB1 correlate with the severity of liver injury and are associated with worse patient outcomes, including the need for liver transplantation or death.[15]
-
Mechanistic Insight: Different post-translationally modified forms of HMGB1 can provide further information. For example, hyper-acetylated HMGB1 is actively secreted by immune cells and serves as a marker of an active inflammatory response, rather than just passive release from necrotic cells.[15]
Experimental Protocol: Sandwich ELISA for HMGB1
The most common method for quantifying total HMGB1 in serum or plasma is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: General workflow for a typical HMGB1 sandwich ELISA.
1. Plate Preparation:
- Use a 96-well microplate pre-coated with a monoclonal antibody specific for HMGB1.
2. Assay Procedure:
- Prepare standards and samples. Dilute samples as necessary using the provided diluent buffer.
- Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[20]
- Aspirate and wash wells 3 times with wash buffer.
- Add 100 µL of a biotinylated detection antibody specific for HMGB1. Incubate for 1 hour at 37°C.[20]
- Aspirate and wash wells 3 times.
- Add 100 µL of Horseradish Peroxidase (HRP)-conjugated streptavidin. Incubate for 30 minutes at 37°C.[20]
- Aspirate and wash wells 5 times.
- Add 90 µL of TMB substrate solution. Incubate for 15-20 minutes at 37°C in the dark.[20]
- Add 50 µL of stop solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately using a microplate reader.[20]
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of HMGB1 in the samples by interpolating their absorbance values from the standard curve.
| Parameter | Specification |
| Technique | Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sample Type | Serum, Plasma, Tissue Homogenates[21] |
| Detection Range | Typically ~30-4000 pg/mL[20][21][22][23] |
| Sensitivity | ~20-30 pg/mL[20][21] |
Head-to-Head Comparison: 3-Cys-APAP vs. HMGB1
| Feature | 3-Cysteinylacetaminophen (3-Cys-APAP) | High Mobility Group Box 1 (HMGB1) |
| Biomarker Type | Direct drug metabolite-protein adduct | Damage-Associated Molecular Pattern (DAMP), Alarmin |
| Specificity for APAP | Very High. Confirms APAP metabolic activation.[8] | Low. Marker of necrosis from various causes.[16] |
| General Liver Injury | Not applicable. Specific to APAP. | High. Elevated in DILI, ischemia-reperfusion, etc.[16][18] |
| Temporal Kinetics | Early. Forms as soon as NAPQI is produced. | Very Early. Released immediately upon necrosis, often before ALT.[1][19] |
| Mechanistic Insight | Indicates toxic bioactivation of APAP via NAPQI. | Indicates necrotic cell death and subsequent inflammation.[15] |
| Prognostic Value | Primarily diagnostic; high levels correlate with toxicity. | Strong prognostic value; levels correlate with severity and outcome.[15] |
| Detection Method | LC-MS/MS | ELISA |
Conclusion: Complementary Roles in Advancing Liver Safety
3-Cysteinylacetaminophen and HMGB1 are not competing biomarkers but rather complementary tools that provide different, yet equally valuable, information about the nature of liver injury.
-
3-Cys-APAP is the definitive diagnostic tool for confirming APAP as the causative agent of liver injury. Its unparalleled specificity is crucial in clinical toxicology and for establishing causality in drug development.
-
HMGB1 is a superior early and broad-spectrum biomarker of necrotic injury. Its early release kinetics and strong prognostic value make it an ideal candidate for initial screening of acute liver injury, regardless of the cause, and for monitoring disease progression.
For researchers and drug development professionals, a combined approach offers the most comprehensive picture. In preclinical safety studies, monitoring both markers can help distinguish between compound-specific metabolic activation (via adducts analogous to 3-Cys-APAP) and general cytotoxicity leading to necrosis (via HMGB1). In the clinic, the use of 3-Cys-APAP can confirm an APAP overdose with certainty, while HMGB1 can help stratify patients by risk and predict the severity of the ensuing liver failure, potentially outperforming ALT in the critical early hours after hospital admission.[19] The adoption of these mechanistic biomarkers represents a significant step forward in our ability to diagnose, manage, and prevent severe liver injury.
References
- Xia & He Publishing Inc. Emerging Roles of High-mobility Group Box-1 in Liver Disease.
- Tsao, P. A., et al. HMGB1 release induced by liver ischemia involves Toll-like receptor 4–dependent reactive oxygen species production and calcium-mediated signaling. PMC - PubMed Central.
- News-Medical.Net. HMGB1 as a key mediator in liver disease pathogenesis. (2024-11-08).
- EurekAlert!. Emerging roles of high-mobility group box-1 in liver disease. (2024-11-08).
- Gaskell, H., et al. Role of High-Mobility Group Box-1 in Liver Pathogenesis. PMC - PubMed Central.
- Antibodies-online.com. Human HMGB1 ELISA Kit [ABIN6574155].
- IBL International. hmgb1 elisa.
- Antibodies.com. Human HMGB1 ELISA Kit (A76688).
- Liedtke, C., et al. HMGB1 links chronic liver injury to progenitor responses and hepatocarcinogenesis. JCI.
- Peng, L., et al. Emerging Roles of High-mobility Group Box-1 in Liver Disease. PMC - PubMed Central.
- Elabscience. Human HMGB-1(High Mobility Group Protein B1) ELISA Kit.
- Garlapati, V., et al. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. NIH.
- Thermo Fisher Scientific. Human HMGB-1 ELISA Kit (EEL047).
- Woolbright, B. L., et al. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity. PMC - PubMed Central.
- McGill, M. R., et al. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. PubMed Central.
-
Licata, A., et al. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. Frontiers. Available from: [Link]
- Antoine, D. J., et al. Mechanistic biomarkers provide early and sensitive detection of acetaminophen-induced acute liver injury at first presentation to hospital. NIH.
- ResearchGate. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions.
- Jaeschke, H., et al. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE. PMC - NIH.
- Al-Snafi, A. E. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. (2021-12-06).
- Green, J. L., et al. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. PMC. (2011-03-14).
- Massey, T. E., et al. Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity. PubMed - NIH.
- ResearchGate. Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. (2025-12-10).
- Taha, H., et al. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods (RSC Publishing).
- Semantic Scholar. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. (2013-03-28).
- Yan, M., et al. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions. PMC - PubMed Central.
- Liu, Y., et al. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. PMC - PubMed Central.
- Jiang, Y., et al. Modulation of HMGB1 Release in APAP-Induced Liver Injury: A Possible Strategy of Chikusetsusaponin V Targeting NETs Formation. NIH.
- Yang, L., et al. HMGB1 neutralization is associated with bacterial translocation during acetaminophen hepatotoxicity. PMC - PubMed Central.
- Rhyee, S. H., et al. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. PubMed.
- Dragomir, A. C., et al. Macrophage activation by factors released from acetaminophen-injured hepatocytes. Potential role of HMGB1. PMC - NIH.
- Attimarad, M., et al. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. PMC - NIH. (2025-02-03).
- Antoine, D. J., et al. Molecular forms of HMGB1 and Keratin-18 as mechanistic biomarkers for mode of cell death and prognosis during clinical acetaminophen hepatotoxicity. NIH.
- ResearchGate. Determination of paracetamol, L-cysteine, and glutathione in spiked urine and serum samples.
Sources
- 1. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review [frontiersin.org]
- 4. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. news-medical.net [news-medical.net]
- 14. Role of High-Mobility Group Box-1 in Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular forms of HMGB1 and Keratin-18 as mechanistic biomarkers for mode of cell death and prognosis during clinical acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Roles of High-mobility Group Box-1 in Liver Disease [xiahepublishing.com]
- 17. Emerging roles of high-mobility group box-1 in liver disease | EurekAlert! [eurekalert.org]
- 18. Emerging Roles of High-mobility Group Box-1 in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic biomarkers provide early and sensitive detection of acetaminophen-induced acute liver injury at first presentation to hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 21. Human HMGB1 ELISA Kit (A76688) [antibodies.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. Human HMGB-1 ELISA Kit (EEL047) - Invitrogen [thermofisher.com]
A Comparative Guide to Urinary Biomarkers in Acetaminophen Toxicity: 3-Cysteinylacetaminophen vs. N-acetylcysteine
Introduction: The Clinical Challenge of Acetaminophen-Induced Liver Injury
Acetaminophen (APAP) is one of the most widely used analgesic and antipyretic drugs globally. While safe at therapeutic doses, overdose—whether intentional or accidental—is a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF) in the Western world[1][2]. The clinical management of APAP overdose hinges on timely and accurate risk assessment to guide the administration of the antidote, N-acetylcysteine (NAC)[3][4]. Traditional markers such as serum APAP concentration plotted on the Rumack-Matthew nomogram are time-sensitive and can be unreliable in cases of staggered or unknown ingestion times[4][5]. Standard liver function tests, like alanine aminotransferase (ALT), rise only after significant hepatocellular damage has already occurred[6]. This creates a critical need for more specific and earlier biomarkers that can either confirm the activation of the toxic pathway or verify therapeutic intervention.
This guide provides an in-depth technical comparison of two key urinary molecules in the context of APAP overdose: 3-cysteinylacetaminophen (3-Cys-APAP) and N-acetylcysteine (NAC). We will explore their distinct biochemical origins, their fundamentally different roles as biomarkers, and the experimental methodologies used for their quantification. This comparison is designed to equip researchers, clinicians, and drug development professionals with the expert insights needed to leverage these biomarkers effectively in toxicological studies and clinical practice.
Biochemical Rationale: Two Sides of the Same Coin
The utility of 3-Cys-APAP and NAC as biomarkers stems from their opposing roles in the metabolic fate of acetaminophen. One is a direct product of the toxic cascade, while the other is the cornerstone of the therapeutic intervention.
The Genesis of a Toxic Biomarker: 3-Cysteinylacetaminophen (3-Cys-APAP)
At therapeutic doses, APAP is primarily metabolized in the liver via safe glucuronidation and sulfation pathways[3]. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) [3][4]. Under normal conditions, NAPQI is immediately detoxified by conjugation with the antioxidant glutathione (GSH), forming a harmless conjugate that is further processed and excreted.
However, in an overdose scenario, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of APAP down the CYP2E1 pathway, leading to massive production of NAPQI. The liver's finite GSH stores are rapidly depleted[7]. Once GSH is exhausted, NAPQI is free to covalently bind to sulfhydryl groups on cellular proteins, particularly cysteine residues, forming protein adducts[3]. This adduction is a critical initiating event in mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis[8].
The breakdown of these adducted proteins releases 3-cysteinylacetaminophen (APAP-Cys) . Furthermore, the detoxification pathway of the NAPQI-GSH conjugate also leads to the formation of APAP-cysteine and its subsequent N-acetylated form, APAP-mercapturate (or APAP-NAC), which are excreted in the urine[4]. Therefore, the detection of urinary 3-Cys-APAP and its related mercapturate is a direct and specific indicator that the toxic NAPQI pathway has been activated and GSH stores have been overwhelmed.
The Antidote as a Biomarker: N-acetylcysteine (NAC)
N-acetylcysteine is the standard-of-care antidote for APAP poisoning and is nearly 100% effective at preventing liver injury if administered within 8 hours of ingestion[3][9]. Its primary mechanism of action is to serve as a precursor for cysteine, thereby replenishing the depleted hepatic GSH stores[3][10]. Restored GSH levels can then effectively detoxify any newly formed NAPQI. NAC may also act as a direct substitute for GSH, scavenging NAPQI, and has antioxidant and anti-inflammatory properties that help mitigate downstream cellular damage[8][10].
When NAC is administered, it is metabolized and its byproducts are excreted in the urine. Therefore, the presence of NAC or its metabolites in a patient's urine is not a marker of the endogenous toxic pathway, but rather a direct indicator of an exogenous therapeutic intervention. Its primary utility as a urinary biomarker is to confirm that the antidote has been administered and absorbed, which can be crucial for assessing treatment compliance or in forensic cases.
Comparative Performance as Urinary Biomarkers
The fundamental difference in their origins dictates their application and performance as biomarkers. 3-Cys-APAP is a biomarker of toxic effect , while NAC is a biomarker of therapeutic exposure .
| Feature | 3-Cysteinylacetaminophen (3-Cys-APAP) & Metabolites | N-acetylcysteine (NAC) & Metabolites |
| Biomarker Type | Mechanistic, Injury-specific | Therapeutic, Exposure/Compliance |
| Biochemical Origin | Endogenous product of the toxic NAPQI pathway after GSH depletion.[3] | Exogenous therapeutic agent administered as an antidote.[9] |
| Clinical Indication | Confirms activation of the toxic metabolic pathway; indicates high-level NAPQI formation. | Confirms administration and absorption of the antidote; useful for monitoring compliance. |
| Timing of Appearance | Appears in circulation and urine as GSH is depleted and protein adduction occurs. Serum adducts can be detected for several days post-overdose.[11] | Appears in urine shortly after administration and is cleared based on renal function and dosing regimen. |
| Specificity for APAP Toxicity | Highly specific. Its presence confirms that APAP has been metabolized to its toxic intermediate, NAPQI.[11] | Not specific for injury. Its presence only indicates treatment has been given. |
| Predictive Value | High predictive potential for hepatotoxicity. Serum levels of the parent protein adduct >1.0 nmol/mL are strongly associated with liver injury.[3] Urinary levels highly correlate with other APAP metabolites linked to the toxic pathway.[12] | No direct predictive value for the severity of liver injury. Its presence is expected in patients undergoing standard care. |
| Primary Matrix | Serum (as protein adducts) is well-studied. Also detectable in urine as free cysteine and mercapturate conjugates.[12][13] | Urine, Plasma. |
| Limitations | Low levels can be detected even with therapeutic dosing, requiring established toxic thresholds.[5][14] Specific sensitivity/specificity data for the urinary form in predicting human hepatotoxicity is still emerging. | Can produce false-positive results for ketones on urinary dipsticks.[3] Levels are dependent on the administered dose, timing, and patient's renal function, not the degree of injury. |
Experimental Protocols for Quantification
Accurate quantification requires robust and validated analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive detection of 3-Cys-APAP, while High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is commonly used for NAC.
Protocol 1: Quantification of Urinary 3-Cys-APAP by LC-MS/MS
This protocol is synthesized based on established methods for analyzing APAP metabolites in biological fluids[15]. It is designed as a self-validating system through the use of a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
3-Cysteinylacetaminophen (APAP-Cys) analytical standard
-
APAP-Cys-d4 (or other stable isotope-labeled) internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human urine samples (patient and control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge samples at 4,000 x g for 10 minutes to pellet cellular debris.
-
To 500 µL of urine supernatant, add 10 µL of the internal standard working solution (e.g., APAP-Cys-d4 at 1 µg/mL). Vortex briefly.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 2% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
APAP-Cys: m/z 271 → 140
-
APAP-Cys-d4 (IS): m/z 275 → 144
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.
-
Quantify APAP-Cys in patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Urinary NAC by HPLC-UV
This protocol is a generalized method based on common procedures for NAC analysis in pharmaceuticals and biological fluids, often requiring a reduction step to measure total NAC[9].
1. Materials and Reagents:
-
N-acetylcysteine (NAC) analytical standard
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent
-
Ortho-phosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Human urine samples
2. Sample Preparation (for Total NAC):
-
Thaw and centrifuge urine samples as described in Protocol 1.
-
To 1 mL of urine supernatant, add 100 µL of a 100 mM DTT solution to reduce any oxidized NAC (disulfides) to its free thiol form.
-
Incubate the mixture at room temperature for 30 minutes.
-
Stop the reaction and precipitate proteins by adding 200 µL of 10% trichloroacetic acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector set to 214 nm.
-
Run Time: Approximately 10-15 minutes.
4. Data Analysis:
-
Generate a calibration curve by injecting known concentrations of NAC standards prepared in a similar matrix.
-
Plot the peak area against concentration.
-
Quantify NAC in patient samples by comparing their peak areas to the standard curve.
Conclusion: Integrating Biomarkers for a Complete Clinical Picture
3-Cysteinylacetaminophen and N-acetylcysteine are not competing urinary biomarkers; rather, they are complementary pieces of a diagnostic puzzle.
-
Urinary 3-Cys-APAP (and its mercapturate precursor) serves as a mechanistic biomarker of toxicity . Its presence provides direct, specific evidence that the toxic NAPQI pathway has been activated, a crucial piece of information especially when the timing of overdose is uncertain. While serum protein adducts are the current clinical research standard, urinary analysis offers a non-invasive alternative that warrants further clinical validation to establish definitive predictive thresholds for hepatotoxicity.
-
Urinary NAC is a biomarker of therapeutic intervention . Its detection confirms that the antidote has been administered and is being systemically absorbed and excreted. This is invaluable for monitoring patient compliance with oral NAC regimens or verifying administration in clinical trials or forensic investigations. It provides no information on the extent of the underlying liver injury.
For researchers and drug development professionals, understanding this distinction is paramount. When investigating mechanisms of hepatotoxicity or screening for potential liver liabilities, measuring 3-Cys-APAP is a direct assessment of the toxic bioactivation pathway. Conversely, in clinical trials evaluating antidote efficacy or in patient management, measuring urinary NAC can ensure the therapeutic protocol is being followed. By leveraging both biomarkers, a more complete and mechanistically informed picture of acetaminophen overdose and its clinical management can be achieved.
References
-
Heard, K., Green, J.L., James, L.P., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC Gastroenterology, 11, 20. [Link]
-
Jia, L., Liu, T., & Li, F. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1294-1303. [Link]
-
McGill, M.R., Li, F., Sharpe, M.R., et al. (2014). Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells. Toxicology and Applied Pharmacology, 279(3), 325-331. [Link]
-
Reisdorph, N., T.L. Miller-DeGraff, J.M. Mitchell, et al. (2024). Urinary Acetaminophen Metabolites and Clinical Outcomes in Extremely Premature Infants. medRxiv. [Link]
-
Khayyat, A., Tobwala, S., Hart, M., & Ercal, N. (2017). Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. Frontiers in Pharmacology, 8, 249. [Link]
-
O'Malley, G.F., Mizrahi, F., Giraldo, P., et al. (2015). Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity. Journal of Medical Toxicology, 11(3), 317-320. [Link]
-
Heard, K.J., Green, J.L., Anderson, V.L., et al. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. Journal of Medical Toxicology, 7(2), 120-126. [Link]
-
Hendrickson, R.G. (2023). N-Acetylcysteine. In: StatPearls. StatPearls Publishing. [Link]
-
Archakam, S.C., Chenchugari, S., & Banoth, C.K. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. International Journal of Pharmaceutical Sciences and Research, 9(8), 3426-3431. [Link]
-
Ates, I., & Kaplan, M. (2019). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Journal of Chromatographic Science, 57(9), 816-823. [Link]
-
McGill, M.R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Journal of Clinical and Translational Hepatology, 7(2), 156-165. [Link]
-
Bhat, K.M., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Pharmaceutical Methods, 8(2), 109-116. [Link]
-
Thanacoody, R.H.K. (2007). Onset and recovery of hepatic and renal injury after deliberate acute paracetamol overdose. Postgraduate Medical Journal, 83(984), 670-672. [Link]
-
James, L.P. (2014). Predicting risk in patients with acetaminophen overdose. Journal of Clinical and Translational Hepatology, 2(1), 1-4. [Link]
-
Tenório, M.C.D.S., Graciliano, N.G., Moura, F.A., et al. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Biosciences and Medicines, 9(6), 1-14. [Link]
-
van Swelm, R.P.L., Laarakkers, C.M.M., van der Kuur, E.C., et al. (2012). Identification of Novel Translational Urinary Biomarkers for Acetaminophen-Induced Acute Liver Injury Using Proteomic Profiling in Mice. PLoS ONE, 7(11), e49524. [Link]
-
Hairin, T., Marzilawati, A.R., Didi, E.M.H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 5(8), 2058-2065. [Link]
-
Chen, M., & Zhou, S. (2023). Advances in the study of acetaminophen-induced liver injury. Frontiers in Pharmacology, 14, 1198189. [Link]
-
Yoon, E., Babar, A., Choudhary, M., et al. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of Clinical and Translational Hepatology, 4(2), 131-142. [Link]
-
Rumack, B.H. (2023). Acetylcysteine Treatment of Acetaminophen Overdose: Foundational and Clinical Development. Livers, 3(4), 543-555. [Link]
-
Heard, K. (2008). Acetylcysteine for Acetaminophen Poisoning. New England Journal of Medicine, 359(3), 285-292. [Link]
-
Carmona, G.N., Al-Jindan, R.Y., & Al-Enezi, F.J. (2000). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 24(7), 566-571. [Link]
-
Akakpo, J.Y., Ramachandran, A., Kretzschmar, G., et al. (2020). N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. Frontiers in Pharmacology, 11, 575888. [Link]
-
Taha, H., Marzilawati, A.R., Didi, E.M.H., et al. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Rainville, P., Smith, K., & Wilson, A. (2016). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters Corporation. [Link]
-
Smilkstein, M.J., Bronstein, A.C., Linden, C., et al. (1991). Acetaminophen overdose: a 48-hour intravenous N-acetylcysteine treatment protocol. Annals of Emergency Medicine, 20(10), 1058-1063. [Link]
-
Hairin, T., Marzilawati, A.R., Didi, E.M.H., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Semantic Scholar. [Link]
Sources
- 1. Biomarker discovery in acetaminophen hepatotoxicity: leveraging single-cell transcriptomics and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma procalcitonin may be an early predictor of liver injury in acetaminophen poisoning: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. medrxiv.org [medrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of novel translational urinary biomarkers for acetaminophen-induced acute liver injury using proteomic profiling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Translational Urinary Biomarkers for Acetaminophen-Induced Acute Liver Injury Using Proteomic Profiling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcysteine for Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Drug-Induced Liver Injury Using Machine Learning on a Diverse Set of Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity of dose-estimations for acute acetaminophen overdose in predicting hepatotoxicity risk using the Rumack-Matthew Nomogram - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-3-Cysteinylacetaminophen-Adducts-as-Specific-Biomarkers-of-Acetaminophen-Induced-Toxicity
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of 3-Cysteinylacetaminophen (3-Cys-APAP) adducts with other biomarkers for acetaminophen-induced liver injury (AILI). It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to highlight the specificity and utility of 3-Cys-APAP adducts in this context.
The-Mechanism-of-Acetaminophen-Toxicity-and-the-Genesis-of-Protein-Adducts
Acetaminophen (APAP) is a commonly used analgesic and antipyretic that is safe at therapeutic doses.[1] However, an overdose can lead to severe hepatotoxicity and is a leading cause of acute liver failure.[1][2] The toxicity of APAP is not caused by the parent drug itself, but by its metabolic activation.
At therapeutic doses, APAP is primarily metabolized in the liver via glucuronidation and sulfation, resulting in non-toxic water-soluble compounds that are excreted.[3][4] A small fraction of APAP is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4]
Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH), a cellular antioxidant.[4] However, in the case of an APAP overdose, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism through the CYP450 pathway and excessive production of NAPQI.[1][5] This surge in NAPQI depletes the liver's GSH stores.[1][6] Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly to cysteine residues, forming 3-Cys-APAP protein adducts.[6][7] The formation of these adducts is a critical initiating event in APAP-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death of hepatocytes.[5][6][8]
3-Cys-APAP-Adducts-A-Highly-Specific-Biomarker-for-Acetaminophen-Toxicity
The formation of 3-Cys-APAP adducts is a direct consequence of the metabolic activation of APAP that leads to toxicity. This makes them a highly specific biomarker for AILI.[7] Unlike other biomarkers that may be elevated in various forms of liver injury, the presence of these adducts is intrinsically linked to the causative agent, acetaminophen.[9]
Advantages of 3-Cys-APAP Adducts over Traditional Biomarkers
The most commonly used biomarker for liver injury is Alanine Aminotransferase (ALT), an enzyme that is released into the bloodstream upon hepatocyte damage.[10] While ALT is a sensitive indicator of liver injury, it lacks specificity. Elevated ALT levels can be indicative of various liver conditions, including viral hepatitis, alcoholic liver disease, and non-alcoholic fatty liver disease.
In contrast, 3-Cys-APAP adducts offer superior specificity. Their presence in circulation is a direct chemical fingerprint of APAP-induced protein damage.[9] This specificity is crucial in clinical settings, particularly in cases of acute liver failure of unknown etiology, where identifying the causative agent is critical for appropriate patient management.[9][11]
Furthermore, 3-Cys-APAP adducts have a longer detection window compared to the parent drug. APAP has a relatively short half-life in serum, making it difficult to detect in patients who present late after an overdose.[12][13] Protein adducts, however, are more stable and can be detected in the blood for several days after ingestion, providing a more reliable diagnostic tool in such cases.[7][14]
Comparative-Analysis-3-Cys-APAP-Adducts-vs-ALT
To objectively assess the performance of 3-Cys-APAP adducts as a biomarker for AILI, a direct comparison with ALT is presented below.
| Feature | 3-Cysteinylacetaminophen (3-Cys-APAP) Adducts | Alanine Aminotransferase (ALT) |
| Specificity for APAP Toxicity | High. Directly formed from the toxic metabolite of APAP.[9] | Low. Elevated in various types of liver injury.[10] |
| Mechanism of Release | Release from necrotic hepatocytes following covalent binding of NAPQI to cellular proteins.[7][15] | Leakage from damaged hepatocytes. |
| Detection Window | Long half-life (1-2 days), detectable for several days post-overdose.[7][14] | Shorter half-life, levels can decline more rapidly. |
| Diagnostic Utility | Confirmatory for APAP as the cause of liver injury, especially in cases of unknown etiology.[9][11] | General marker of liver injury, not specific to the cause. |
| Correlation with Toxicity | Peak adduct levels correlate well with the severity of APAP-induced liver injury and peak ALT concentrations.[7] | Correlates with the extent of liver damage. |
| Clinical Application | Differentiating APAP-induced acute liver failure from other causes.[9] | Routine monitoring of liver function and detection of liver injury. |
Experimental-Protocol-Quantification-of-3-Cys-APAP-Adducts-by-LC-MS-MS
The quantification of 3-Cys-APAP adducts in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[16][17]
Principle
This method involves the enzymatic digestion of total serum proteins to release the 3-Cys-APAP adduct. The resulting digest is then analyzed by LC-MS/MS to specifically detect and quantify the adduct.
Step-by-Step Methodology
-
Sample Collection and Preparation:
-
Collect whole blood and separate serum.
-
Store serum samples at -80°C until analysis.
-
-
Protein Precipitation:
-
Enzymatic Digestion:
-
Resuspend the protein pellet in a suitable buffer.
-
Add a protease, such as pronase, to digest the proteins and release the 3-Cys-APAP adduct.[19]
-
Incubate at an optimal temperature (e.g., 37°C) for a specified time to ensure complete digestion.
-
-
Sample Cleanup (Optional but Recommended):
-
Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the processed sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the 3-Cys-APAP adduct from other components of the digest using a suitable C18 column and a gradient mobile phase (e.g., water and acetonitrile with formic acid).[16][18]
-
Tandem Mass Spectrometry:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.[16][18]
-
Use multiple reaction monitoring (MRM) for specific detection and quantification. The precursor ion for 3-Cys-APAP (m/z 271) is selected and fragmented, and a specific product ion (m/z 140) is monitored.[16][18]
-
An internal standard (e.g., a stable isotope-labeled version of the adduct) should be used for accurate quantification.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known 3-Cys-APAP concentrations.
-
Determine the concentration of 3-Cys-APAP in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion-The-Role-of-3-Cys-APAP-Adducts-in-Drug-Development-and-Clinical-Practice
3-Cysteinylacetaminophen adducts represent a highly specific and reliable biomarker for acetaminophen-induced liver injury. Their measurement provides a direct link to the molecular initiating event of toxicity, offering significant advantages over non-specific markers like ALT.
For drug development professionals , the quantification of these adducts in preclinical and clinical studies can provide crucial insights into the potential for drug-induced liver injury and help in the development of safer medications.
In a clinical setting , the analysis of 3-Cys-APAP adducts can be invaluable for the differential diagnosis of acute liver failure, enabling clinicians to make more informed and timely treatment decisions. While the analytical methodology is more complex than a standard ALT test, the diagnostic clarity it provides in specific clinical scenarios underscores its importance.[20][21]
The continued development and validation of assays for 3-Cys-APAP adducts, including more rapid immunoassay formats, hold the promise of making this specific biomarker more widely accessible, thereby improving the diagnosis and management of acetaminophen toxicity.[2]
References
-
Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88–106. [Link]
-
James, L. P., Mayeux, P. R., & Hinson, J. A. (2003). Acetaminophen-induced hepatotoxicity. Drug metabolism and disposition: the biological fate of chemicals, 31(12), 1499–1506. [Link]
-
Khandelwal, N., James, L. P., Sanders, C., Larson, A. M., & Lee, W. M. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC gastroenterology, 11, 33. [Link]
-
Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of clinical and translational hepatology, 4(2), 131–142. [Link]
-
Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Adverse drug reactions, 195, 369-405. [Link]
-
Hu, J., Liu, D., Wang, H., Wang, S., & Zhang, M. (2023). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in pharmacology, 14, 1153894. [Link]
-
Yan, M., Huo, Y., Yin, S., & Hu, H. (2018). Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions. Redox biology, 17, 274–283. [Link]
-
Heard, K. J. (2008). Acetaminophen protein adducts: a review. Clinical toxicology (Philadelphia, Pa.), 46(10), 954–960. [Link]
-
James, L. P., Farrar, H. C., Sullivan, J. E., Givens, T. G., Kearns, G. L., & Hinson, J. A. (2006). Detection of acetaminophen protein adducts in children with acute liver failure of indeterminate cause. Pediatrics, 118(3), e676–e681. [Link]
-
Heard, K. J. (2008). Acetaminophen protein adducts: a review. Clinical toxicology (Philadelphia, Pa.), 46(10), 954–960. [Link]
-
Ramachandran, A., & Jaeschke, H. (2020). Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress. Journal of pharmacology and experimental therapeutics, 374(1), 155–164. [Link]
-
Davern, T. J., James, L. P., Hinson, J. A., Polson, J., Larson, A. M., Fontana, R. J., Lalani, E., Munoz, S., Shakil, A. O., & Lee, W. M. (2006). Measurement of serum acetaminophen-protein adducts in patients with acute liver failure. Gastroenterology, 130(3), 687–694. [Link]
-
James, L. P. (2005). Development of clinical assays for determination of acetaminophen protein adducts. Request PDF. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Journal of clinical and translational research, 5(2), 64–78. [Link]
-
Dear, J. W., Clarke, J. I., Francis, B., Ellis, M., Brouwer, S., Fountana, S., ... & Antoine, D. J. (2018). Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury. Clinical pharmacology and therapeutics, 104(3), 547–556. [Link]
-
Howell, C., & Antoine, D. J. (2017). Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity. Expert opinion on drug metabolism & toxicology, 13(1), 87–98. [Link]
-
Curry, S. C., & O'Malley, G. F. (2017). Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 13(3), 218–222. [Link]
-
McGill, M. R., Lebofsky, M., Norris, H. R., Slawson, M. H., Bajt, M. L., & Jaeschke, H. (2013). Plasma and liver acetaminophen-protein adduct levels in mice after acetaminophen treatment: dose-response, mechanisms, and clinical implications. Toxicology and applied pharmacology, 269(3), 240–249. [Link]
-
Jaeschke, H., & McGill, M. R. (2015). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Expert opinion on drug metabolism & toxicology, 11(9), 1431–1441. [Link]
-
Taha, H., Chiam, C. W., Rajalingam, R., Kang, G. S., & Hasan, H. (2015). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 7(19), 8197-8203. [Link]
-
James, L. P., & McCullough, S. S. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Archives of toxicology, 89(9), 1499–1510. [Link]
-
Martin, K. E., T-Michael, F., Ellison, R., & McGill, M. R. (2019). Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose. Journal of analytical toxicology, 43(8), 637–643. [Link]
-
Heard, K. J. (2008). Acetaminophen protein adducts: a review. Clinical toxicology (Philadelphia, Pa.), 46(10), 954–960. [Link]
-
McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Journal of clinical and translational research, 5(2), 64–78. [Link]
-
Khandelwal, N., James, L. P., Sanders, C., Larson, A. M., & Lee, W. M. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC gastroenterology, 11, 33. [Link]
-
James, L. P., & McCullough, S. S. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Archives of toxicology, 89(9), 1499–1510. [Link]
-
Taha, H., Chiam, C. W., Rajalingam, R., Kang, G. S., & Hasan, H. (2015). Quantitative LC-MS/MS Analysis of Acetaminophen–Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients. ResearchGate. [Link]
-
Khandelwal, N., James, L. P., Sanders, C., Larson, A. M., & Lee, W. M. (2011). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose. BMC gastroenterology, 11, 33. [Link]
Sources
- 1. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of serum acetaminophen-protein adducts in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, a compound encountered in drug metabolism and toxicology studies. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.
Understanding the Hazard Profile: A Tale of Two Moieties
This compound is a compound with a dual nature. On one hand, we have 3-Cysteinylacetaminophen, a metabolite of the widely used analgesic, acetaminophen.[1][2][3] While the parent compound's toxicity is well-documented, the immediate disposal hazard of this specific metabolite is less pronounced than that of its counterpart.
The primary driver for its hazardous waste classification is the Trifluoroacetic Acid (TFA) salt. TFA is a strong carboxylic acid, and its salts retain characteristics that necessitate careful handling and disposal. It is corrosive and can cause severe skin burns and eye damage upon contact.[4][5] Furthermore, as a halogenated organic compound, it falls under specific environmental regulations.[6][7][8] Therefore, the disposal protocol for the entire compound must be dictated by the more hazardous TFA component.
Pre-Disposal Considerations: A Proactive Approach to Waste Management
Effective waste disposal begins long before the waste container is filled. Implementing "green chemistry" principles can significantly reduce the volume and hazard of the waste generated.[9][10]
-
Source Reduction: Only purchase and prepare the quantity of this compound immediately required for your experiments.[10][11] Maintaining a detailed chemical inventory can prevent over-purchasing.[10]
-
Scale Down Experiments: Whenever feasible, reduce the scale of your experimental protocols to minimize the generation of waste.[11]
Step-by-Step Disposal Protocol
Adherence to a stringent, well-documented disposal protocol is paramount. The following steps provide a clear pathway for the safe management of this compound waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. Given the corrosive nature of the TFA salt, this is non-negotiable.
-
Gloves: Wear acid-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for Trifluoroacetic Acid.[5]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4][12]
-
Lab Coat: A standard lab coat will protect your skin and clothing from incidental contact.
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[13] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a container made of a material compatible with corrosive and halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[14] Avoid metal containers.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[11][13] Include the date the waste was first added to the container.
-
Incompatibilities: This waste stream must be kept separate from:
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation decision tree for this compound.
Spill Management: Preparedness is Key
Accidents happen, but a well-rehearsed spill response plan can mitigate the consequences.[13]
-
Minor Spills: For small spills within a chemical fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[14] Do not use combustible materials like paper towels. The contaminated absorbent material should be collected and placed in the hazardous waste container.
-
Major Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) office.[15]
Storage of Waste: A Temporary and Safe Haven
Waste containers should be stored in a designated satellite accumulation area (SAA) at or near the point of generation.[11]
-
Location: The SAA should be a secondary containment tray within a well-ventilated area, such as a chemical fume hood.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[15] Regularly inspect the container for any signs of degradation or leakage.[14]
Final Disposal: The Hand-off to a Professional
The final step in the disposal process is the collection of the waste by a licensed hazardous waste disposal contractor. Your institution's EHS office will coordinate this. Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[15][16]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste pH | Acidic (likely < 2) | The Trifluoroacetic Acid component is a strong acid.[11] |
| Container Type | HDPE or Glass | Chemical resistance to corrosive and halogenated organic compounds.[14] |
| Incompatible Waste | Bases, Oxidizers | To prevent violent chemical reactions.[5] |
| EPA Waste Code | Potential for F-listed waste (if from a listed process) | Halogenated organic compounds are regulated.[17] |
Experimental Protocol: Waste Neutralization (For Treatment Facilities)
Note: This protocol is for informational purposes and should only be carried out by trained professionals in a licensed treatment, storage, and disposal facility (TSDF).
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate or calcium carbonate.
-
Slow Addition: Slowly and with constant stirring, add the this compound waste to the basic solution. Monitor the temperature and for any gas evolution.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the waste until the pH is within the neutral range (6-8).
-
Disposal of Neutralized Solution: The neutralized solution may still be subject to local wastewater discharge regulations. Consult your local authorities for proper disposal procedures.
The logical workflow for the entire disposal process is outlined below.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. nj.gov [nj.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. republicservices.com [republicservices.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. carlroth.com [carlroth.com]
- 17. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (CAS 1331891-93-0) demands a meticulous and informed approach to personal protection.[1][2][3] While the Safety Data Sheet (SDS) for this specific compound may not classify it as hazardous under the Globally Harmonized System (GHS), a deeper analysis of its constituent parts—acetaminophen, cysteine, and a trifluoroacetate salt—necessitates a comprehensive safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
The Foundation: A Proactive Hazard Assessment
Prudent laboratory practice dictates that we treat substances with unknown toxicity as potentially hazardous.[4] In the case of this compound, we must consider the hazards associated with its components. The trifluoroacetate (TFA) salt is of particular concern due to the corrosive nature of trifluoroacetic acid.[5][6][7][8][9]
| Component | Known Hazards | Source |
| Acetaminophen | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[10][11][12][13] | [10][11][12][13] |
| L-Cysteine | Harmful if swallowed.[14] | [14] |
| Trifluoroacetic Acid (TFA) and its salts | Corrosive; Causes severe skin burns and eye damage; Harmful if inhaled.[6][8][15] | [6][8][15] |
This composite hazard profile informs our selection of personal protective equipment (PPE), ensuring we are shielded from the most severe potential risks.
Engineering Controls: Your First Line of Defense
Before any discussion of personal protective equipment, it is crucial to emphasize the importance of engineering controls. All handling of this compound, especially in its powdered form, should be conducted within a properly functioning chemical fume hood.[5][6] This minimizes the risk of inhaling dust or aerosols, a primary route of exposure for many chemical compounds.[16]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The following PPE recommendations are designed to provide comprehensive protection when handling this compound.
Given the serious eye irritation potential from the acetaminophen component and the corrosive nature of the trifluoroacetate salt, standard safety glasses are insufficient.[10][15]
-
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and fine dust.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Skin contact is a common route of chemical exposure in a laboratory setting.[16] The choice of gloves is critical.
-
Material: Nitrile or neoprene gloves are recommended. Due to the lack of specific testing for this compound, it is advisable to consult glove manufacturer data for resistance to trifluoroacetic acid.
-
Thickness: Thicker gloves (e.g., 8-10 mil) offer greater protection but may reduce dexterity.
-
Double Gloving: The practice of wearing two pairs of gloves is highly recommended. This provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Immediate Removal: Gloves should be changed immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[17]
-
Laboratory Coat: A clean, fully buttoned laboratory coat is the minimum requirement.
-
Chemically Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemically resistant apron worn over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Open-toed shoes are not permitted.[17]
While working in a fume hood should mitigate the need for respiratory protection, there are situations where it may be necessary:
-
Weighing large quantities of powder outside of a containment hood.
-
Cleaning up a significant spill.
In such cases, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a particulate pre-filter should be used.[18] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Spill Response and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE detailed above.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9] For liquid spills, use a chemical absorbent pad or absorbent granules.
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable cleaning agent, followed by water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Spill Response Workflow for this compound.
Waste Disposal Plan
Due to the presence of the trifluoroacetate salt, all waste containing this compound must be treated as hazardous waste.[5][6][7]
-
Solid Waste: This includes unused product, contaminated gloves, weighing papers, and any other disposable labware.[5] Collect these in a clearly labeled, leak-proof hazardous waste container.[5]
-
Liquid Waste: All solutions containing the compound must be collected in a dedicated, properly labeled hazardous liquid waste container.[5] The container should be made of a material compatible with trifluoroacetic acid, such as high-density polyethylene (HDPE) or glass.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office.[5][6] Do not pour any waste containing this compound down the drain.[6]
By adhering to these protocols, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubMed. (2020). Deriving harmonised permitted daily exposures (PDEs) for paracetamol (acetaminophen) CAS #: 103-90-2. Retrieved from [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Flinn Scientific Canada. SAFETY DATA SHEET: Acetaminophen. Retrieved from [Link]
-
Area Sustainability. TFA Disposal Methods. Retrieved from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 57350642, this compound. Retrieved from [Link]
-
Gelest, Inc. (2017). SODIUM TRIFLUOROACETATE Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Trifluoroacetic acid lithium salt monohydrate, 95%. Retrieved from [Link]
-
ChemWhat. 3-CYSTEINYLACETAMINOPHEN, TRIFLUOROACETIC ACID SALT CAS#: 53446-10-9. Retrieved from [Link]
-
University of Bath. Safe working in laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. This compound | C13H15F3N2O6S | CID 57350642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
- 8. amherst.edu [amherst.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. flinnsci.ca [flinnsci.ca]
- 11. fishersci.com [fishersci.com]
- 12. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. Safe working in laboratories [bath.ac.uk]
- 18. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
